molecular formula C5H5ClN2O2 B1580971 5-(Chloromethyl)uracil CAS No. 3590-48-5

5-(Chloromethyl)uracil

Cat. No.: B1580971
CAS No.: 3590-48-5
M. Wt: 160.56 g/mol
InChI Key: UCDUBKRXOPMNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)uracil is a useful research compound. Its molecular formula is C5H5ClN2O2 and its molecular weight is 160.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 667749. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(chloromethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c6-1-3-2-7-5(10)8-4(3)9/h2H,1H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDUBKRXOPMNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284663
Record name 5-(chloromethyl)pyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3590-48-5
Record name 3590-48-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(chloromethyl)pyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Chloromethyl)uracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-(Chloromethyl)uracil (CAS 3590-48-5): A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-(Chloromethyl)uracil

This compound is a pivotal, yet often under-documented, heterocyclic building block in the landscape of medicinal chemistry. As a derivative of uracil, a fundamental component of ribonucleic acid (RNA), its structure is primed for interaction with biological systems. The true value of this compound, however, lies in the reactive chloromethyl group at the C-5 position. This functional handle transforms the otherwise biologically recognizable uracil scaffold into a potent electrophilic intermediate, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds.

This strategic placement is not coincidental. The C-5 position of uracil is analogous to the C-5 methyl group of thymine, its DNA counterpart. Enzymes involved in nucleotide metabolism are therefore often tolerant of substitutions at this site. By introducing a reactive chloromethyl group, this compound becomes a key precursor for creating a diverse library of 5-substituted uracil derivatives, many of which have demonstrated significant therapeutic potential as antiviral and anticancer agents.[1][2] This guide provides an in-depth exploration of the synthesis, characterization, reactivity, and safe handling of this versatile intermediate for researchers, scientists, and drug development professionals.

Physicochemical Properties and Identification

This compound is a white to off-white crystalline powder that is sensitive to moisture.[3][4] Its identity is established by its unique CAS number, 3590-48-5. Due to its reactivity, it is classified as a dangerous good for transport and requires careful handling.[5][6]

PropertyValueSource(s)
CAS Number 3590-48-5[5][6]
Molecular Formula C₅H₅ClN₂O₂[5]
Molecular Weight 160.56 g/mol [5]
IUPAC Name 5-(chloromethyl)-1H-pyrimidine-2,4-dione[]
Synonyms 5-(Chloromethyl)pyrimidine-2,4(1H,3H)-dione, 5-CMU[]
Appearance White to yellow powder/solid
Melting Point >350 °C (decomposes)[8]
Solubility Soluble in DMSO and DMF; slightly soluble in water.
Storage Store refrigerated (2-8°C) in a dry, dark environment under an inert atmosphere.[8]

Synthesis of this compound: The Chloromethylation Pathway

The primary and most direct method for synthesizing this compound is through the electrophilic substitution on the uracil ring, a reaction known as chloromethylation. This process leverages the reactivity of the C-5 position of the uracil scaffold.

Reaction Causality and Mechanism

The chloromethylation of uracil is an electrophilic aromatic substitution reaction. Uracil's ring system is electron-rich, particularly at the C-5 position, making it susceptible to attack by electrophiles. The reaction is typically performed using a combination of paraformaldehyde and hydrogen chloride. In the presence of an acid catalyst (like HCl or a Lewis acid such as ZnCl₂), paraformaldehyde and HCl generate the highly reactive chloromethyl carbocation (+CH₂Cl) or a related electrophilic species.[9] This electrophile is then attacked by the nucleophilic C-5 position of the uracil ring, leading to the formation of the C-C bond and, after rearomatization, the final product.

Caption: Electrophilic chloromethylation of uracil.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the established chloromethylation reaction of uracil and related heterocycles.[9][10] Researchers should perform their own risk assessment and optimization.

Materials:

  • Uracil

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

  • Zinc Chloride (ZnCl₂, optional catalyst)

  • Ice bath

  • Round-bottom flask with reflux condenser and gas inlet/outlet

Procedure:

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a gas inlet tube connected to an HCl gas cylinder (or an outlet to a trap if using concentrated aqueous HCl).

  • Charging the Flask: To the flask, add uracil (1.0 eq.), paraformaldehyde (2.0-3.0 eq.), and glacial acetic acid as the solvent. If using a Lewis acid catalyst, add pulverized zinc chloride (0.2-0.5 eq.).

  • Reaction Initiation: Cool the stirred mixture in an ice bath. Begin bubbling anhydrous hydrogen chloride gas into the mixture at a steady rate. Alternatively, if using aqueous HCl, add concentrated HCl to the mixture.

  • Reaction Conditions: After the initial exotherm subsides, remove the ice bath and heat the mixture to 50-60°C. Maintain stirring at this temperature for several hours (e.g., 3-6 hours), monitoring the reaction progress by TLC or HPLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then pour it cautiously over crushed ice. The crude this compound will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acid and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol). Dry the final product under vacuum. A yield of approximately 57% can be expected.

Structural Characterization and Analytical Quality Control

Accurate characterization is essential to confirm the identity and purity of this compound, as its isomer, 6-(chloromethyl)uracil, is a known impurity with different reactivity.

Spectroscopic Analysis

While comprehensive, peer-reviewed spectral data for this compound is not widely published, we can predict its characteristic signals based on data from its isomer and related compounds.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple.

    • -CH₂Cl (Chloromethyl protons): A singlet is anticipated around δ 4.5-4.8 ppm . This is the key diagnostic signal.

    • H-6 (Ring proton): A singlet is expected further downfield, likely around δ 7.8-8.2 ppm .

    • N-H (Amide protons): Two broad singlets for the N1-H and N3-H protons are expected between δ 10.0-12.0 ppm , which are exchangeable with D₂O.

    • For comparison, the spectrum for the isomer, 6-(chloromethyl)uracil, shows the -CH₂Cl protons at δ 4.39 ppm and the H-5 proton at δ 5.69 ppm in DMSO-d₆.[11][12]

  • ¹³C NMR Spectroscopy:

    • -CH₂Cl (Chloromethyl carbon): Expected around δ 40-45 ppm .

    • C-5: The carbon attached to the chloromethyl group is expected around δ 110-115 ppm .

    • C-6: The olefinic carbon is expected around δ 140-145 ppm .

    • C-2 & C-4 (Carbonyls): The two carbonyl carbons will appear downfield, typically in the range of δ 150-165 ppm .

    • For comparison, the parent uracil shows C-5 at δ 102.1 ppm and C-6 at δ 142.2 ppm in DMSO-d₆.[1][13]

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula.

    • Expected Exact Mass [M+H]⁺: 161.0116 for C₅H₆ClN₂O₂⁺.[14]

    • The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy:

    • N-H stretching: Broad bands in the region of 3100-3300 cm⁻¹.

    • C=O stretching: Strong, characteristic carbonyl absorption bands around 1650-1750 cm⁻¹.[15]

    • C-Cl stretching: A band in the fingerprint region, typically 600-800 cm⁻¹.

Chromatographic Purity Analysis (Quality Control)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and quantifying impurities.[4]

Representative HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic system using a mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[16][17]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the uracil chromophore absorbs strongly, typically around 260 nm.

  • Sample Preparation: Samples are dissolved in a suitable diluent, such as the mobile phase or a mixture of water and acetonitrile.

  • Validation: The method should be validated for linearity, accuracy, precision, and specificity, ensuring separation from starting materials, by-products (like 6-(chloromethyl)uracil), and degradation products.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its identity as a potent alkylating agent. The chloromethyl group is an excellent electrophilic site, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This allows for the direct installation of diverse functional groups at the C-5 position.

G cluster_products Key Derivatives via Sₙ2 Displacement CMU This compound Prod_Wittig Phosphonium Salt (Wittig Reagent Precursor) CMU->Prod_Wittig Sₙ2 Prod_Azide 5-(Azidomethyl)uracil CMU->Prod_Azide Sₙ2 Prod_Thiol 5-(Thioalkyl)uracil CMU->Prod_Thiol Sₙ2 Prod_Amine 5-(Aminomethyl)uracil CMU->Prod_Amine Sₙ2 Nu_PPh3 Triphenylphosphine (PPh3) Nu_Azide Azide (N3-) Nu_Thiol Thiol (R-SH) Nu_Amine Amine (R2NH)

Caption: Key Sₙ2 reactions of this compound.

Workflow Example: Synthesis of (E)-5-(2-Bromovinyl)uracil Intermediate

A paramount application of this compound is in the synthesis of antiviral drugs, most notably as a precursor to Brivudine ((E)-5-(2-bromovinyl)-2'-deoxyuridine). The key transformation is the conversion of the chloromethyl group into a vinyl group, which is then brominated. A classic and effective method to achieve this is the Wittig reaction.

Step 1: Formation of the Phosphonium Ylide

The chloromethyl group is first converted into a phosphonium salt by reaction with triphenylphosphine. This salt is then deprotonated with a strong base to form the phosphorus ylide, a powerful nucleophile.

Step 2: Wittig Reaction and Subsequent Transformations

The ylide is not isolated but is reacted in situ with a suitable aldehyde. To form the vinyl group, the ylide would react with formaldehyde. However, a more common and controllable pathway in the synthesis of Brivudine's core involves forming a more complex ylide that leads directly to the bromovinyl moiety. A simplified, illustrative pathway to the key intermediate, 5-vinyluracil, is shown below.

G cluster_wittig Wittig Reaction Sequence CMU This compound Salt Phosphonium Salt CMU->Salt Sₙ2 CMU->Salt PPh3 1. PPh3 Base 2. Strong Base (e.g., n-BuLi) Ylide Phosphorus Ylide Formaldehyde 3. Formaldehyde (HCHO) VinylUracil 5-Vinyluracil TPPO Triphenylphosphine Oxide (Byproduct) Formaldehyde->TPPO Salt->Ylide Salt->Ylide Ylide->VinylUracil Wittig Reaction Ylide->VinylUracil Ylide->TPPO

Caption: Workflow for synthesis of 5-vinyluracil via a Wittig reaction.

Protocol: Synthesis of 5-Vinyluracil via Wittig Reaction

This protocol is illustrative of the Wittig reaction pathway. It requires anhydrous conditions and expert handling of pyrophoric reagents like n-BuLi.

  • Phosphonium Salt Formation: Dissolve this compound (1.0 eq.) and triphenylphosphine (1.1 eq.) in a dry, aprotic solvent like anhydrous toluene or THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen). Heat the mixture to reflux for 12-24 hours. The phosphonium salt will precipitate. Cool the mixture, collect the salt by filtration, wash with dry ether, and dry under vacuum.

  • Ylide Generation and Reaction: Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere and cool to -78°C (dry ice/acetone bath). Add a strong base, such as n-butyllithium (n-BuLi) (1.0 eq.), dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). Stir at low temperature for 1 hour.

  • Aldehyde Quench: Add a source of formaldehyde (e.g., paraformaldehyde, freshly cracked) (1.2 eq.) to the ylide solution at -78°C. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product contains the desired 5-vinyluracil and the major byproduct, triphenylphosphine oxide. Purification is typically achieved by column chromatography on silica gel.[2] The triphenylphosphine oxide can be challenging to remove but is often less soluble in non-polar solvents; precipitation from a mixture of ether and hexanes can aid in its removal. The resulting 5-vinyluracil can then be carried forward for subsequent bromination to yield (E)-5-(2-bromovinyl)uracil.[6]

Safety, Handling, and Toxicology

This compound is a hazardous substance and must be handled with appropriate precautions. Its primary hazards are related to its reactivity as an alkylating agent.

GHS Hazard Classification: [14]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[8]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[8]

  • Handling Practices: Avoid dust formation. Keep away from moisture, strong oxidizing agents, strong acids, and strong bases.[8] Store in a tightly closed container in a cool, dry, well-ventilated area.[8]

Toxicological Profile: Specific toxicological data for this compound is limited, which is common for reactive intermediates. Its hazard profile is inferred from its chemical properties as an alkylating agent and its classification as an irritant. Alkylating agents, as a class, are known to be reactive towards biological nucleophiles, including DNA, which can lead to genotoxic and cytotoxic effects. Therefore, exposure should be minimized. The final drug products derived from this intermediate, such as Brivudine, have their own well-characterized toxicological profiles, which include potential drug-drug interactions (e.g., with 5-fluorouracil).

Conclusion

This compound stands as a testament to the power of strategic functionalization in medicinal chemistry. While its handling requires care due to its inherent reactivity, it is this very reactivity that makes it an indispensable tool. By providing an electrophilic handle on a biologically relevant scaffold, it opens the door to a vast chemical space of 5-substituted pyrimidines. For drug discovery and development teams, mastering the synthesis, purification, and subsequent reactions of this key intermediate is a critical step in the journey toward novel antiviral and antineoplastic therapeutics. This guide serves as a foundational resource to empower scientists in harnessing the full potential of this versatile building block.

References

5-(Chloromethyl)uracil: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-(Chloromethyl)uracil in Medicinal Chemistry

This compound is a pivotal heterocyclic compound that serves as a cornerstone in the synthesis of a diverse array of biologically active molecules. Its strategic importance lies in the reactive chloromethyl group at the C5 position of the uracil ring, a feature that imparts significant synthetic versatility. This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering field-proven insights for its effective utilization in research and drug development. For scientists engaged in the synthesis of novel therapeutics, particularly antiviral and anticancer agents, a thorough understanding of this key intermediate is paramount. Uracil and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceutical compounds, targeting viral replication and the proliferation of cancer cells.[1][2][3] The ability to precisely modify the uracil scaffold, often initiated by the reactivity of the chloromethyl group, allows for the rational design of molecules with enhanced efficacy and selectivity.[1]

Physicochemical Properties: A Foundation for Synthetic Strategy

A comprehensive understanding of the physical and chemical properties of this compound is critical for its proper handling, storage, and application in synthetic protocols. These properties dictate the choice of solvents, reaction conditions, and purification methods, thereby ensuring reproducible and high-yielding transformations.

Core Physical and Chemical Data
PropertyValueSource(s)
Chemical Name 5-(chloromethyl)-1H-pyrimidine-2,4-dione[4][5][]
Synonyms 5-(Chloromethyl)pyrimidine-2,4(1H,3H)-dione, 5-(Chloromethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine[7][8]
CAS Number 3590-48-5[4][5][7]
Molecular Formula C5H5ClN2O2[4][5][]
Molecular Weight 160.56 g/mol [4][5][7]
Appearance White to off-white or yellow solid/powder[7][9]
Melting Point >350 °C (with decomposition)[7][10]
Solubility Soluble in DMSO and DMF; slightly soluble in water.[11]
pKa 8.15 ± 0.10 (Predicted)[7]

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is primarily dictated by the reactivity of the C5-chloromethyl group. This electrophilic center is susceptible to nucleophilic substitution, making it an invaluable handle for the introduction of a wide range of functional groups.

Key Chemical Transformations

The chloromethyl group readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is the cornerstone of its application in medicinal chemistry, enabling the synthesis of diverse libraries of uracil derivatives for biological screening. For instance, reaction with primary or secondary amines leads to the formation of 5-(aminomethyl)uracil derivatives, which are precursors to various therapeutic agents.

A critical consideration when working with this compound is its sensitivity to moisture.[12] The compound can fume in air and react with water, which can lead to the formation of 5-(hydroxymethyl)uracil.[12] This highlights the importance of conducting reactions under anhydrous conditions to prevent the formation of this byproduct and ensure the desired transformation occurs.

The following diagram illustrates the central role of this compound as a synthetic intermediate:

G cluster_0 Core Precursor cluster_1 Key Intermediate cluster_2 Synthetic Derivatives Uracil Uracil This compound This compound Uracil->this compound Chloromethylation Antiviral Agents Antiviral Agents This compound->Antiviral Agents Nucleophilic Substitution Anticancer Agents Anticancer Agents This compound->Anticancer Agents Alkylation Modified Nucleosides Modified Nucleosides This compound->Modified Nucleosides Functionalization Other Bioactive Molecules Other Bioactive Molecules This compound->Other Bioactive Molecules Derivatization

Caption: Synthetic pathways originating from this compound.

Experimental Protocols: Synthesis and Characterization

The synthesis of this compound is typically achieved through the chloromethylation of uracil.[12] This reaction requires careful control of conditions to ensure a good yield and purity of the final product.

Synthesis of this compound from Uracil

Objective: To synthesize this compound via chloromethylation of uracil.

Materials:

  • Uracil

  • Paraformaldehyde

  • Chlorotrimethylsilane

  • Anhydrous 1,4-Dioxane

  • Hydrochloric acid (concentrated)

Procedure:

  • Suspend uracil and paraformaldehyde in anhydrous 1,4-dioxane in a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add chlorotrimethylsilane to the suspension under an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Filter the resulting precipitate and wash with cold water and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum to yield this compound.

Causality: The use of anhydrous conditions is crucial to prevent the hydrolysis of chlorotrimethylsilane and the product.[12] Paraformaldehyde serves as the source of formaldehyde for the electrophilic aromatic substitution on the uracil ring. Chlorotrimethylsilane acts as both a Lewis acid catalyst and a chlorinating agent.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Peaks corresponding to the C6-H proton, the CH₂Cl protons, and the N-H protons of the uracil ring.
¹³C NMR Resonances for the carbonyl carbons (C2 and C4), the olefinic carbons (C5 and C6), and the chloromethyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of this compound (160.00 g/mol for the most abundant isotopes).[4]
Infrared Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching, and C-Cl stretching.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (typically >95%).[8][9]

The following workflow illustrates the process of synthesis and characterization:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Workup Workup Reaction->Workup Crude Product Crude Product Workup->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Recrystallization->Pure Product NMR NMR Pure Product->NMR MS MS Pure Product->MS IR IR Pure Product->IR HPLC HPLC Pure Product->HPLC

Caption: Workflow for the synthesis and characterization of this compound.

Safety, Handling, and Storage

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

Hazard Identification and Precautionary Measures
  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][13]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).[13]

    • Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[13]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[13] It is recommended to store under an inert atmosphere at 2-8°C.[7] Keep refrigerated.[13]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[13]

Self-Validating Protocol for Safe Handling:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

  • Dispensing: Use a spatula for transferring the solid and avoid creating dust.

  • Waste Disposal: Dispose of waste in a designated, labeled container for halogenated organic compounds.

Conclusion: A Versatile Building Block for Future Therapies

This compound remains a compound of significant interest to the medicinal chemistry community. Its well-defined reactivity, coupled with its role as a precursor to a multitude of uracil derivatives, solidifies its position as a key building block in the quest for novel therapeutic agents. This guide has provided a comprehensive overview of its physical and chemical properties, synthetic methodologies, and safe handling procedures. By leveraging this knowledge, researchers can confidently and effectively utilize this compound to advance their drug discovery programs.

References

Structural Analysis and Confirmation of 5-(Chloromethyl)uracil: A Multi-Technique, Self-Validating Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Unambiguous Structural Confirmation

In the realms of medicinal chemistry and materials science, 5-(Chloromethyl)uracil serves as a pivotal synthetic intermediate. Its reactive chloromethyl group offers a versatile handle for introducing the uracil moiety into a wide array of molecular scaffolds, making it a valuable precursor for novel therapeutic agents and functionalized biomaterials.[1] However, the very reactivity that makes this compound useful also necessitates a rigorous and unequivocal confirmation of its structure. The potential for isomeric impurities, such as 6-(chloromethyl)uracil, or degradation products, underscores the need for a comprehensive analytical strategy.

This guide eschews a simple recitation of methods. Instead, it presents an integrated, self-validating workflow designed for the definitive structural elucidation of this compound. We will explore the causality behind each analytical choice, demonstrating how data from multiple orthogonal techniques—NMR, Mass Spectrometry, and IR Spectroscopy—converge to build an unshakeable structural hypothesis, with X-ray crystallography serving as the ultimate arbiter of three-dimensional form.

Chapter 1: Foundational Physicochemical Identity

Before embarking on complex spectroscopic analysis, it is essential to establish the foundational identity of the compound. These basic properties serve as the first checkpoint in the verification process.

PropertyValueSource(s)
IUPAC Name 5-(chloromethyl)-1H-pyrimidine-2,4-dione[2]
CAS Number 3590-48-5[2][3][4]
Molecular Formula C₅H₅ClN₂O₂[2][3][4]
Molecular Weight 160.56 g/mol [2][3]
Monoisotopic Mass 160.0039551 Da[2]
Melting Point >350 °C (decomposes)[3][5]

Chapter 2: The Analytical Workflow: A Strategy of Orthogonal Confirmation

No single analytical technique provides absolute proof of structure. True confidence is achieved when multiple, independent methods yield concordant data. The workflow presented here is designed as a self-validating system, where the output of one technique addresses questions and confirms findings from another.

Structural_Confirmation_Workflow cluster_0 Initial Assessment cluster_1 Core Spectroscopic Analysis cluster_2 Definitive Confirmation synthesis Synthesis & Purification physchem Physicochemical Properties (Table 1) synthesis->physchem Provides Sample ms Mass Spectrometry (MS) - Molecular Formula - Isotopic Pattern physchem->ms Confirms Purity nmr NMR Spectroscopy - Connectivity - Isomer Identification ms->nmr Provides Molecular Formula (e.g., C₅H₅ClN₂O₂) xray X-Ray Crystallography - 3D Structure - Unambiguous Proof ms->xray Provides Validated Material for Crystallization nmr->ms Confirms Isomeric Structure ir IR Spectroscopy - Functional Groups nmr->ir Hypothesizes Functional Groups nmr->xray Provides Validated Material for Crystallization ir->nmr Confirms Functional Groups (e.g., C=O, N-H) ir->xray Provides Validated Material for Crystallization

Figure 1: Integrated workflow for structural confirmation.

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Molecular Blueprint

Expertise & Experience: NMR is the cornerstone of small molecule structural elucidation. It provides direct insight into the carbon-hydrogen framework, allowing for the unambiguous differentiation between isomers, such as this compound and 6-(chloromethyl)uracil. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is preferred due to its ability to dissolve the polar uracil moiety and to allow for the observation of exchangeable N-H protons.[6]

Expected ¹H NMR Spectrum

The proton NMR spectrum provides a map of all unique proton environments. For this compound, we predict three distinct signals.

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale & Comparative Insights
~11.3Broad Singlet2HN1-H , N3-H The two amide protons are expected to be in a similar chemical environment, appearing as a broad signal due to quadrupole broadening and chemical exchange. In the spectrum of the isomer 6-(chloromethyl)uracil, a similar N-H signal is observed at 11.1 ppm.[7]
~7.8Singlet1HC6-H This lone vinyl proton is attached to an sp² carbon in an electron-deficient pyrimidine ring, shifting it significantly downfield. It appears as a singlet because it has no adjacent protons to couple with. This is the key signal for distinguishing it from the 6-substituted isomer.
~4.6Singlet2H-CH₂ ClThe methylene protons are deshielded by the adjacent electronegative chlorine atom and the sp²-hybridized C5 carbon of the uracil ring. They are expected to appear as a sharp singlet.
Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. For the C₂ symmetric structure of this compound, five signals are predicted.

Predicted Shift (ppm)AssignmentRationale & Comparative Insights
~163C 4The C4 carbonyl carbon is typically found in this region for uracil derivatives.[8]
~151C 2The C2 carbonyl carbon, situated between two nitrogen atoms, appears at a characteristic downfield shift.[8]
~141C 6The sp² vinyl carbon C6 is expected to be downfield, similar to uracil itself.[8]
~110C 5The sp² carbon C5, bearing the chloromethyl group, will be shifted from its position in unsubstituted uracil.
~40-C H₂ClThe sp³ carbon of the chloromethyl group is shifted downfield by the attached chlorine atom. The residual solvent peak of DMSO-d₆ at 39.5 ppm may be close to this signal.[6]
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.6 mL of DMSO-d₆. Ensure the solvent contains a reference standard such as tetramethylsilane (TMS).

  • Instrument Setup: Acquire spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

  • ¹H NMR Acquisition: Acquire at least 16 scans with a relaxation delay of 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition: Acquire several hundred to a few thousand scans using proton decoupling to obtain a good signal-to-noise ratio.

  • Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform Fourier transformation. Reference the spectrum to the TMS signal at 0.00 ppm.

Chapter 4: Mass Spectrometry (MS) – Corroborating Composition and Connectivity

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which serves as a powerful, self-validating check on the elemental composition derived from NMR. For halogenated compounds, the isotopic pattern is a definitive and non-negotiable diagnostic feature.

Expected Mass Spectrum
  • Molecular Ion (M⁺): The primary role of MS is to confirm the molecular weight. For this compound (C₅H₅ClN₂O₂), the expected monoisotopic mass is 160.0040 Da.[2]

  • Isotopic Pattern (The Chlorine Signature): Naturally occurring chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M⁺ and M+2 peak cluster in an approximate 3:1 intensity ratio. Observing this pattern is unequivocal proof of the presence of a single chlorine atom in the molecule.[9]

  • Fragmentation: Electron Ionization (EI) or Collision-Induced Dissociation (CID) will cause the molecular ion to fragment in predictable ways, providing further structural evidence.[10][11]

m/z (Predicted)AssignmentFragmentation Pathway Rationale
160 / 162[M]⁺Molecular ion peak cluster, showing the characteristic ~3:1 ratio for a single chlorine atom.
125[M - Cl]⁺Loss of a chlorine radical is a common and favorable fragmentation pathway for chloroalkanes.
111[M - CH₂Cl]⁺Cleavage of the C5-C bond results in the loss of the chloromethyl radical, leaving a uracil radical cation.
69[C₃H₃NO]⁺Represents a common fragment from the breakdown of the pyrimidine ring, as seen in the fragmentation of uracil itself.[12]
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent mixture such as methanol/water.

  • Chromatography: Inject the sample onto a reverse-phase C18 column.[13] Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization) to separate the analyte from any potential impurities.

  • Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500. Ensure the resolution is set high enough (>10,000) to allow for accurate mass determination and confirmation of the elemental formula.

Chapter 5: Infrared (IR) Spectroscopy – Functional Group Fingerprinting

Authoritative Grounding: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The vibrational frequencies of bonds are well-characterized, providing a "fingerprint" that can be compared against known data for similar structures.[14][15] A commercial specification sheet for this compound confirms that its identity is verified by conforming to a reference IR spectrum.[16]

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3200-3050N-H StretchAmideThe N-H bonds in the uracil ring will produce characteristic stretching absorptions in this region.
~1710 & ~1660C=O StretchAmide CarbonylsUracil has two distinct carbonyl groups (C2=O and C4=O) which will give rise to strong, sharp absorption bands. These are often the most prominent peaks in the spectrum.[14]
~1640C=C StretchAlkeneThe double bond within the pyrimidine ring will have a characteristic stretching frequency.
750-650C-Cl StretchChloroalkaneA moderate to strong absorption in the lower frequency region of the spectrum confirms the presence of the carbon-chlorine bond.
Experimental Protocol: ATR-FTIR
  • Instrument Preparation: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact and acquire the spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance and compared to the expected frequencies.

Chapter 6: The Definitive Analysis – X-ray Crystallography

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard. It moves beyond connectivity to provide precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystal structure for this compound is currently available in public databases, the structure of its precursor, 5-(hydroxymethyl)uracil, provides valuable insight into the expected geometry.[17]

Methodology Overview
  • Crystallization: This is often the most challenging step. It involves slowly growing a single, defect-free crystal from a supersaturated solution. Common techniques include slow evaporation, vapor diffusion, or solvent layering.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which an atomic model is built and refined to best fit the experimental data.

Chapter 7: Integrated Analysis – The Convergence of Evidence

Validation_Network NMR_Data NMR Data (C₅H₅N₂O₂ Framework, C6-H singlet) MS_Data MS Data (m/z 160.0040, Cl Isotope Pattern) NMR_Data->MS_Data Matches Formula IR_Data IR Data (C=O, N-H, C-Cl bands) NMR_Data->IR_Data Matches Functional Groups Structure Confirmed Structure: This compound NMR_Data->Structure Defines connectivity & isomer MS_Data->IR_Data Consistent with C-Cl bond MS_Data->Structure Confirms elemental formula IR_Data->Structure Confirms functional groups

Figure 2: Convergence of evidence for structural validation.

This self-validating system ensures the highest degree of confidence. The molecular formula from HRMS must match the proton and carbon count from NMR. The functional groups identified by IR must be consistent with the chemical environments observed in the NMR spectra. Finally, the specific isomeric arrangement determined by NMR must account for the observed fragmentation pattern in MS. Only when all data are in complete agreement can the structure of this compound be considered confirmed.

References

A Technical Guide to the Spectroscopic Characterization of 5-(Chloromethyl)uracil

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive analysis of the spectroscopic data for 5-(Chloromethyl)uracil, a key intermediate in the synthesis of various therapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural confirmation of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to provide a practical and self-validating framework for analysis.

Introduction to this compound

This compound (CAS No. 3590-48-5) is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry.[1][2] Its reactivity, primarily centered around the chloromethyl group, allows for the introduction of various functionalities at the 5-position of the uracil ring, leading to the synthesis of compounds with potential antiviral and anticancer activities. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound before its use in further synthetic steps.

The molecular structure of this compound, with the IUPAC name 5-(chloromethyl)-1H-pyrimidine-2,4-dione, is presented below.[1]

Structural Elucidation via Spectroscopic Methods

The confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol for NMR Spectroscopy:

A standard protocol for acquiring NMR spectra of this compound involves dissolving the sample in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), due to the compound's polarity and the presence of exchangeable protons. A typical procedure is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

¹H NMR Spectral Data and Interpretation:

While a publicly available spectrum for this compound is not readily found, a certificate of analysis from Thermo Fisher Scientific confirms that the ¹H-NMR spectrum is consistent with its structure.[3] Based on the known chemical shifts of uracil and its derivatives, the following proton signals are expected:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.3Singlet1HN³-HThe N-H protons of the uracil ring are typically deshielded and appear as broad singlets.
~11.1Singlet1HN¹-HSimilar to N³-H, this proton is acidic and appears at a low field.
~7.8Singlet1HC⁶-HThe single proton on the pyrimidine ring is adjacent to an electronegative nitrogen atom and a double bond, leading to a downfield shift.
~4.5Singlet2H-CH₂ClThe methylene protons are deshielded by the adjacent electronegative chlorine atom and the aromatic ring.

¹³C NMR Spectral Data and Interpretation:

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The expected chemical shifts for this compound are presented below, based on data for uracil and its substituted analogs.[4]

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~163C⁴The carbonyl carbons in the uracil ring are highly deshielded and appear at the downfield end of the spectrum.
~151Similar to C⁴, this is a carbonyl carbon.
~142C⁶This is an sp²-hybridized carbon in the aromatic ring, deshielded by the adjacent nitrogen atom.
~110C⁵The sp²-hybridized carbon bearing the chloromethyl group.
~40-CH₂ClThe sp³-hybridized carbon of the chloromethyl group is shielded compared to the aromatic carbons but is deshielded relative to a simple alkane due to the attached chlorine atom.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy:

The IR spectrum of solid this compound can be obtained using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

  • Sample Preparation: A small amount of the powdered sample is placed directly on the ATR crystal.

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation:

A certificate of analysis from Thermo Fisher Scientific confirms that the infrared spectrum of this compound conforms to its structure.[5] Key absorption bands expected in the IR spectrum are:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3000N-H stretchingAmide (N-H)
3100-3000C-H stretchingAromatic C-H
~1710 and ~1660C=O stretchingCarbonyl (C=O)
~1600C=C stretchingAlkene (C=C)
~800-700C-Cl stretchingAlkyl halide (C-Cl)

The presence of strong absorptions in the carbonyl region and the N-H stretching region are characteristic of the uracil ring structure. The C-Cl stretch confirms the presence of the chloromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol for Mass Spectrometry:

Electron Ionization (EI) is a common method for the mass spectrometric analysis of small organic molecules.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically after being vaporized.

  • Ionization: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Mass Spectral Data and Interpretation:

The molecular formula of this compound is C₅H₅ClN₂O₂.[6][7] The expected molecular weight is approximately 160.56 g/mol .[6][7] The mass spectrum should show a molecular ion peak (M⁺) at m/z 160. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 162 with about one-third the intensity of the M⁺ peak is expected.

Expected Fragmentation Pattern:

The primary fragmentation of this compound is expected to involve the loss of the chloromethyl group or a chlorine radical.

Fragmentation M [C₅H₅ClN₂O₂]⁺˙ m/z = 160/162 M_minus_Cl [M - Cl]⁺ m/z = 125 M->M_minus_Cl - Cl• M_minus_CH2Cl [M - CH₂Cl]⁺ m/z = 111 M->M_minus_CH2Cl - •CH₂Cl

Fragmentation of this compound

  • Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z 125.

  • Loss of a chloromethyl radical (•CH₂Cl): This would lead to a fragment ion at m/z 111, corresponding to the uracil-5-yl cation.

Further fragmentation of the uracil ring would lead to smaller fragments characteristic of pyrimidine structures.[8]

Conclusion

The combined application of NMR, IR, and MS provides a robust and definitive characterization of this compound. The expected spectroscopic data, supported by certificates of analysis and comparison with related structures, confirms the identity and structural integrity of this important synthetic intermediate. This guide provides the necessary framework for researchers to confidently verify their material and proceed with their research and development endeavors.

References

Introduction: The Strategic Importance of a Reactive Uracil Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(Chloromethyl)uracil: Synthesis, Reactivity, and Applications in Medicinal Chemistry

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold remains a cornerstone for creating novel therapeutic agents. Uracil and its derivatives are of particular interest due to their fundamental role in nucleic acid biochemistry, providing a strategic entry point for developing antimetabolites, antiviral agents, and other targeted therapies.[1][2] Among the diverse array of functionalized uracils, This compound stands out as a pivotal intermediate. Its significance lies not in its intrinsic biological activity, but in the latent reactivity of its chloromethyl group. This functional handle transforms the otherwise stable uracil ring into a versatile electrophilic building block, enabling chemists to introduce a wide variety of substituents at the C5-position through straightforward nucleophilic substitution reactions.

This guide provides an in-depth technical overview of this compound for researchers, scientists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its application in creating complex molecules, and the practical considerations for its use in the laboratory.

PART 1: Core Chemical and Physical Identity

A precise understanding of a compound's identity and properties is the foundation of all subsequent experimental work.

Nomenclature and Identification
  • IUPAC Name : 5-(chloromethyl)-1H-pyrimidine-2,4-dione[3]

  • Common Synonyms : 5-Chloromethyluracil, 5-(Chloromethyl)pyrimidine-2,4(1H,3H)-dione, 5-(Chloromethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine

  • CAS Number : 3590-48-5[3]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, providing a quick reference for experimental design and safety considerations.

PropertyValueSource(s)
Molecular Formula C₅H₅ClN₂O₂[3]
Molecular Weight 160.56 g/mol [3]
Appearance White to off-white solid/powder
Melting Point >350 °C (decomposes)
Predicted pKa 8.15 ± 0.10
InChI Key UCDUBKRXOPMNGH-UHFFFAOYSA-N
Primary Hazards Skin, eye, and respiratory irritant

PART 2: Synthesis and Mechanistic Insights

The preparation of this compound is a classic example of electrophilic aromatic substitution on the electron-rich pyrimidine ring. The most direct and widely cited method is the chloromethylation of uracil.[4][5]

The Chloromethylation of Uracil: An Electrophilic Substitution

The reaction proceeds via the Blanc chloromethylation mechanism, where formaldehyde and hydrogen chloride react, often with a Lewis acid catalyst like zinc chloride, to generate a potent electrophile.[6][7] This electrophile, likely a chlorocarbenium cation (ClCH₂⁺) or a related species, is then attacked by the nucleophilic C5-position of the uracil ring.[7] The C5-position is activated towards electrophilic attack due to the electron-donating character of the two ring nitrogens.

Synthesis_Workflow Uracil Uracil Electrophile Electrophile Generation (e.g., ClCH₂⁺) Uracil->Electrophile Nucleophilic Attack (C5 Position) Reagents Paraformaldehyde (CH₂O)n Hydrogen Chloride (HCl) Reagents->Electrophile Acid Catalysis Intermediate Wheland-type Intermediate Electrophile->Intermediate Product This compound Intermediate->Product Rearomatization (-H⁺) Application_Workflow Start This compound SN2 SN2 Reaction (Base-catalyzed) Start->SN2 Nucleophile Nucleophile (R-XH) e.g., R-SH, R-NH₂, R-OH Nucleophile->SN2 Product 5-(Substituted-methyl)uracil (Diverse Library) SN2->Product C-X Bond Formation Screening Biological Screening (e.g., Antiviral Assay) Product->Screening Lead Lead Compound (e.g., Antiviral Agent) Screening->Lead

References

Whitepaper: A Guide to the Key Intermediates in the Synthesis of 5-(Chloromethyl)uracil

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

5-(Chloromethyl)uracil is a pivotal building block in the synthesis of a multitude of antiviral and anticancer nucleoside analogues. Its reactivity, primarily centered around the chloromethyl group, allows for facile derivatization and incorporation into larger, more complex molecules. This technical guide provides an in-depth exploration of the key intermediates involved in the primary synthetic routes to this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of the underlying chemistry and practical considerations for its synthesis. We will delve into the mechanistic rationale behind various synthetic strategies, present detailed experimental protocols, and offer insights gleaned from established literature to ensure a robust and reproducible synthesis.

Introduction: The Significance of this compound

This compound is a substituted pyrimidine that serves as a crucial synthon in medicinal chemistry. Its importance is underscored by its role as a precursor to potent therapeutic agents, including the antiviral drug Brivudine, which is effective against herpes zoster. The chloromethyl moiety at the 5-position of the uracil ring is a highly reactive electrophilic site, making it amenable to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility, allowing for the introduction of various functional groups and the construction of complex molecular architectures. Understanding the key intermediates in its synthesis is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of the final product.

Key Synthetic Pathways and Their Intermediates

The synthesis of this compound can be broadly categorized into two main strategies: the direct chloromethylation of uracil and the chlorination of a pre-functionalized uracil derivative. Each pathway involves distinct intermediates that dictate the efficiency and outcome of the synthesis.

Pathway A: Direct Chloromethylation of Uracil

A common and direct approach involves the reaction of uracil with a chloromethylating agent.

The most prominent intermediate in this pathway is 5-hydroxymethyluracil . This intermediate is typically formed in situ by the reaction of uracil with formaldehyde. The subsequent chlorination of the hydroxyl group yields the desired this compound.

The reaction proceeds via an electrophilic substitution at the C5 position of the uracil ring. The electron-donating nature of the ring nitrogens activates the C5 position for electrophilic attack by protonated formaldehyde or a related electrophilic species.

Diagram 1: Synthesis of this compound via 5-Hydroxymethyluracil

G Uracil Uracil Intermediate1 5-Hydroxymethyluracil Uracil->Intermediate1 Electrophilic Substitution Formaldehyde Formaldehyde (HCHO) Formaldehyde->Intermediate1 Product This compound Intermediate1->Product Chlorination ChlorinatingAgent Chlorinating Agent (e.g., HCl, SOCl2) ChlorinatingAgent->Product

Caption: Pathway A: Formation of 5-Hydroxymethyluracil as a key intermediate.

A widely cited method involves the reaction of uracil with paraformaldehyde in the presence of a chlorinating agent.

Materials:

  • Uracil

  • Paraformaldehyde

  • Hydrochloric acid (concentrated)

  • Acetic acid

Procedure:

  • A suspension of uracil in a mixture of concentrated hydrochloric acid and acetic acid is prepared.

  • Paraformaldehyde is added portion-wise to the suspension at a controlled temperature.

  • The reaction mixture is stirred at an elevated temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., water, ethanol) to remove unreacted starting materials and byproducts.

  • The final product, this compound, is dried under vacuum.

Trustworthiness: This one-pot synthesis is efficient; however, the strongly acidic conditions can lead to the formation of byproducts. The key to a successful synthesis is careful control of the reaction temperature and the rate of paraformaldehyde addition. The purity of the final product should be verified by techniques such as NMR and mass spectrometry.

Pathway B: Chlorination of a Pre-functionalized Uracil

An alternative strategy involves the initial introduction of a different functional group at the 5-position, which is then converted to the chloromethyl group.

A common intermediate in this approach is 5-(acetoxymethyl)uracil . This intermediate can be prepared by reacting uracil with paraformaldehyde in acetic anhydride. The acetoxymethyl group is then converted to the chloromethyl group.

Another important intermediate is uracil-5-acetic acid . This can be synthesized from 5-iodouracil and subsequently converted to this compound.

Diagram 2: Synthesis via Pre-functionalized Intermediates

G cluster_1 Route 1 cluster_2 Route 2 Uracil1 Uracil Intermediate2a 5-(Acetoxymethyl)uracil Uracil1->Intermediate2a Paraformaldehyde_Ac2O Paraformaldehyde Acetic Anhydride Paraformaldehyde_Ac2O->Intermediate2a Product This compound Intermediate2a->Product Conversion Iodouracil 5-Iodouracil Intermediate2b Uracil-5-acetic acid Iodouracil->Intermediate2b Reagents_UAA Appropriate Reagents Reagents_UAA->Intermediate2b Intermediate2b->Product Conversion ChlorinatingAgent Chlorinating Agent ChlorinatingAgent->Product

Caption: Pathway B: Utilizing pre-functionalized intermediates for synthesis.

Step 1: Synthesis of 5-(Acetoxymethyl)uracil

  • Materials: Uracil, paraformaldehyde, acetic anhydride.

  • Procedure: A mixture of uracil and paraformaldehyde in acetic anhydride is heated. The reaction progress is monitored, and upon completion, the product is isolated by crystallization.

Step 2: Conversion to this compound

  • Materials: 5-(Acetoxymethyl)uracil, thionyl chloride (SOCl₂).

  • Procedure: 5-(Acetoxymethyl)uracil is treated with a chlorinating agent like thionyl chloride, often in an inert solvent. The reaction mixture is typically heated to drive the conversion. The product is then isolated after removal of the solvent and excess chlorinating agent.

Trustworthiness: This two-step approach can offer better control and potentially higher purity of the final product compared to the direct chloromethylation. The isolation and purification of the intermediate, 5-(acetoxymethyl)uracil, allows for the removal of impurities before the final chlorination step.

Comparative Analysis of Synthetic Routes

The choice of synthetic pathway often depends on the desired scale, purity requirements, and available starting materials.

FeaturePathway A: Direct ChloromethylationPathway B: Via Pre-functionalized Intermediates
Key Intermediate 5-Hydroxymethyluracil5-(Acetoxymethyl)uracil or Uracil-5-acetic acid
Number of Steps Typically one-potTwo or more steps
Reagents Uracil, formaldehyde, HCl/SOCl₂Uracil, formaldehyde, Ac₂O, then SOCl₂
Advantages More atom-economical, fasterBetter control, potentially higher purity
Disadvantages Harsher conditions, potential for byproductsLonger overall synthesis time

Conclusion

The synthesis of this compound is a well-established process, with the choice of route hinging on a balance of efficiency, control, and desired product purity. The key intermediates, primarily 5-hydroxymethyluracil and 5-(acetoxymethyl)uracil , play a central role in these synthetic strategies. A thorough understanding of the formation and reactivity of these intermediates is crucial for any researcher or professional involved in the synthesis of nucleoside analogues. By carefully selecting the synthetic pathway and optimizing reaction conditions, high-quality this compound can be reliably produced for downstream applications in drug discovery and development.

A Theoretical Exploration of 5-(Chloromethyl)uracil's Reactivity: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-(Chloromethyl)uracil in Medicinal Chemistry

This compound, a halogenated derivative of the pyrimidine nucleobase uracil, stands as a pivotal scaffold in the landscape of medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, most notably as anticancer and antiviral agents. The strategic placement of the chloromethyl group at the C5 position imparts unique chemical properties that are highly advantageous for drug design. This functional group not only enhances the lipophilicity and metabolic stability of the molecule but also serves as a highly reactive electrophilic center, enabling a diverse array of chemical modifications. This reactivity is the cornerstone of its utility, allowing for the facile introduction of various functionalities to generate extensive libraries of novel compounds with potentially enhanced therapeutic profiles.

This in-depth technical guide delves into the theoretical underpinnings of this compound's reactivity. By leveraging computational chemistry principles, we will explore the electronic structure, frontier molecular orbitals, and reaction mechanisms that govern its chemical behavior. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to strategically employ this versatile building block in the synthesis of innovative therapeutic agents.

Pillar 1: Unveiling the Electronic Landscape - A Foundation for Reactivity

To comprehend the reactivity of this compound, we must first dissect its electronic architecture. Computational studies on the closely related 5-chlorouracil provide a strong theoretical framework for understanding the electronic effects at play.

Frontier Molecular Orbital (FMO) Analysis: Identifying Reactive Sites

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules.[1][2][3] It posits that chemical reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

For this compound, the distribution of the HOMO and LUMO reveals the molecule's nucleophilic and electrophilic centers, respectively. DFT calculations on 5-chlorouracil show that the HOMO is primarily localized on the pyrimidine ring, specifically the N1 and N3 atoms and the C5-C6 double bond, indicating these are the most nucleophilic sites.[4] Conversely, the LUMO is distributed over the C5-C6 bond and the halogen substituent.[4]

In the case of this compound, the presence of the chloromethyl group significantly influences the LUMO. The highly electronegative chlorine atom withdraws electron density from the methylene carbon, creating a low-lying σ* antibonding orbital associated with the C-Cl bond. This makes the methylene carbon a potent electrophilic site, highly susceptible to nucleophilic attack. The energy gap between the HOMO of a potential nucleophile and the LUMO (specifically the σ* C-Cl orbital) of this compound will be a key determinant of the reaction's feasibility. A smaller energy gap facilitates charge transfer and promotes the reaction.[4]

Diagram 1: Frontier Molecular Orbitals of a 5-Substituted Uracil

FMO cluster_nucleophile Nucleophile cluster_electrophile This compound HOMO_Nu HOMO LUMO_E LUMO (σ* C-Cl) HOMO_Nu->LUMO_E Interaction (Nucleophilic Attack)

Caption: FMO interaction in a nucleophilic substitution reaction.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential.[5][6][7][8] These maps are invaluable for predicting where a molecule is likely to interact with other charged or polar species.

For this compound, the MEP map would reveal regions of negative potential (typically colored red) around the oxygen atoms of the carbonyl groups and the nitrogen atoms of the uracil ring, indicating their nucleophilic character.[4] Conversely, a region of positive potential (typically colored blue) would be localized around the hydrogen atoms attached to the nitrogen atoms and, most importantly, on the methylene carbon of the chloromethyl group. This positive potential on the methylene carbon further confirms its susceptibility to attack by nucleophiles.

Diagram 2: Conceptual Molecular Electrostatic Potential Map

Caption: MEP map indicating reactive zones.

Pillar 2: The Cornerstone of Reactivity - Nucleophilic Substitution

The most prominent and synthetically useful reaction of this compound is nucleophilic substitution at the chloromethyl group. This reaction's versatility allows for the introduction of a vast array of functional groups, leading to diverse libraries of uracil derivatives with potential therapeutic applications. The mechanism of this substitution can proceed through either an SN1 or SN2 pathway, and understanding the factors that favor one over the other is critical for controlling reaction outcomes.

The SN1 vs. SN2 Dichotomy: A Theoretical Perspective

The competition between SN1 and SN2 pathways is governed by several factors, including the nature of the substrate, the strength of the nucleophile, the leaving group ability, and the solvent.[9][10][11][12]

  • SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by strong nucleophiles, unhindered substrates, and polar aprotic solvents.

  • SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. This pathway is favored by weak nucleophiles, substrates that can form stable carbocations, and polar protic solvents that can stabilize both the carbocation intermediate and the leaving group.

For this compound, the chloromethyl group is a primary halide, which generally favors the SN2 mechanism due to reduced steric hindrance. However, the uracil ring can play a crucial role in stabilizing a potential carbocation intermediate through resonance, which could open the door for an SN1 pathway under certain conditions. The electron-withdrawing nature of the uracil ring can influence the stability of this carbocation.[6]

Quantitative Insights from Computational Chemistry:

While specific DFT studies on the SN1 vs. SN2 pathways for this compound are not abundant in the literature, we can extrapolate from studies on similar systems. Computational analysis would involve locating the transition state structures for both pathways and calculating their respective activation energies.

Reaction PathwayKey Theoretical DescriptorsFavorable Conditions
SN2 Single, concerted transition state. Low activation energy with strong nucleophiles.Strong nucleophiles (e.g., RS⁻, CN⁻, N₃⁻). Polar aprotic solvents (e.g., DMF, DMSO).
SN1 Formation of a resonance-stabilized carbocation intermediate.Weak nucleophiles (e.g., H₂O, ROH). Polar protic solvents (e.g., H₂O, EtOH).

Experimental Protocol: A Self-Validating System for Nucleophilic Substitution

The following general protocol can be adapted for a variety of nucleophiles. The choice of solvent and base is critical in directing the reaction towards the desired product and validating the underlying mechanistic principles.

  • Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as DMF or acetonitrile.

  • Nucleophile Addition: Add the nucleophile (1.1-1.5 equivalents) to the solution. If the nucleophile is an amine or thiol, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often added to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (typically ranging from room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

The successful synthesis of a wide range of derivatives using this protocol with strong nucleophiles provides strong evidence for the prevalence of the SN2 mechanism.

Diagram 3: SN1 vs. SN2 Reaction Pathways

SN_Pathways cluster_SN2 SN2 Pathway (Concerted) cluster_SN1 SN1 Pathway (Stepwise) Reactants_SN2 Reactants (5-CMU + Nu⁻) TS_SN2 Transition State [Nu---CH2-U---Cl]⁻ Reactants_SN2->TS_SN2 Products_SN2 Products (5-Nu-CH2-U + Cl⁻) TS_SN2->Products_SN2 Reactants_SN1 Reactants (5-CMU) Carbocation Carbocation Intermediate (5-+CH2-U) Reactants_SN1->Carbocation Slow Products_SN1 Products (5-Nu-CH2-U) Carbocation->Products_SN1 Fast (+ Nu⁻)

Caption: Competing SN1 and SN2 mechanisms for this compound.

Pillar 3: Exploring a Broader Reactive Horizon

While nucleophilic substitution is the dominant reaction pathway, the unique structure of this compound suggests the potential for other, less explored, reactive avenues. Theoretical considerations can guide the exploration of these possibilities.

Radical Reactions: A Potential for Novel Transformations

The C-Cl bond in this compound can potentially undergo homolytic cleavage under radical conditions (e.g., using radical initiators like AIBN or photolysis) to generate a 5-(uracilylmethyl) radical. This reactive intermediate could then participate in a variety of radical-mediated transformations, such as additions to alkenes or radical cyclizations, opening up new synthetic routes to complex uracil derivatives.[13][14][15]

Computational studies could be employed to calculate the bond dissociation energy (BDE) of the C-Cl bond to assess the feasibility of radical formation. Furthermore, the stability and reactivity of the resulting radical could be investigated through theoretical calculations.

Cycloaddition Reactions: Building Complexity

Although the chloromethyl group itself is not a typical participant in cycloaddition reactions, it can be a precursor to functionalities that are. For instance, elimination of HCl from this compound could potentially generate a highly reactive 5-methylene-uracil intermediate. This exocyclic double bond could then act as a dienophile or a dipolarophile in cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions.[9][16][17]

Theoretical studies could model the energetics of the elimination reaction and the subsequent cycloaddition, providing insights into the feasibility and stereoselectivity of such transformations.[18]

Diagram 4: Potential for Radical and Cycloaddition Reactions

Other_Reactions cluster_Radical Radical Pathway cluster_Cycloaddition Cycloaddition Pathway CMU_Rad This compound Radical 5-(Uracilylmethyl) Radical CMU_Rad->Radical Initiator Rad_Product Radical Addition/Cyclization Products Radical->Rad_Product CMU_Cyc This compound Methylene_U 5-Methylene-uracil (Intermediate) CMU_Cyc->Methylene_U -HCl Cyc_Product Cycloaddition Adducts Methylene_U->Cyc_Product + Diene/Dipole

Caption: Exploratory reaction pathways for this compound.

Conclusion: A Theoretically-Grounded Approach to Innovation

The reactivity of this compound is a rich and multifaceted area of study. By grounding our understanding in theoretical principles such as Frontier Molecular Orbital theory and Molecular Electrostatic Potential mapping, we can move beyond empirical observations to a more predictive and rational approach to drug design. The predominance of the SN2 mechanism in nucleophilic substitution reactions provides a reliable and versatile tool for the synthesis of a wide array of derivatives. Furthermore, the exploration of less conventional reaction pathways, guided by computational insights, holds the promise of unlocking novel chemical space and discovering next-generation therapeutic agents. This guide serves as a foundational resource for scientists and researchers, empowering them to harness the full synthetic potential of this invaluable building block in the ongoing quest for innovative medicines.

References

5-(Chloromethyl)uracil: A Comprehensive Technical Guide to its Commercial Availability, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-(chloromethyl)uracil, a pivotal reagent in medicinal chemistry and drug development. Tailored for researchers, scientists, and professionals in the field, this document elucidates its commercial landscape, synthesis protocols, chemical behavior, and critical applications, particularly in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 3590-48-5) is a substituted pyrimidine that serves as a crucial building block in organic synthesis. Its significance lies in the reactive chloromethyl group at the C5 position of the uracil ring. This functional group acts as a potent electrophile, making it an ideal synthon for introducing a one-carbon spacer to which various nucleophilic moieties can be attached. This reactivity is fundamental to its primary application as a key intermediate in the development of potential anticancer and antiviral drugs. The uracil scaffold itself is a bioisostere of thymine, allowing molecules derived from this compound to interact with biological targets involved in nucleotide metabolism, such as thymidylate synthase, thereby interfering with DNA replication in rapidly proliferating cells like cancer cells or viruses.

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The typical purity offered is around 97%, suitable for most synthetic applications. When procuring this reagent, it is essential to consult the Safety Data Sheet (SDS) as it is classified as an irritant.

Below is a summary of prominent suppliers and their offerings. Note that pricing and availability are subject to change and should be verified directly with the suppliers.

SupplierProduct NamePurityCAS Number
Thermo Fisher Scientific This compound, 97%≥96.0%3590-48-5
Santa Cruz Biotechnology This compoundNot specified3590-48-5
Apollo Scientific This compound≥95%3590-48-5
BOC Sciences This compoundNot specified3590-48-5
ChemicalBook This compound98-99%3590-48-5

Synthesis and Mechanistic Insights

The primary and most cited method for the synthesis of this compound is the direct chloromethylation of uracil. This electrophilic substitution reaction is a cornerstone for functionalizing the uracil ring at the 5-position.

The Chloromethylation of Uracil: A Foundational Protocol

The seminal work by Skinner, Schelstraete, and Baker in 1959 provides a robust protocol for the synthesis of this compound. The reaction involves treating uracil with paraformaldehyde and hydrogen chloride in a suitable solvent.

Experimental Protocol: Synthesis of this compound

Materials:

  • Uracil

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • 1,2-Dimethoxyethane (for purification, optional)

Procedure:

  • A suspension of uracil and paraformaldehyde is prepared in concentrated hydrochloric acid.

  • Hydrogen chloride gas is bubbled through the suspension while heating to 70-80°C.

  • The reaction is monitored for completion.

  • Upon cooling, the product precipitates from the reaction mixture.

  • The crude product is isolated by filtration.

  • Further purification can be achieved by extraction with 1,2-dimethoxyethane to yield this compound as a white solid.

Yield: 57%

Self-Validation: The identity and purity of the synthesized this compound can be confirmed by its melting point, elemental analysis, and spectroscopic methods (see Section 4). A key validation step is its chemical reactivity; for instance, its facile reaction with water to form 5-(hydroxymethyl)uracil or its reduction to thymine.

Mechanistic Rationale

The chloromethylation of uracil proceeds via an electrophilic aromatic substitution mechanism. Under acidic conditions, formaldehyde is protonated, which then reacts to form a highly electrophilic chloromethyl cation or a related species. The electron-rich uracil ring then attacks this electrophile, preferentially at the C5 position due to the directing effects of the ring's nitrogen atoms.

G cluster_activation Electrophile Generation cluster_substitution Electrophilic Substitution HCHO Formaldehyde Electrophile [CH₂Cl]⁺ (Chloromethyl Cation) HCHO->Electrophile + HCl HCl HCl Uracil Uracil Ring Intermediate Sigma Complex Uracil->Intermediate + [CH₂Cl]⁺ Product This compound Intermediate->Product - H⁺

Caption: Mechanism of Uracil Chloromethylation.

Physicochemical Properties and Characterization

This compound is a white to off-white powder. It is highly reactive and sensitive to moisture, fuming in the air. This reactivity is a key aspect of its utility in synthesis.

PropertyValueSource
Molecular Formula C₅H₅ClN₂O₂
Molecular Weight 160.56 g/mol
Melting Point >350 °C (decomposes)
Appearance White to off-white powder
Solubility Reacts with water and alcohols

Spectroscopic Characterization:

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H stretching of the uracil ring, C=O stretching of the amide groups, and C-Cl stretching of the chloromethyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should exhibit signals for the N-H protons of the uracil ring, a singlet for the C6-H proton, and a characteristic singlet for the two protons of the chloromethyl group (-CH₂Cl).

    • ¹³C NMR: The spectrum will show signals for the carbonyl carbons (C2 and C4), the olefinic carbons (C5 and C6), and the carbon of the chloromethyl group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Applications in Drug Development: A Versatile Synthetic Intermediate

The primary utility of this compound is as a precursor for a wide range of 5-substituted uracil derivatives with potential therapeutic applications. The chloromethyl group is an excellent leaving group, readily undergoing nucleophilic substitution reactions.

Synthesis of Potential Anticancer Agents

A significant application of this compound is in the synthesis of alkylating agents that can target cancer cells. By reacting this compound with nucleophiles containing, for example, a bis(2-chloroethyl)amino group (a nitrogen mustard moiety), potential anticancer compounds can be synthesized. The rationale is to use the uracil scaffold to deliver the cytotoxic alkylating group to cancer cells that have a high demand for pyrimidines for DNA synthesis.

G 5CMU This compound Intermediate 5-Substituted Uracil Derivative (Potential Anticancer/Antiviral Agent) 5CMU->Intermediate + Nucleophile (Nucleophilic Substitution) Nucleophile Nucleophile (e.g., Diethanolamine)

Caption: General Synthetic Application of this compound.

Experimental Protocol: Synthesis of 5-[Bis(2-hydroxyethyl)aminomethyl]uracil

This protocol is an adaptation based on the known reactivity of this compound with amines.

Materials:

  • This compound

  • Diethanolamine

  • Suitable solvent (e.g., ethanol or DMF)

  • Base (e.g., triethylamine or potassium carbonate, optional to scavenge HCl)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add diethanolamine to the solution. An excess of the amine can also act as the base.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by recrystallization or column chromatography to yield the desired product.

Self-Validation: The product can be characterized by NMR, IR, and mass spectrometry to confirm the structure. The disappearance of the chloromethyl signal and the appearance of signals corresponding to the diethanolaminomethyl moiety in the NMR spectrum would confirm the successful reaction.

Synthesis of Antiviral Nucleoside Analogs

This compound can also be used to synthesize 5-alkenyluracil derivatives, which are precursors to potent antiviral agents. The chloromethyl group can be converted to other functional groups, such as a phosphonium ylide, which can then undergo a Wittig reaction with an aldehyde to introduce an alkenyl side chain at the 5-position. These modified nucleobases can then be incorporated into nucleoside analogs that act as inhibitors of viral polymerases.

Conclusion

This compound is a commercially available and highly valuable reagent for medicinal chemists and drug

Methodological & Application

Synthesis of 5-(Chloromethyl)uracil from Uracil: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chloromethyl)uracil is a critical intermediate in the synthesis of a wide array of pharmacologically significant molecules, including antiviral and anticancer agents. Its utility stems from the reactive chloromethyl group at the C5 position of the uracil ring, which allows for facile nucleophilic substitution and further molecular elaboration. This document provides a comprehensive guide to the synthesis of this compound from uracil, detailing the underlying chemical principles, a step-by-step experimental protocol, and crucial safety considerations. The primary method discussed is the direct chloromethylation of uracil using paraformaldehyde and a chlorine source in an acidic medium.

Introduction

Uracil and its derivatives are fundamental components of nucleic acids and play a central role in numerous biological processes. Chemical modification of the uracil scaffold has been a cornerstone of medicinal chemistry, leading to the development of potent therapeutic agents. The introduction of a chloromethyl group at the 5-position of uracil yields this compound, a versatile building block for organic synthesis. This key intermediate provides a reactive handle for introducing diverse functional groups, enabling the synthesis of complex molecules with potential therapeutic applications. For instance, it is a precursor for compounds like 5-fluorouracil derivatives and other uracil-based drugs that function as thymine antagonists.[1]

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from uracil is typically achieved through an electrophilic aromatic substitution reaction known as chloromethylation. While uracil is not aromatic in the classical sense, the pyrimidine ring exhibits reactivity analogous to activated aromatic systems.

The reaction is generally carried out under acidic conditions, often using a mixture of paraformaldehyde and a chlorinating agent such as hydrogen chloride or chlorotrimethylsilane. The key steps of the mechanism are as follows:

  • Formation of the Electrophile: In the presence of an acid catalyst (like HCl or generated in situ), paraformaldehyde depolymerizes to formaldehyde. The formaldehyde is then protonated, or it reacts with the chloride source to form a highly reactive electrophilic species. This electrophile is often depicted as a chloromethyl cation (ClCH₂⁺) or a related complex.[2][3]

  • Electrophilic Attack: The electron-rich C5 position of the uracil ring attacks the electrophilic chloromethyl species. The C5 position is the most nucleophilic carbon in the uracil ring, directing the substitution to this site.

  • Rearomatization: The resulting intermediate, a carbocation, loses a proton from the C5 position to restore the stable pyrimidine ring system, yielding this compound.

The choice of reagents and reaction conditions is critical for achieving a good yield and minimizing side products. The use of a suitable solvent that can dissolve the starting materials and facilitate the reaction is also important.

Experimental Protocol

This protocol details a common and effective method for the laboratory-scale synthesis of this compound.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Key Properties & Hazards
UracilC₄H₄N₂O₂112.0966-22-8White crystalline solid.
Paraformaldehyde(CH₂O)n-30525-89-4White solid. Irritant, combustible.
Chlorotrimethylsilane(CH₃)₃SiCl108.6475-77-4Flammable, corrosive, reacts with water.
Acetic Acid (Glacial)CH₃COOH60.0564-19-7Corrosive, causes severe skin burns.
Ethyl AcetateC₄H₈O₂88.11141-78-6Flammable liquid and vapor.
HexaneC₆H₁₄86.18110-54-3Flammable liquid and vapor.
Equipment
  • Round-bottom flask with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • Fume hood

Step-by-Step Procedure
  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add uracil (1.0 eq), paraformaldehyde (2.0 eq), and glacial acetic acid (as solvent).

  • Initiation of Reaction: While stirring the suspension, slowly add chlorotrimethylsilane (2.5 eq) dropwise at room temperature. The addition is exothermic, and the temperature should be monitored.

  • Heating and Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water with vigorous stirring.

    • The crude product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water and then with a small amount of cold ethyl acetate or an ethyl acetate/hexane mixture to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

  • Drying and Characterization: Dry the purified product under vacuum. The final product, this compound, should be a white to off-white solid.[4] Characterize the compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should be greater than 350 °C.[4]

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine Uracil, Paraformaldehyde, and Acetic Acid B Add Chlorotrimethylsilane (dropwise) A->B C Heat to Reflux (4-6 hours) B->C D Cool to RT & Quench in Ice-Water C->D Reaction Complete E Vacuum Filtration D->E F Wash with Cold Water & Organic Solvent E->F G Recrystallization F->G Crude Product H Dry Under Vacuum G->H I Characterization (NMR, MS, MP) H->I

References

The Strategic Utility of 5-(Chloromethyl)uracil in the Synthesis of Novel Nucleoside Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the quest for novel therapeutic agents remains a paramount objective. Nucleoside analogs, synthetic derivatives of the natural building blocks of DNA and RNA, have emerged as a cornerstone in the development of potent antiviral and anticancer drugs.[1] A key precursor that offers significant synthetic versatility in this endeavor is 5-(chloromethyl)uracil. Its reactive chloromethyl group at the C5 position of the uracil ring serves as a versatile handle for the introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships. This technical guide provides an in-depth exploration of the strategic application of this compound as a precursor for the synthesis of diverse nucleoside analogs. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven protocols for both cyclic and acyclic nucleoside analog synthesis, and discuss the therapeutic potential of the resulting compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Significance of 5-Substituted Uracil Nucleosides

The modification of nucleosides at the 5-position of the pyrimidine ring has proven to be a highly fruitful strategy in drug discovery. This position is not directly involved in the Watson-Crick base pairing that governs genetic information transfer, making it an ideal site for chemical modification without completely disrupting the molecule's ability to be recognized by viral or cellular enzymes.[2] Indeed, many clinically successful antiviral and anticancer drugs are 5-substituted uracil nucleoside analogs.[1]

The introduction of various substituents at the C5 position can profoundly influence the biological activity of the resulting nucleoside analog by:

  • Modulating Enzyme Inhibition: The substituent can interact with the active site of target enzymes, such as viral polymerases or reverse transcriptases, leading to enhanced binding affinity and more potent inhibition.[2]

  • Altering Metabolic Stability: Modifications at the C5 position can protect the nucleoside from degradation by cellular enzymes, thereby increasing its intracellular half-life and therapeutic efficacy.

  • Enhancing Cellular Uptake: The physicochemical properties of the C5 substituent can be tailored to improve the transport of the nucleoside analog across cell membranes.

This compound stands out as a particularly valuable precursor due to the high reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of a diverse range of functionalities, including ethers, esters, azides, and amines, paving the way for the creation of extensive libraries of novel nucleoside analogs for biological screening.

Synthetic Strategies for Nucleoside Analog Construction

The synthesis of nucleoside analogs from this compound typically involves two key stages: the glycosylation of the uracil base with a suitable sugar or acyclic side chain, and the subsequent modification of the chloromethyl group.

Glycosylation: The Vorbrüggen Approach

The Vorbrüggen glycosylation is a powerful and widely used method for the formation of the N-glycosidic bond between a nucleobase and a sugar moiety.[3] The reaction typically involves the coupling of a silylated nucleobase with a protected sugar derivative, such as an acylated ribose, in the presence of a Lewis acid catalyst.

Diagram 1: The Vorbrüggen Glycosylation Workflow

Vorbruggen_Workflow cluster_silylation Step 1: Silylation cluster_glycosylation Step 2: Glycosylation cluster_deprotection Step 3: Deprotection s1 This compound s3 Silylated this compound s1->s3 Activation s2 Silylating Agent (e.g., HMDS, TMSCl) s2->s3 g3 Protected Nucleoside Analog s3->g3 Coupling g1 Protected Sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) g1->g3 g2 Lewis Acid Catalyst (e.g., TMSOTf) g2->g3 d2 Final Nucleoside Analog g3->d2 Removal of Protecting Groups d1 Deprotecting Agent (e.g., NaOMe in MeOH) d1->d2 Acyclic_Synthesis Uracil This compound Product Protected Acyclic Nucleoside Analog Uracil->Product SideChain Acyclic Side-Chain Precursor (e.g., (2-acetoxyethoxy)methyl bromide) SideChain->Product Base Base (e.g., K2CO3, DBU) Base->Product Deprotonation Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product Reaction Medium MoA cluster_activation Intracellular Activation cluster_inhibition Inhibition of Viral Replication Nuc_Analog 5-Substituted Uracil Nucleoside Analog Nuc_MP Nucleoside Monophosphate Nuc_Analog->Nuc_MP Cellular Kinases Nuc_DP Nucleoside Diphosphate Nuc_MP->Nuc_DP Cellular Kinases Nuc_TP Active Nucleoside Triphosphate Nuc_DP->Nuc_TP Cellular Kinases Viral_Polymerase Viral DNA Polymerase Nuc_TP->Viral_Polymerase Competitive Inhibition Growing_DNA Growing DNA Strand Viral_Polymerase->Growing_DNA Incorporation DNA_Template Viral DNA Template DNA_Template->Viral_Polymerase Chain_Termination Chain Termination Growing_DNA->Chain_Termination Lack of 3'-OH

References

Application Notes and Protocols: The Strategic Utility of 5-(Chloromethyl)uracil in Nucleophilic Substitution Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chloromethyl)uracil is a pivotal intermediate in medicinal chemistry, serving as a highly reactive electrophile for the synthesis of a diverse array of 5-substituted uracil derivatives.[1] The presence of the chloromethyl group at the C5 position provides a reactive site amenable to nucleophilic substitution, enabling the introduction of various pharmacophoric moieties.[2] This reactivity is fundamental to the development of novel therapeutic agents, particularly in the antiviral and anticancer domains.[1][3] This document provides a comprehensive technical guide on the nucleophilic substitution reactions of this compound, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and discussing their application in contemporary drug development.

Introduction: The Chemical Versatility of this compound

The uracil scaffold is a "privileged structure" in drug discovery, with numerous derivatives demonstrating significant biological activity.[1] Modifications at the C5 position are particularly effective for modulating pharmacological properties without disrupting the essential hydrogen-bonding capabilities of the pyrimidine ring. This compound stands out as a key building block because the chloromethyl group is an excellent electrophile, readily undergoing displacement by a wide range of nucleophiles.[4] This allows for the systematic construction of compound libraries with diverse functionalities, a cornerstone of modern drug discovery campaigns.[5]

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The nucleophile attacks the electrophilic methylene carbon, leading to the displacement of the chloride ion, which is a stable leaving group.[6] The choice of solvent, base, and temperature is critical for optimizing reaction yield and minimizing side products.

Caption: General SN2 mechanism for nucleophilic substitution on this compound.

Reactions with N-Nucleophiles: Building Amines and Amides

Nitrogen nucleophiles, including primary and secondary amines, anilines, and amides, react efficiently with this compound to form 5-(aminomethyl)uracil derivatives.[7] These motifs are prevalent in various biologically active molecules. The reaction typically requires a base to neutralize the HCl formed, preventing the protonation and deactivation of the amine nucleophile.

Protocol 2.1: Synthesis of 5-((Dialkylamino)methyl)uracil

This protocol describes a general procedure for the reaction with a secondary amine, such as morpholine or piperidine.

  • Rationale: Polar aprotic solvents like DMF or acetonitrile are chosen to dissolve the reactants and facilitate the SN2 reaction.[4] A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used to scavenge the acid produced during the reaction without competing with the primary nucleophile.[4] Moderate heating increases the reaction rate.

  • Materials and Equipment:

    • This compound (1.0 eq)

    • Secondary Amine (e.g., Morpholine, 1.2 eq)

    • Potassium Carbonate (K₂CO₃, 1.5 eq), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser

    • TLC plates (silica gel), ethyl acetate/hexane eluent system

    • Rotary evaporator, column chromatography setup

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Add anhydrous DMF to create a stirrable suspension (approx. 0.1 M concentration of the limiting reagent).

    • Add the secondary amine (1.2 eq) to the mixture dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-8 hours.

    • Monitor the reaction progress by TLC, observing the consumption of the starting material.

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 5-((dialkylamino)methyl)uracil.

Reactions with S-Nucleophiles: Crafting Thioethers

Sulfur nucleophiles, such as thiols and thiophenols, are particularly potent and readily react with this compound to form stable thioethers.[8] This reaction is often rapid and high-yielding. The resulting 5-(arylthiomethyl) or 5-(alkylthiomethyl) uracils are valuable intermediates for further functionalization or as final drug candidates.[9]

Synthetic_Utility CMU This compound N_Nuc N-Nucleophiles (R₂NH, Amides) CMU->N_Nuc S_Nuc S-Nucleophiles (RSH, Thioacetate) CMU->S_Nuc O_Nuc O-Nucleophiles (ROH, Phenols) CMU->O_Nuc C_Nuc C-Nucleophiles (Cyanide, Malonates) CMU->C_Nuc Amines 5-(Aminomethyl)uracils N_Nuc->Amines Formation of C-N Bond Thioethers 5-(Alkyl/Arylthiomethyl)uracils S_Nuc->Thioethers Formation of C-S Bond Ethers 5-(Alkoxy/Aryloxymethyl)uracils O_Nuc->Ethers Formation of C-O Bond Nitriles 5-(Cyanomethyl)uracils C_Nuc->Nitriles Formation of C-C Bond

References

Application Notes & Protocols: The Strategic Role of 5-(Chloromethyl)uracil in the Synthesis of Potent Antiviral Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The C5 Position of Uracil as a Privileged Site for Antiviral Drug Design

The landscape of antiviral chemotherapy is dominated by nucleoside analogues, molecules that mimic natural building blocks of DNA and RNA to disrupt viral replication.[1][2] Within this class, derivatives of the pyrimidine base uracil have proven to be exceptionally fruitful starting points for developing potent therapeutic agents.[3][4] The C5 position of the uracil ring is a particularly strategic site for chemical modification. Alterations at this position can dramatically influence the molecule's interaction with viral enzymes, such as DNA polymerases or thymidine kinases, often leading to enhanced potency and selectivity against pathogenic viruses like Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[3][5]

This document serves as a technical guide for researchers and drug development professionals, elucidating the pivotal role of 5-(chloromethyl)uracil as a versatile and highly reactive starting material. Its unique chemical properties make it an ideal synthon for introducing complex and pharmacologically critical side chains at the C5 position, a key feature of several clinically significant antiviral drugs. We will explore the underlying chemical principles and provide detailed protocols for its application in synthesizing advanced antiviral intermediates.

Chemical Profile and Strategic Value of this compound

The synthetic utility of this compound stems from the reactivity of the chloromethyl group. This functional group acts as a potent electrophile, making the methylene carbon susceptible to nucleophilic attack. This inherent reactivity allows for a wide range of subsequent chemical transformations, establishing this compound as a superior building block for C5 functionalization.

Key Advantages:

  • Electrophilic Handle: The primary chloride is an excellent leaving group, facilitating straightforward substitution reactions with a diverse array of nucleophiles (e.g., phosphines, amines, azides, thiols).

  • One-Carbon Extension: It provides a direct method for introducing a reactive one-carbon unit at the C5 position, which can be further elaborated into more complex side chains.

  • Foundation for Key Pharmacophores: The chloromethyl group is the gateway to creating critical C5 substituents, such as the (E)-2-bromovinyl group found in the potent anti-herpes drug Brivudine.[6]

The following workflow diagram illustrates the central role of this compound as a precursor to a key intermediate required for the synthesis of Brivudine.

G A This compound C 5-(Triphenylphosphoniomethyl)uracil Chloride (Wittig Salt) A->C Step 1: Phosphonium Salt Formation B Triphenylphosphine (PPh3) B->C E 5-Vinyluracil Intermediate C->E Step 2: Wittig Reaction D Base (e.g., n-BuLi) Aldehyde (CHO-X) D->E G (E)-5-(2-Bromovinyl)uracil (BVU) E->G Step 3: Halogenation F Bromination/ Dehydrobromination F->G I Brivudine (Final Antiviral Agent) G->I Step 4: Glycosylation H Protected Deoxyribose Sugar (Coupling Agent) H->I

Caption: Synthetic workflow from this compound to Brivudine.

Application Protocol 1: Synthesis of (E)-5-(2-Bromovinyl)uracil (BVU)

This protocol details a robust, three-step synthesis of (E)-5-(2-bromovinyl)uracil (BVU), a crucial heterocyclic base for the final assembly of Brivudine. The procedure leverages a classic Wittig reaction for the key C-C bond formation.

Step 1: Synthesis of 5-(Triphenylphosphoniomethyl)uracil Chloride (Wittig Salt)
  • Principle: This step involves the nucleophilic substitution of the chloride in this compound by triphenylphosphine to form a stable phosphonium salt. This salt is the precursor to the ylide required for the Wittig reaction.

  • Materials:

    • This compound

    • Triphenylphosphine (PPh₃)

    • Anhydrous Toluene or Acetonitrile

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend this compound (1.0 eq) in anhydrous toluene.

    • Add triphenylphosphine (1.1 eq) to the suspension.

    • Heat the reaction mixture to reflux (approx. 110°C for toluene) under a nitrogen atmosphere.

    • Maintain reflux for 12-18 hours. The product will precipitate out of the solution as a white solid.

    • Cool the mixture to room temperature, and then further cool in an ice bath for 1 hour.

    • Collect the solid product by vacuum filtration, wash with cold toluene, and then with diethyl ether.

    • Dry the resulting white powder under vacuum to yield the phosphonium salt.

Step 2: Wittig Reaction to form 5-Vinyluracil
  • Principle: The phosphonium salt is deprotonated with a strong base to form a phosphorus ylide. This highly nucleophilic ylide then reacts with an aldehyde (in this case, formaldehyde or a protected equivalent) to form an alkene, 5-vinyluracil, via the characteristic four-membered oxaphosphetane intermediate.

  • Materials:

    • 5-(Triphenylphosphoniomethyl)uracil Chloride (from Step 1)

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)

    • Paraformaldehyde, freshly dried

  • Procedure:

    • Suspend the phosphonium salt (1.0 eq) in anhydrous THF under a nitrogen atmosphere in a flame-dried flask.

    • Cool the suspension to -78°C using a dry ice/acetone bath.

    • Slowly add n-butyllithium solution (1.1 eq) dropwise via syringe. The solution should develop a deep red or orange color, indicating ylide formation. Stir for 1 hour at -78°C.

    • Add freshly dried paraformaldehyde (1.5 eq) to the reaction mixture in one portion.

    • Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate 5-vinyluracil.

Step 3: Bromination and Elimination to Yield (E)-5-(2-Bromovinyl)uracil
  • Principle: 5-Vinyluracil undergoes electrophilic addition of bromine across the double bond to form a dibromo intermediate. Subsequent base-induced elimination (dehydrobromination) preferentially forms the thermodynamically stable (E)-isomer of the final product.

  • Materials:

    • 5-Vinyluracil (from Step 2)

    • N-Bromosuccinimide (NBS)

    • Dimethylformamide (DMF)

    • Triethylamine (TEA) or Diazabicycloundecene (DBU)

  • Procedure:

    • Dissolve 5-vinyluracil (1.0 eq) in DMF in a flask protected from light.

    • Add N-bromosuccinimide (2.2 eq) portion-wise at room temperature. Stir for 2-4 hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture in an ice bath and slowly add a base such as triethylamine (3.0 eq).

    • Stir the mixture at room temperature for 8-12 hours to facilitate elimination.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure (E)-5-(2-bromovinyl)uracil (BVU).

Application Protocol 2: Synthesis of Brivudine via Glycosylation

  • Principle: The final step is the coupling of the synthesized BVU base with a protected 2-deoxyribose sugar derivative. This is a classic N-glycosylation reaction, often catalyzed by a Lewis acid, which forms the crucial bond between the sugar and the nitrogen of the pyrimidine ring.[6][7] Subsequent deprotection of the sugar's hydroxyl groups yields the final active pharmaceutical ingredient.

G cluster_0 BVU Activation cluster_1 Glycosylation cluster_2 Deprotection A (E)-5-(2-Bromovinyl)uracil (BVU) C Silylated BVU A->C B Silylating Agent (e.g., HMDS, TMSCl) B->C F Protected Brivudine (β/α isomer mixture) C->F Coupling D 1-Chloro-3,5-di-O-p-toluoyl -2-deoxy-α-D-ribofuranose (Protected Sugar) D->F E Lewis Acid Catalyst (e.g., ZnCl2, SnCl4) E->F H Brivudine F->H Hydrolysis G Base (e.g., NaOMe in MeOH) G->H

Caption: Key stages in the glycosylation of BVU to form Brivudine.

  • Procedure (Illustrative Vorbrüggen Glycosylation):

    • Silylation of BVU: Suspend BVU (1.0 eq) in hexamethyldisilazane (HMDS) with a catalytic amount of trimethylsilyl chloride (TMSCl) or ammonium sulfate. Heat the mixture to reflux until a clear solution is obtained, indicating the formation of the persilylated BVU derivative. Remove excess HMDS under vacuum.

    • Coupling Reaction: Dissolve the silylated BVU in an anhydrous solvent like dichloromethane or acetonitrile. Add the protected chloro-sugar (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose) (1.1 eq) followed by a Lewis acid catalyst such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄).[6] Stir the reaction at room temperature until completion (monitor by HPLC or TLC).

    • Workup and Purification: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. The resulting mixture of α and β anomers is purified by column chromatography to isolate the desired β-anomer.

    • Deprotection: Dissolve the purified protected Brivudine (β-anomer) in anhydrous methanol. Add a catalytic amount of sodium methoxide (NaOMe) and stir at room temperature. The toluoyl protecting groups are removed via transesterification.

    • Isolation: Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. The crude Brivudine is purified by recrystallization to yield the final, highly pure antiviral agent.

Comparative Data for Glycosylation Conditions
CatalystSolventTemp (°C)Typical Yield (β-anomer)α/β RatioReference
ZnCl₂Dichloromethane25~60-70%~1:4[6]
SnCl₄Acetonitrile25~75-85%>1:10[6]
TMSOTfDichloromethane0-25~80-90%Highly β-selective[7]

Note: Yields and ratios are illustrative and highly dependent on specific substrate and reaction conditions.

Conclusion

This compound is more than a simple halogenated derivative; it is a strategic precursor that unlocks efficient synthetic routes to complex antiviral agents. Its value lies in the predictable and high-yielding reactivity of the chloromethyl group, which serves as a reliable anchor point for constructing the pharmacologically essential C5 side chains of potent nucleoside analogues. The protocols outlined herein demonstrate a logical and field-proven pathway from this versatile starting material to Brivudine, a clinically vital antiviral drug. By understanding and leveraging the unique chemistry of this compound, researchers in medicinal chemistry and process development are well-equipped to innovate and create the next generation of antiviral therapies.

References

Application Notes & Protocols: The Strategic Role of 5-(Chloromethyl)uracil in Modern Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Chloromethyl)uracil is a pivotal, reactive intermediate in medicinal chemistry, serving as a versatile building block for the synthesis of a new generation of anticancer therapeutics. While not typically a therapeutic agent itself, its strategic importance lies in the reactive chloromethyl group at the C5 position of the uracil ring. This functional group provides a chemical handle for introducing diverse pharmacophores and potential alkylating moieties, enabling the targeted design of potent enzyme inhibitors and DNA-modifying agents. This guide provides an in-depth exploration of the mechanism, applications, and detailed experimental protocols involving this compound, designed for researchers and professionals in the field of oncology drug discovery.

Introduction: Beyond a Simple Uracil Analog

The landscape of cancer chemotherapy has long been dominated by pyrimidine analogs, with 5-Fluorouracil (5-FU) being a cornerstone in the treatment of various solid tumors.[1][2] These agents typically function by disrupting the synthesis of nucleic acids, which are essential for the proliferation of rapidly dividing cancer cells.[1][3] this compound emerges from this legacy, not as a direct competitor, but as a key synthetic intermediate for creating more complex and potentially more effective anticancer agents.[4][5]

Its structure, featuring a reactive chloromethyl group, makes it an ideal precursor for developing derivatives that can act as:

  • Mechanism-Based Enzyme Inhibitors: Targeting key enzymes in nucleotide metabolism, such as thymidylate synthase (TS).[6]

  • Covalent-Binding Agents: Forming stable bonds with biological targets.

  • Complex Heterocyclic Scaffolds: Serving as a foundational structure for building novel drug candidates with diverse functionalities.[7][8]

The synthesis of this compound itself is achieved through the chloromethylation of uracil, providing a reliable starting point for extensive derivatization.[4] This document will elucidate the pathways through which this compound contributes to the development of novel oncology drugs.

Core Mechanism: A Gateway to Thymidylate Synthase Inhibition

The primary anticancer strategy involving derivatives of this compound is the disruption of DNA synthesis through the inhibition of Thymidylate Synthase (TS) . TS is the sole de novo source of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.[6] Its inhibition leads to a depletion of the dTMP pool, resulting in DNA damage and "thymineless death" in cancer cells.

Derivatives synthesized from this compound can inhibit TS through various mechanisms. The C5 position of the uracil ring is critical for binding to the enzyme's active site. By using this compound as a scaffold, researchers can attach moieties that enhance this binding or introduce additional mechanisms of action, such as alkylation of the enzyme or trapping it in an inactive conformation.

Below is a diagram illustrating the central role of Thymidylate Synthase in the DNA synthesis pathway and the point of inhibition.

TS_Pathway cluster_pathway Thymidylate Synthesis Pathway cluster_inhibition Mechanism of Inhibition dUMP dUMP (Deoxyuridine Monophosphate) TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP (Deoxythymidine Monophosphate) DNA DNA Synthesis & Repair dTMP->DNA TS->dTMP Methylation DHF Dihydrofolate (DHF) TS->DHF MTHF N5,N10-Methylene- tetrahydrofolate MTHF->TS Inhibitor Uracil-Based Inhibitor (e.g., 5-FU metabolite) Inhibitor->TS Inhibition

Caption: Inhibition of Thymidylate Synthase (TS) blocks dTMP synthesis.

Application in Anticancer Drug Design

The true utility of this compound lies in its application as a versatile synthetic precursor. The electrophilic nature of the chloromethyl group allows for facile nucleophilic substitution reactions, opening a gateway to a vast chemical space for drug discovery.

As a Precursor for Alkylating Agents

The chloromethyl group can be used to synthesize uracil-mustard compounds. These combine the cell-targeting nature of a pyrimidine analog with the DNA-damaging capability of a nitrogen mustard. For example, this compound can be reacted with diethanolamine to produce 5-[bis(2-hydroxyethyl)aminomethyl]uracil, which can then be converted into the corresponding bis(2-chloroethyl)amine mustard derivative, a potent alkylating agent.[9]

As a Building Block for Complex Heterocycles

Medicinal chemists use this compound to construct more elaborate heterocyclic systems with improved potency and target specificity. The reactive handle allows for the annulation of new rings or the attachment of side chains designed to interact with specific pockets of a target enzyme. This approach has been used to develop novel inhibitors of enzymes crucial for cancer cell survival, such as thymidine phosphorylase.[10][11]

The following workflow illustrates the central role of this compound in synthesizing diverse drug candidates.

Synthesis_Workflow cluster_derivatives Synthetic Pathways cluster_candidates Potential Anticancer Drug Candidates Start This compound (Key Intermediate) NodeA Nucleophilic Substitution (e.g., with amines, thiols) Start->NodeA NodeB Coupling Reactions (e.g., Suzuki, Sonogashira) Start->NodeB NodeC Cyclization Reactions Start->NodeC Cand1 Uracil-Mustards (Alkylating Agents) NodeA->Cand1 Cand2 Enzyme Inhibitors (e.g., for TS, TP) NodeA->Cand2 Cand3 Novel Heterocyclic Compounds NodeB->Cand3 NodeC->Cand3

Caption: Synthetic utility of this compound as a precursor.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a derivative from this compound and its subsequent biological evaluation.

Protocol 1: Synthesis of 5-{[Bis(2-hydroxyethyl)amino]methyl}uracil

This protocol describes the reaction of this compound with diethanolamine, a key step towards creating uracil-based mustard agents.[9]

Materials:

  • This compound (1.0 eq)

  • Diethanolamine (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, TLC plates, separation funnel.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DMF.

  • Addition of Reagents: Add diethanolamine to the solution, followed by sodium bicarbonate. The bicarbonate acts as a base to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Stir the mixture at room temperature (or gently heat to 50-60°C to increase reaction rate) for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once complete, pour the reaction mixture into a separation funnel containing water and extract three times with Ethyl Acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 5-{[Bis(2-hydroxyethyl)amino]methyl}uracil.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity (MTT Cell Viability Assay)

This protocol is used to determine the cytotoxic effects of the synthesized compound on cancer cell lines.[12][13]

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)[7]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized uracil derivative (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates, multichannel pipette, CO₂ incubator, microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions (including a vehicle control with 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

The general workflow for screening is depicted below.

Screening_Workflow Start Synthesized Uracil Derivative Step1 Prepare Stock Solution (in DMSO) Start->Step1 Step2 Seed Cancer Cells in 96-well Plates Step1->Step2 Step3 Treat Cells with Serial Dilutions Step2->Step3 Step4 Incubate for 48-72h Step3->Step4 Step5 Add MTT Reagent Step4->Step5 Step6 Measure Absorbance (570 nm) Step5->Step6 End Calculate IC50 Value Step6->End

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Data Presentation: Cytotoxicity of Uracil Derivatives

The development of novel uracil derivatives has yielded compounds with potent anticancer activity across various cancer types. The table below summarizes the cytotoxic activity (IC₅₀ values) of several representative compounds against different human cancer cell lines.

Compound IDCancer Cell LineType of CancerIC₅₀ (µM)Reference
Compound 6 A549Lung13.28[7]
Compound 7 A549Lung5.46[7]
Compound 14 HepG₂Liver12.45[7]
Compound 14 MCF-7Breast12.38[7]
5-Fluorouracil A549Lung19.66[7]
5-Fluorouracil MCF-7Breast11.79[7]
U-359 MCF-7BreastActivity Demonstrated[12]

Note: The data highlights that novel synthetic derivatives can exhibit cytotoxicity comparable to or even greater than the standard chemotherapeutic agent 5-Fluorouracil.

Conclusion and Future Outlook

This compound is a cornerstone intermediate in the synthesis of targeted anticancer agents. Its value is not in its own biological activity, but in the chemical versatility it offers to medicinal chemists. By providing a reliable anchor point at the C5 position, it enables the rational design of molecules that can inhibit critical cancer-related enzymes, alkylate DNA, and explore novel chemical space. Future research will undoubtedly continue to leverage this compound to create next-generation therapeutics with enhanced efficacy, improved safety profiles, and the ability to overcome drug resistance.

References

Application Notes & Protocols: 5-(Chloromethyl)uracil as a Versatile Alkylating Agent in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-(Chloromethyl)uracil as a potent and versatile alkylating agent. This document delves into the fundamental principles governing its reactivity, provides detailed, field-proven protocols for its application in synthesizing novel molecular entities, and discusses its significance in the landscape of modern drug discovery. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring that researchers can adapt and troubleshoot these methods effectively.

Introduction: The Strategic Role of Alkylating Agents

Alkylating agents are a cornerstone class of reagents in organic synthesis, characterized by their ability to introduce an alkyl group into a substrate molecule through the formation of a new covalent bond.[1][2] Their utility is most prominently demonstrated in medicinal chemistry, where they are instrumental in the synthesis of therapeutic agents that often derive their biological activity from the alkylation of biomacromolecules like DNA.[3] The primary mechanism involves the reaction of an electrophilic alkyl group with a nucleophilic site on a target molecule.[4]

This compound emerges as a particularly valuable reagent in this class. It combines the nucleobase scaffold of uracil, a key component of RNA, with a reactive chloromethyl group at the C5 position. This "warhead" functionality makes it an excellent electrophile for reactions with a wide array of nucleophiles. Its structural similarity to thymine (5-methyluracil) allows it to be used as a key intermediate for creating thymine derivatives and potential anticancer agents.[5] The uracil moiety can engage in hydrogen bonding and other non-covalent interactions, potentially guiding the molecule to specific biological targets, while the chloromethyl group executes the covalent alkylation.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is critical for its effective application.

PropertyValueSource
Molecular Formula C₅H₅ClN₂O₂
Molecular Weight 160.56 g/mol
CAS Number 3590-48-5[]
Appearance White to off-white crystalline powderN/A
Reactivity Highly reactive towards nucleophiles. Sensitive to moisture.[5]

The reactivity of this compound is dominated by the electrophilic nature of the methylene carbon atom bonded to the chlorine. The chlorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the adjacent uracil ring. This makes the compound susceptible to nucleophilic substitution, primarily through an SN2 mechanism.

Mechanism of Action: SN2 Alkylation

The core function of this compound as an alkylating agent proceeds via a bimolecular nucleophilic substitution (SN2) pathway. A nucleophile (Nu:⁻) directly attacks the electrophilic carbon of the chloromethyl group, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking. The reaction results in the formation of a new covalent bond and the displacement of the chloride ion.

Caption: SN2 Alkylation Mechanism of this compound.

Synthesis of this compound

The key to utilizing this reagent is its availability. A common and effective method for its synthesis is the direct chloromethylation of uracil.[5]

Protocol 1: Synthesis via Chloromethylation of Uracil

This protocol is adapted from the literature and provides a reliable method for laboratory-scale synthesis.[5]

Materials:

  • Uracil (I)

  • Paraformaldehyde

  • Glacial Acetic Acid

  • Hydrogen Chloride (gas)

  • Dry Ether

Procedure:

  • Suspend uracil (1 mole equivalent) and paraformaldehyde (1.2 mole equivalents) in glacial acetic acid in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser.

  • Heat the suspension to 80-90°C with vigorous stirring.

  • Bubble dry hydrogen chloride gas through the hot suspension for 4-6 hours. The reaction mixture should become a clear, yellow solution.

  • Monitor the reaction by TLC (e.g., using a 10:1 Dichloromethane:Methanol solvent system). The disappearance of the starting uracil spot indicates reaction completion.

  • Allow the solution to cool to room temperature, during which a precipitate may form. Further cool the mixture in an ice bath for 1 hour.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid sequentially with cold glacial acetic acid and then with a generous amount of dry ether to remove residual acid.

  • Dry the product under vacuum to yield this compound (IV) as a white solid.

Causality and Insights:

  • Paraformaldehyde and HCl: These reagents react in situ to generate formaldehyde and HCl, which are the active species for chloromethylation.

  • Glacial Acetic Acid: Serves as a solvent that can dissolve the reactants at elevated temperatures and is relatively stable under the acidic conditions.

  • Anhydrous Conditions: this compound is highly sensitive to moisture, readily hydrolyzing to 5-(hydroxymethyl)uracil.[5] Therefore, using dry reagents and glassware is paramount to achieving a good yield.

Applications in Organic Synthesis: Protocols and Best Practices

This compound can be used to alkylate a wide range of nucleophiles, including amines, thiols, phenols, and carbanions. The choice of base, solvent, and temperature is crucial for optimizing reaction outcomes.

General Experimental Workflow

The following diagram outlines a typical workflow for an alkylation reaction using this compound.

experimental_workflow A Reaction Setup (Nucleophile, Base, Solvent) B Addition of this compound (Portion-wise or dropwise) A->B Inert Atmosphere (N₂/Ar) C Reaction Monitoring (TLC, LC-MS) B->C Stir at specified Temp/Time D Aqueous Workup (Quenching, Extraction) C->D Upon completion E Purification (Crystallization or Chromatography) D->E Isolate crude product F Characterization (NMR, MS, HRMS) E->F Obtain pure product

Caption: General workflow for alkylation using this compound.

Protocol 2: N-Alkylation of a Primary Amine

This protocol details the synthesis of a 5-(aminomethyl)uracil derivative, a common scaffold in medicinal chemistry.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., Benzylamine) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of the primary amine (1.1 eq) in anhydrous DMF, add finely powdered K₂CO₃ (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes under an inert atmosphere (e.g., Nitrogen).

  • Add this compound (1.0 eq) portion-wise over 10 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC until the this compound is consumed.

  • Upon completion, pour the reaction mixture into ice-cold water and stir for 30 minutes.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or recrystallization.

Causality and Insights:

  • Base (K₂CO₃): A mild inorganic base is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. For more sensitive substrates, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used.

  • Solvent (DMF): A polar aprotic solvent like DMF is ideal as it solubilizes the reactants and facilitates the SN2 reaction kinetics without interfering with the nucleophile.

  • Excess Amine: A slight excess of the amine ensures the complete consumption of the limiting reagent, this compound.

Table of Representative Alkylation Reactions
NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
AnilineK₂CO₃DMF601275-85
ThiophenolNaHTHF0 to RT480-90
MorpholineTEACH₂Cl₂RT885-95
Sodium AzideNaN₃DMF/H₂O806>90
Diethyl MalonateNaOEtEtOHReflux1065-75

Applications in Drug Discovery

The uracil scaffold is a privileged structure in medicinal chemistry.[7] Derivatives of 5-substituted uracils have demonstrated a wide spectrum of biological activities, including antiviral and anticancer properties.[8][9]

  • Anticancer Agents: this compound serves as a precursor to thymine analogues. Many anticancer drugs, like 5-Fluorouracil, function by targeting thymidylate synthase, an enzyme crucial for DNA synthesis in rapidly dividing cancer cells.[5][7] By using this compound, chemists can synthesize novel derivatives that may act as inhibitors of this or other critical pathways.

  • Antiviral Agents: Modified nucleosides are a major class of antiviral drugs. The synthesis of carbocyclic or acyclic nucleoside analogues often involves the alkylation of a heterocyclic base. This compound provides a direct route to tethering various side chains that can mimic the sugar phosphate backbone, leading to potential viral polymerase inhibitors.[8]

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate caution.

  • Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10][11] It is very sensitive to moisture and may fume in air.[5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][12] Handle in a well-ventilated chemical fume hood.[10]

  • Handling: Avoid creating dust.[12] Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Refrigeration is recommended for long-term storage.

  • Spill & Disposal: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable, closed container for disposal.[11][12] Dispose of contents/container to an approved waste disposal plant.[10]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[10]

Conclusion

This compound is a high-value reagent for synthetic and medicinal chemists. Its predictable reactivity via an SN2 mechanism, coupled with the biological relevance of the uracil core, makes it an ideal starting point for the synthesis of diverse molecular libraries. By understanding the principles of its reactivity and adhering to the detailed protocols and safety guidelines presented in this document, researchers can effectively harness the power of this versatile alkylating agent to advance their projects in organic synthesis and drug discovery.

References

Introduction: The Strategic Importance of 5-(Chloromethyl)uracil in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Utility of 5-(Chloromethyl)uracil

This compound is a halogenated derivative of the pyrimidine nucleobase, uracil.[1][2] Its significance in the fields of medicinal chemistry and drug development stems from the highly reactive chloromethyl group (-CH₂Cl) appended at the C5 position of the uracil ring. This group serves as a potent electrophilic handle, enabling a wide array of chemical transformations. The uracil scaffold itself is a privileged structure in drug design, as many antiviral and anticancer agents are nucleoside analogues that mimic natural building blocks of DNA and RNA, thereby disrupting viral replication or cancer cell proliferation.[3][4]

The chloromethyl moiety transforms the otherwise relatively inert C5 position into a versatile site for introducing diverse functional groups via nucleophilic substitution. This allows researchers to systematically modify the structure of uracil-based compounds to optimize their biological activity, selectivity, and pharmacokinetic properties. Consequently, this compound is a key intermediate in the synthesis of complex nucleoside analogues and other heterocyclic compounds with therapeutic potential.[5] This guide provides a detailed overview of its properties, key reactions, and step-by-step experimental protocols for its use, aimed at researchers and professionals in drug development.

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in any experimental setting.

PropertyValueSource(s)
CAS Number 3590-48-5[1][2]
Molecular Formula C₅H₅ClN₂O₂[1][6]
Molecular Weight 160.56 g/mol [1][6]
Appearance White to off-white solid/powder[2]
Melting Point >350 °C (decomposes)[2]
Storage Temperature 2-8°C, under inert atmosphere[2]
pKa 8.15 ± 0.10 (Predicted)[2]
Safety & Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[6][7]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Precautionary Measures: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[7]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists or if you feel unwell.[7]

Core Reactivity: The Electrophilic Nature of the Chloromethyl Group

The primary mode of reactivity for this compound is the nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. The chlorine atom is a good leaving group, and the adjacent electron-withdrawing pyrimidine ring stabilizes the transition state of an SN2 reaction. This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, azides, and carbanions.

G cluster_0 General Nucleophilic Substitution Reagent This compound Product 5-(Substituted-methyl)uracil Reagent->Product Bond Formation LeavingGroup Chloride Ion (Cl⁻) Reagent->LeavingGroup Leaving Group Departure Nucleophile Nucleophile (Nu:⁻) Nucleophile->Reagent Sₙ2 Attack

Caption: General Sₙ2 reaction pathway of this compound.

Application Notes & Experimental Protocols

The following sections provide detailed protocols for key synthetic transformations involving this compound, demonstrating its utility in constructing molecules of pharmaceutical interest.

Protocol 1: S-Alkylation for the Synthesis of Thioether Derivatives

The reaction of this compound with thiols is a robust method for creating C-S bonds, yielding 5-(thiomethyl)uracil derivatives. These compounds are of interest as potential enzyme inhibitors. The high nucleophilicity of sulfur makes this reaction efficient, often proceeding under mild basic conditions. The base is required to deprotonate the thiol, generating the more potent thiolate nucleophile.

Rationale for Experimental Choices:

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that can dissolve the uracil derivative and the thiolate salt, facilitating the SN2 reaction.

  • Base: Potassium carbonate (K₂CO₃) is a mild inorganic base, sufficient to deprotonate the thiol without causing unwanted side reactions with the uracil ring.

  • Temperature: Room temperature is often adequate for this reaction due to the high reactivity of the starting material and the strong nucleophilicity of the thiolate.

  • Materials & Equipment:

    • This compound (CAS 3590-48-5)

    • Thiophenol (or other desired thiol)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

    • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the desired thiol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

    • Add anhydrous DMF to create a solution with a concentration of approximately 0.1 M with respect to the this compound.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by silica gel column chromatography to yield the desired 5-(substituted-thiomethyl)uracil.

G start Start: Assemble Reactants react Reaction: - this compound - Thiol - K₂CO₃ in DMF - Stir at RT start->react monitor Monitor by TLC react->monitor workup Aqueous Work-up: - Quench with H₂O - Extract with EtOAc monitor->workup Reaction Complete purify Purification: - Dry & Concentrate - Column Chromatography workup->purify end_node Final Product: 5-(Thiomethyl)uracil derivative purify->end_node

Caption: Workflow for the S-Alkylation of thiols.

Protocol 2: N-Alkylation for Nucleoside Analogue Precursors

The synthesis of nucleoside analogues often involves the alkylation of a protected sugar moiety or another heterocyclic base. This compound can act as the alkylating agent to attach the uracil moiety to a nucleophilic nitrogen atom. This protocol outlines a general procedure for the N-alkylation of a primary amine. Such reactions are foundational in creating acyclic nucleoside analogues, which are a significant class of antiviral drugs.[8]

Rationale for Experimental Choices:

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.

  • Solvent: Acetonitrile (MeCN) is a suitable polar aprotic solvent for this type of reaction.

  • Temperature: Gentle heating may be required to drive the reaction to completion, especially if the amine is not highly nucleophilic.

  • Materials & Equipment:

    • This compound (CAS 3590-48-5)

    • Primary amine (e.g., benzylamine)

    • Triethylamine (TEA)

    • Anhydrous Acetonitrile (MeCN)

    • Round-bottom flask with reflux condenser, magnetic stirrer, nitrogen inlet

  • Procedure:

    • In a round-bottom flask, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous acetonitrile.

    • Add this compound (1.1 eq) to the solution in portions.

    • Heat the reaction mixture to 50-60 °C and stir under a nitrogen atmosphere.

    • Monitor the reaction by TLC. The reaction may take 6-12 hours.

    • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in a mixture of dichloromethane and water.

    • Separate the layers, and extract the aqueous phase with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

    • Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

    • Purify the product via column chromatography or recrystallization.

Protocol 3: Halogen Exchange to Synthesize 5-(Fluoromethyl)uracil

The conversion of a chloromethyl group to a fluoromethyl group is a critical transformation in medicinal chemistry, as the introduction of fluorine can significantly enhance a drug's metabolic stability and binding affinity. This can be achieved via a nucleophilic substitution reaction using a fluoride salt.

Rationale for Experimental Choices:

  • Fluoride Source: Potassium fluoride (KF) is a common and cost-effective fluoride source. The efficiency can be enhanced by using a phase-transfer catalyst (e.g., a crown ether) to improve the solubility and nucleophilicity of the fluoride ion in the organic solvent.

  • Solvent: A high-boiling polar aprotic solvent like DMF or DMSO is necessary to achieve the temperatures required for this less facile halogen exchange reaction.

  • Materials & Equipment:

    • This compound (CAS 3590-48-5)

    • Potassium Fluoride (KF), spray-dried or anhydrous

    • 18-Crown-6 (phase-transfer catalyst)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Round-bottom flask with reflux condenser, magnetic stirrer, nitrogen inlet

  • Procedure:

    • To a flame-dried round-bottom flask, add anhydrous potassium fluoride (3.0 eq) and 18-crown-6 (0.1 eq).

    • Add a solution of this compound (1.0 eq) in anhydrous DMSO.

    • Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.

    • Stir the mixture vigorously and monitor the formation of the product by TLC or LC-MS. This reaction can be slow, often requiring 12-24 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the mixture into a large volume of ice-water.

    • Extract the product with ethyl acetate multiple times.

    • Combine the organic extracts, wash extensively with water to remove DMSO, followed by a brine wash.

    • Dry the organic layer over Na₂SO₄, filter, and remove the solvent in vacuo.

    • Purify the resulting solid by column chromatography or recrystallization to obtain 5-(Fluoromethyl)uracil.

Fluorinating AgentTypical ConditionsNotes
Potassium Fluoride (KF) High temperature (100-150 °C), polar aprotic solvent (DMF, DMSO), often with phase-transfer catalyst.Most common and economical choice.[9]
Cesium Fluoride (CsF) Milder conditions than KF, often effective at lower temperatures.More reactive but also more expensive than KF.
Silver(I) Fluoride (AgF) Acetonitrile, room temperature to mild heating.Useful for sensitive substrates; the precipitation of AgCl drives the reaction.
Tetrabutylammonium fluoride (TBAF) THF or MeCN, often at room temperature.Homogeneous reaction conditions, but TBAF is hygroscopic.

Conclusion

This compound stands out as a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its activated chloromethyl group provides a reliable anchor point for introducing a vast array of chemical functionalities through straightforward nucleophilic substitution reactions. The protocols detailed in this guide for S-alkylation, N-alkylation, and halogen exchange represent fundamental transformations that empower researchers to synthesize novel uracil derivatives efficiently. By understanding the core reactivity and adhering to safe and robust experimental procedures, scientists can fully leverage the synthetic potential of this compound to develop next-generation therapeutic agents.

References

Application Notes & Protocols: 5-(Chloromethyl)uracil in the Preparation of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-(Chloromethyl)uracil

In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives represent a cornerstone class of heterocyclic compounds. Their structural resemblance to the nucleobases of DNA and RNA makes them ideal candidates for interacting with biological systems. Among the various precursors for these derivatives, this compound stands out as a uniquely versatile and reactive intermediate.[1][2] Its significance lies in the activated chloromethyl group at the C5 position, a strategic site for introducing diverse functionalities through nucleophilic substitution. This allows for the synthesis of a vast library of 5-substituted uracil analogs, many of which are precursors to potent antiviral and anticancer agents.[3][4] A prime example is its role in the synthesis of Zidovudine (AZT), the first FDA-approved treatment for HIV, highlighting the profound therapeutic impact originating from this key building block.[5][6]

This guide provides an in-depth exploration of the reactivity of this compound and offers detailed, field-proven protocols for its application in synthesizing high-value pyrimidine derivatives.

Chemical Profile and Reactivity

This compound, with the chemical formula C₅H₅ClN₂O₂, is a stable, crystalline solid at room temperature.[1][2] Its reactivity is dominated by the electrophilic carbon of the chloromethyl group. The electron-withdrawing nature of the adjacent pyrimidine ring and the chlorine atom makes this carbon highly susceptible to attack by a wide range of nucleophiles. This classic SN2 reaction mechanism is the foundation for creating new C-N, C-S, and C-O bonds at the 5-position of the uracil ring.

Expert Insight: The choice of solvent and base is critical in modulating the reactivity and preventing side reactions. Aprotic polar solvents like DMF or acetonitrile are often preferred as they effectively solvate the nucleophile without interfering with the reaction. A non-nucleophilic base is typically used to neutralize the HCl generated during the substitution, driving the reaction to completion.

G cluster_reactants Reactants cluster_process Process cluster_products Products R_Nu R-Nu (Nucleophile) SN2 SN2 Reaction (Base, Solvent) R_Nu->SN2 Attacks CMU This compound CMU->SN2 Substrate Product 5-Substituted Uracil (R-Nu-CH2-Uracil) SN2->Product Forms HCl HCl SN2->HCl Byproduct

Caption: General workflow for nucleophilic substitution on this compound.

Core Synthetic Applications & Protocols

The primary utility of this compound is the facile introduction of substituents via nucleophilic displacement of the chloride. This section details protocols for key transformations.

Synthesis of 5-(Azidomethyl)uracil: A Gateway to Antiviral Agents

The introduction of an azido group is a pivotal step in the synthesis of many antiviral nucleoside analogs, including Zidovudine (AZT). The azide can be subsequently reduced to an amine or used in click chemistry reactions. This protocol details a reliable method for this conversion.

Objective: To synthesize 5-(azidomethyl)uracil via nucleophilic substitution of this compound with sodium azide.

Data Table: Reagents and Materials

Reagent/Material Molecular Weight ( g/mol ) Quantity Moles (mmol) Role
This compound 160.56 1.61 g 10.0 Starting Material
Sodium Azide (NaN₃) 65.01 0.78 g 12.0 Nucleophile
N,N-Dimethylformamide (DMF) - 50 mL - Solvent
Deionized Water - As needed - Work-up

| Ethyl Acetate | - | As needed | - | Extraction |

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.61 g (10.0 mmol) of this compound in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Nucleophile Addition: To the stirred solution, add 0.78 g (12.0 mmol) of sodium azide (NaN₃) portion-wise at room temperature.

    • Causality Note: A slight excess of the nucleophile (1.2 equivalents) is used to ensure the complete consumption of the starting material and drive the reaction forward.

  • Reaction Conditions: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 10% Methanol in Dichloromethane).

  • Work-up: After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold deionized water. This will precipitate the product.

  • Product Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water (3 x 30 mL) and then with a small amount of cold diethyl ether to remove residual DMF. Dry the product under vacuum.

  • Characterization: The resulting 5-(azidomethyl)uracil can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically in the range of 85-95%.

Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can liberate highly toxic hydrazoic acid gas.

Synthesis of 5-(Alkylthiomethyl)uracil Derivatives

Thioether derivatives of uracil have been investigated for their potential as anticancer and antimicrobial agents. This protocol outlines a general procedure for C-S bond formation using a thiol as the nucleophile.

Objective: To synthesize a 5-(arylthiomethyl)uracil derivative via reaction with a substituted thiophenol.

Data Table: Reagents and Materials

Reagent/Material Molecular Weight ( g/mol ) Quantity Moles (mmol) Role
This compound 160.56 1.61 g 10.0 Starting Material
4-Chlorothiophenol 144.62 1.59 g 11.0 Nucleophile
Potassium Carbonate (K₂CO₃) 138.21 2.07 g 15.0 Base
Acetonitrile (ACN) - 60 mL - Solvent

| Deionized Water | - | As needed | - | Work-up |

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask, add 1.61 g (10.0 mmol) of this compound, 1.59 g (11.0 mmol) of 4-chlorothiophenol, and 2.07 g (15.0 mmol) of anhydrous potassium carbonate.

  • Solvent Addition: Add 60 mL of anhydrous acetonitrile (ACN) to the flask.

    • Causality Note: Potassium carbonate is a mild, non-nucleophilic base that neutralizes the HCl formed, preventing potential side reactions with the acidic thiol proton and the uracil ring.[7]

  • Reaction Conditions: Reflux the suspension with vigorous stirring for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 5-((4-chlorophenyl)thiomethyl)uracil. Expected yields are generally good, often >80%.[8]

G cluster_paths Synthetic Pathways cluster_products Product Classes Start This compound Path_N C-N Bond Formation (e.g., R₂NH, N₃⁻) Start->Path_N Path_S C-S Bond Formation (e.g., RSH) Start->Path_S Path_O C-O Bond Formation (e.g., ROH, RCOO⁻) Start->Path_O Prod_N 5-(Aminomethyl)uracils 5-(Azidomethyl)uracils Path_N->Prod_N Prod_S 5-(Alkyl/Arylthiomethyl)uracils Path_S->Prod_S Prod_O 5-(Alkoxy/Aryloxymethyl)uracils Path_O->Prod_O

Caption: Key synthetic transformations using this compound.

Safety and Handling

This compound is classified as a skin, eye, and respiratory irritant.[9][10] All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[9] Avoid inhalation of dust and contact with skin and eyes. In case of exposure, follow standard first-aid measures and seek medical attention if irritation persists.[9] Store the chemical in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases.[10]

Conclusion

This compound is a high-impact synthetic intermediate whose value is demonstrated by its straightforward reactivity and the biological significance of its derivatives. The protocols provided herein offer robust and reproducible methods for accessing key structural motifs. The ability to easily form C-N, C-S, and C-O bonds at the 5-position makes it an indispensable tool for researchers in drug development, enabling the rapid generation of diverse compound libraries for screening and optimization.

References

Synthetic pathways to create 5-substituted uracil compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 5-Substituted Uracil Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the C5 Position

The uracil scaffold is a cornerstone in the architecture of life, forming a fundamental component of ribonucleic acid (RNA). Beyond its biological role, it serves as a versatile platform in medicinal chemistry and chemical biology. Modification at the C5 position of the pyrimidine ring is a particularly fruitful strategy for developing novel therapeutics and molecular probes. 5-substituted uracil derivatives exhibit a wide spectrum of biological activities, including potent antiviral and anticancer properties.[1][2] For instance, 5-fluorouracil remains a widely used chemotherapy agent, while derivatives like Brivudine are powerful antiviral drugs.[2] The introduction of substituents at this position can modulate the molecule's steric and electronic properties, influencing its interaction with biological targets, enhancing metabolic stability, or serving as a handle for further functionalization.

This guide provides an in-depth overview of the primary synthetic pathways to access these valuable compounds. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into the most effective and versatile methodologies.

Strategic Overview: Pathways to C5 Functionalization

The synthesis of 5-substituted uracils can be broadly approached through two main strategies: the functionalization of a pre-activated uracil ring, typically a 5-halouracil, or the direct C-H functionalization of the uracil scaffold itself. Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used methods in the former category, offering reliable access to a vast chemical space.

G Uracil Uracil Halouracil 5-Halouracil (I, Br) Uracil->Halouracil Halogenation Substituted_Uracil 5-Substituted Uracil Uracil->Substituted_Uracil Direct C-H Functionalization Halouracil->Substituted_Uracil Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.)

Caption: Key strategic approaches to 5-substituted uracils.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C5-Arylation and Alkynylation

Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for creating carbon-carbon bonds at the C5 position. These reactions typically start from a 5-iodo or 5-bromouracil, which serves as the electrophilic partner.

A. Suzuki-Miyaura Coupling for 5-Aryl and 5-Vinyl Uracils

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a premier method for synthesizing 5-aryl uracils.[3][4][5] Its success is attributed to the mild reaction conditions, commercial availability of a wide range of boronic acids, and high tolerance for various functional groups.

Causality and Mechanism: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halouracil.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step facilitated by a base.[5]

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide R¹-Pd(II)L₂-X OxAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal PdII_Aryl R¹-Pd(II)L₂-R² Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Start R¹-X (5-Halouracil) Start->OxAdd Boronic R²-B(OH)₂ + Base Boronic->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine 5-bromouracil (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (e.g., 5:1 ratio).[6]

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to a temperature ranging from 80 to 110 °C. The reaction can also be efficiently performed using microwave irradiation, which often reduces reaction times significantly.[7][8]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 5-aryluracil.

ParameterTypical ConditionsSource(s)
Halide 5-Iodo- or 5-Bromouracil[6]
Boron Reagent Arylboronic acid or Potassium organotrifluoroborate[8]
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with ligands[6][7]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, NaOH[5][6]
Solvent Dioxane/H₂O, DMF, Toluene[5][6]
Temperature 80-120 °C or Microwave[7][8]
Yields 25-95%[6]
B. Sonogashira Coupling for 5-Alkynyl Uracils

The Sonogashira coupling is the method of choice for installing an alkyne functionality at the C5 position, forming a C(sp²)-C(sp) bond. These 5-alkynyl uracils are valuable precursors for further transformations and have shown significant biological activity, including antituberculosis properties.[9]

Causality and Mechanism: This reaction uniquely employs a dual catalytic system of palladium and copper(I).

  • Palladium Cycle: Similar to the Suzuki coupling, a Pd(0) species undergoes oxidative addition with the 5-halouracil.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a highly reactive copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The 5-alkynyluracil product is formed, regenerating the Pd(0) catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a solution of 5-iodouracil (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent like DMF or DMSO, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5 mol%).[6][9]

  • Base and Execution: Add a base, typically an amine such as triethylamine (NEt₃, 10 eq.), and stir the mixture at room temperature under an inert atmosphere.[6][9]

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography to yield the desired 5-alkynyluracil.

ParameterTypical ConditionsSource(s)
Halide 5-Iodo- or 5-Bromouracil[7][9]
Alkyne Terminal Alkyne[9]
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(CH₃CN)₂Cl₂[6]
Cu Co-catalyst CuI[6][9]
Base NEt₃, Diisopropylamine[6][9]
Solvent DMF, DMSO, Dioxane[6][9]
Temperature 25-100 °C[6][9]
Yields Good to excellent[9]

Direct C-H Functionalization: An Atom-Economical Alternative

While highly effective, cross-coupling reactions require pre-functionalization of the uracil ring (halogenation) and the coupling partner. Direct C-H functionalization has emerged as a more elegant and atom-economical strategy, creating C-C bonds by directly activating a C-H bond on the uracil ring.[4][10][11]

Causality and Mechanism: This approach often uses a palladium catalyst to facilitate the direct coupling of a C-H bond with an organohalide. The regioselectivity (C5 vs. C6) can be a challenge but is often controlled by the choice of protecting groups on the uracil nitrogens and the specific reaction conditions, such as the presence or absence of a copper co-catalyst.[10][12] For instance, Pd-catalyzed C-H arylations in the absence of CuI tend to favor the 5-aryl product, while the presence of CuI can direct the arylation to the C6 position.[10][12]

Experimental Protocol: Regioselective Synthesis of 5-Aryluracils

  • Protection: Protect the N1 and N3 positions of uracil. Benzyl groups are practical due to their stability and ease of cleavage.[10][12]

  • Reaction Setup: In a reaction vessel, combine the 1,3-dibenzyluracil (1.0 eq.), the aryl halide (e.g., 4-iodotoluene, 1.5 eq.), Pd(OAc)₂ (10 mol%), a ligand such as P(o-tol)₃ (20 mol%), and a base like Cs₂CO₃ (2.0 eq.).

  • Solvent and Execution: Add a solvent like DMF and heat the mixture to 140 °C under an inert atmosphere.

  • Workup and Deprotection: After completion, perform a standard aqueous workup and purify the protected 5-aryluracil. The benzyl protecting groups can then be removed by transfer hydrogenolysis over Pd/C or by treatment with BBr₃ to yield the free 5-aryluracil.[12]

Synthesis of Key 5-Substituted Intermediates

Certain 5-substituted uracils are not only final products but also crucial intermediates for further elaboration.

Synthesis of 5-Formyluracil

5-Formyluracil (5-foU) is a significant oxidized derivative of thymine found in DNA, playing roles in mutagenesis and DNA repair.[13][14] Its synthesis is typically achieved through a two-step process starting from uracil.[13]

G Uracil Uracil Hydroxymethyl 5-Hydroxymethyluracil Uracil->Hydroxymethyl Paraformaldehyde, NaOH Formyl 5-Formyluracil Hydroxymethyl->Formyl Oxidation (MnO₂)

Caption: Synthetic pathway to 5-formyluracil.

Protocol: Two-Step Synthesis of 5-Formyluracil [13]

Step 1: Synthesis of 5-Hydroxymethyluracil

  • Dissolve uracil in an aqueous solution of sodium hydroxide.

  • Add paraformaldehyde to the solution and stir at room temperature.

  • Monitor the reaction by TLC. Once complete, neutralize the solution with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 5-hydroxymethyluracil.

Step 2: Oxidation to 5-Formyluracil

  • Suspend the 5-hydroxymethyluracil in a solvent such as DMF.

  • Add an oxidizing agent, such as activated manganese dioxide (MnO₂).

  • Stir the mixture at an elevated temperature (e.g., 100 °C) for several hours, monitoring by TLC.

  • After completion, filter the reaction mixture to remove the MnO₂.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain pure 5-formyluracil.

Conclusion

The synthesis of 5-substituted uracils is a dynamic and enabling field in modern chemistry. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki and Sonogashira couplings, provide reliable and highly versatile routes starting from 5-halouracils. Concurrently, the development of direct C-H functionalization methods offers a more atom-economical and elegant approach, reducing the need for pre-functionalized starting materials. The choice of synthetic strategy depends on the desired substituent, the availability of starting materials, and the required scale of the synthesis. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to explore the vast chemical and biological potential of these important heterocyclic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(Chloromethyl)uracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(Chloromethyl)uracil. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their work. This compound is a key building block for a variety of potential therapeutic agents, including thymine antagonists and other anticancer compounds.[1] However, its synthesis can be challenging, often plagued by low yields, side-product formation, and product instability.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to diagnose issues in your synthesis, optimize your reaction conditions, and achieve higher, more consistent yields of this valuable compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of this compound, particularly via the direct chloromethylation of uracil.

Q1: My reaction yield is very low, or I'm recovering mostly unreacted uracil. What's going wrong?

Answer:

Low conversion is a frequent issue and typically points to insufficient electrophilic character of the chloromethylating agent or suboptimal reaction conditions. The reaction is an electrophilic substitution on the electron-rich uracil ring, similar to a Blanc chloromethylation.[2][3]

Probable Causes & Recommended Actions:

  • Ineffective Generation of the Electrophile: The reaction requires the in-situ formation of a highly reactive electrophile from formaldehyde and a strong acid like HCl.

    • Causality: Under acidic conditions, formaldehyde is protonated, making its carbon atom highly electrophilic and susceptible to attack by the uracil ring.[2] If the acid concentration is too low or the reagents are of poor quality (e.g., old paraformaldehyde), the electrophile won't be generated in sufficient concentration.

    • Solution: Ensure you are using a strong acid source. If using paraformaldehyde and glacial acetic acid, consider bubbling dry HCl gas through the mixture or using a combination of paraformaldehyde, chlorosulphonic acid, and concentrated sulfuric acid for more deactivated systems.[4] Always use fresh, high-purity paraformaldehyde.

  • Suboptimal Temperature: The reaction has a narrow optimal temperature window.

    • Causality: While heat is required to drive the reaction, excessive temperatures can favor side reactions and decomposition. The initial electrophilic attack is the rate-limiting step, which requires sufficient thermal energy.

    • Solution: Maintain a consistent temperature, typically in the range of 40-60°C. Monitor the reaction temperature closely with a calibrated thermometer. Start at a lower temperature (e.g., 40°C) and slowly increase if conversion is slow, while monitoring for side-product formation.

  • Poor Solubility of Uracil: Uracil has limited solubility in many organic solvents, which can hinder the reaction.

    • Causality: The reaction is a solution-phase process. If the starting material is not adequately dissolved or suspended, the reaction rate will be severely limited by mass transfer.

    • Solution: Glacial acetic acid is a common and effective solvent.[1] Ensure vigorous stirring throughout the reaction to maintain a fine, reactive suspension.

Q2: I'm observing a significant amount of an insoluble, high-melting-point side product. How can I prevent this?

Answer:

This is a classic sign of diarylmethane-type byproduct formation. This occurs when the newly formed, reactive this compound acts as an alkylating agent and reacts with another molecule of uracil.[2][4]

Mechanism of Side-Product Formation:

The chloromethyl group is highly reactive and can be attacked by another nucleophilic uracil ring in a Friedel-Crafts-type alkylation, leading to dimerization or polymerization.

Strategies for Mitigation:

ParameterRecommended AdjustmentScientific Rationale
Temperature Maintain temperature below 60°C.Higher temperatures significantly accelerate the secondary alkylation reaction, which has a higher activation energy than the initial chloromethylation.[4]
Reaction Time Monitor the reaction closely (e.g., by TLC) and stop it once the starting material is consumed.Allowing the reaction to proceed for too long after the initial product is formed increases the probability of byproduct formation.[4]
Stoichiometry Use a slight excess of the chloromethylating reagents (formaldehyde/HCl source).This ensures the uracil is consumed quickly in the desired primary reaction, reducing its availability for the secondary alkylation side reaction.
Catalyst Choice Use a milder Lewis acid catalyst like zinc chloride (ZnCl₂).Stronger catalysts like aluminum chloride (AlCl₃) are known to aggressively promote Friedel-Crafts alkylation and favor the formation of diarylmethane products.[4]
Q3: My product seems to decompose or change during workup and purification. How can I improve its stability?

Answer:

This compound is a highly reactive alkylating agent and is particularly sensitive to moisture and nucleophiles.[1]

Probable Causes & Recommended Actions:

  • Hydrolysis: The chloromethyl group is readily hydrolyzed by water to the corresponding 5-(hydroxymethyl)uracil.

    • Causality: Water acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in an SN reaction.

    • Solution: Conduct the entire workup and purification under strictly anhydrous conditions. Use dried solvents and glassware. When quenching the reaction, do so at low temperatures with ice, and minimize contact time with aqueous media.

  • Reaction with Solvents: Nucleophilic solvents, especially alcohols, will react with the product.

    • Causality: Using a solvent like methanol or ethanol for recrystallization will lead to the formation of 5-(methoxymethyl)uracil or 5-(ethoxymethyl)uracil, respectively.[1]

    • Solution: Avoid alcoholic solvents for purification. Recrystallization from a non-nucleophilic solvent system is recommended. If the product is isolated by filtration, wash the solid with a non-polar, anhydrous solvent like cold diethyl ether.

  • Improper Storage: The compound is not stable long-term at room temperature, especially when exposed to atmospheric moisture.

    • Solution: Store the final product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C).[5]

Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for the chloromethylation of uracil?

Answer:

The chloromethylation of uracil follows a classical electrophilic aromatic substitution pathway, analogous to the Blanc Chloromethylation reaction.[2]

  • Formation of the Electrophile: Formaldehyde (or its polymer, paraformaldehyde) is activated by a strong acid (e.g., HCl) and a Lewis acid catalyst (e.g., ZnCl₂). This generates a highly reactive electrophilic species, likely a protonated hydroxymethyl cation or a related complex.[2]

  • Nucleophilic Attack: The electron-rich C5 position of the uracil ring attacks the electrophilic carbon of the activated formaldehyde species. This forms a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate.

  • Rearomatization: A base (such as Cl⁻) abstracts the proton from the C5 carbon, restoring the aromaticity of the pyrimidine ring and forming 5-(hydroxymethyl)uracil as an intermediate.

  • Conversion to Chloride: The hydroxyl group of the intermediate is rapidly protonated under the acidic conditions, forming a good leaving group (H₂O). A chloride ion (Cl⁻) then displaces the water molecule in an SN reaction to yield the final product, this compound.

Reaction_Mechanism Uracil Uracil SigmaComplex Sigma Complex (Cationic Intermediate) Uracil->SigmaComplex Nucleophilic Attack Formaldehyde CH₂O + HCl/ZnCl₂ Electrophile Activated Electrophile [CH₂OH]⁺ Formaldehyde->Electrophile Activation Hydroxymethyl 5-(Hydroxymethyl)uracil SigmaComplex->Hydroxymethyl Rearomatization (-H⁺) Product This compound Hydroxymethyl->Product Conversion to Chloride (+HCl, -H₂O)

Caption: Reaction mechanism for the synthesis of this compound.

Q2: What are the critical safety considerations for this synthesis?

Answer:

This synthesis involves several hazardous materials and potential byproducts that require strict safety protocols.

  • Formaldehyde/Paraformaldehyde: Toxic and a suspected carcinogen. Handle only in a well-ventilated chemical fume hood.

  • Strong Acids (HCl, H₂SO₄, Chlorosulphonic Acid): Highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Bis(chloromethyl) ether (BCME): This is a potential byproduct of reactions involving formaldehyde and HCl. BCME is an extremely potent carcinogen. While its formation may be minimal under controlled conditions, it is crucial to assume it could be present and perform the entire reaction and workup in a certified chemical fume hood.[2]

  • This compound: The product itself is a reactive alkylating agent and should be handled with care as a potential irritant and mutagen.[5] Avoid inhalation of dust and skin contact.

Q3: Is it better to synthesize this compound via direct chloromethylation or by chlorinating 5-(hydroxymethyl)uracil?

Answer:

Both routes are viable, and the choice depends on the scale, available reagents, and desired purity profile.

  • Direct Chloromethylation of Uracil: This is a more direct, one-pot synthesis which is often preferred for its atom economy.[1] However, it is more prone to the formation of the diarylmethane byproduct and requires careful control of reaction conditions to achieve good yields.[4]

  • Chlorination of 5-(Hydroxymethyl)uracil: This is a two-step process, but it can offer better control and higher purity. 5-(Hydroxymethyl)uracil can be synthesized first, purified, and then chlorinated using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This route avoids the specific side products associated with the Blanc reaction, but it adds an extra synthetic step to the overall process.

For exploratory and small-scale synthesis, the two-step route may provide more reliable results. For larger-scale production, optimizing the direct one-pot method is often more economically viable.

Optimized Experimental Protocol: Direct Chloromethylation of Uracil

This protocol is a representative method adapted from literature procedures.[1] Researchers should perform their own risk assessment and optimization.

Materials:

  • Uracil (1.0 eq.)

  • Paraformaldehyde (2.0 eq.)

  • Glacial Acetic Acid

  • Anhydrous Zinc Chloride (ZnCl₂, 0.1 eq.)

  • Dry HCl gas or concentrated HCl

  • Anhydrous Diethyl Ether

Procedure:

  • Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a condenser with a drying tube (filled with CaCl₂), and a gas inlet adapter. Ensure all glassware is oven-dried.

  • Reagent Addition: To the flask, add uracil (1.0 eq.), paraformaldehyde (2.0 eq.), anhydrous zinc chloride (0.1 eq.), and glacial acetic acid.

  • Acidification: Begin stirring the suspension. Bubble dry HCl gas through the mixture for 15-20 minutes at room temperature, or cautiously add concentrated HCl.

  • Reaction: Heat the reaction mixture to 50-55°C in an oil bath. Maintain vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase). The reaction is typically complete in 4-6 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath to 0-5°C.

    • Slowly and cautiously pour the cold reaction mixture onto crushed ice with stirring. A precipitate should form.

    • Filter the resulting solid quickly using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water to remove acetic acid and salts.

    • Wash the solid with a small amount of cold, anhydrous diethyl ether to help remove residual water.

  • Drying & Storage: Dry the white to off-white solid under high vacuum. The product is very sensitive to moisture and should be handled accordingly.[1] Store immediately in a desiccator or under an inert atmosphere at 2-8°C.[5]

Caption: Experimental workflow for this compound synthesis.

References

Technical Support Center: Purification of Crude 5-(Chloromethyl)uracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5-(Chloromethyl)uracil. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our approach is to not only provide procedural steps but also to explain the underlying chemical principles to empower you to make informed decisions in your work.

I. Understanding the Challenges in Purifying this compound

This compound is a reactive compound, and its purification requires careful consideration of potential impurities and degradation pathways. The primary goal is to remove unreacted starting materials, by-products from side reactions, and any degradation products formed during the synthesis or work-up.

Common Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include uracil, a chlorinating agent, or formaldehyde precursors.

  • Over-chlorinated Species: Formation of dichlorinated or other polychlorinated pyrimidines can occur.

  • Hydrolysis Product: The chloromethyl group is susceptible to hydrolysis, which can lead to the formation of 5-(hydroxymethyl)uracil, especially in the presence of water or other nucleophilic solvents.[1]

  • Polymeric By-products: The reactive nature of the chloromethyl group can sometimes lead to the formation of oligomers or polymers.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the purification of this compound.

Q1: My crude product is a sticky solid or an oil. What is the best first step for purification?

A1: When faced with an oily or intractable crude product, a technique known as "pulping" or "trituration" can be highly effective. This involves stirring the crude material as a suspension in a solvent in which the desired product is sparingly soluble, while the impurities are more soluble.

  • Rationale: This process washes away soluble impurities, leaving behind the more crystalline, purified product. Acetone is often a good choice for this initial purification step for uracil-based compounds.[2]

Q2: What are the best recrystallization solvents for this compound?

A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For polar molecules like this compound, polar aprotic or polar protic solvents are generally good starting points.

  • Expert Insight: A mixed solvent system often provides the best results. A common strategy is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Allowing this mixture to cool slowly promotes the formation of pure crystals.

Table 1: Recommended Solvent Systems for Recrystallization of this compound

Solvent SystemRationale
Dimethylformamide (DMF) / WaterDMF is a powerful polar aprotic solvent that can dissolve many uracil derivatives at elevated temperatures.[2] The gradual addition of water as an anti-solvent can induce crystallization upon cooling.
Ethanol / WaterA classic polar protic solvent system that is effective for many moderately polar organic compounds.
Acetone / HexaneAcetone can dissolve the compound when hot, and the addition of non-polar hexane will decrease the solubility and promote crystallization.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography. It allows for a rapid assessment of the separation of your desired compound from impurities.

  • Expert Tip: It is crucial to find a TLC solvent system that gives a good separation of your product from its impurities before attempting column chromatography. An ideal Rf value for the product on a TLC plate is typically between 0.2 and 0.4 to ensure good separation on a column.

Table 2: Suggested TLC Mobile Phases for this compound

Mobile Phase (v/v)Rationale
Dichloromethane : Methanol (95:5 to 90:10)A versatile system for separating moderately polar compounds on silica gel.[3]
Ethyl Acetate : Hexane (e.g., 70:30)Another common system that offers a different selectivity compared to DCM/MeOH.
Chloroform : Methanol (90:10)This can be a good alternative if streaking is observed with other systems.[3]

Visualization: this compound has a UV chromophore, so it can be visualized on a TLC plate with a fluorescent indicator (F254) under a UV lamp at 254 nm, where it will appear as a dark spot.[3]

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Oiling out during recrystallization.

  • Symptom: Instead of forming crystals upon cooling, the product separates as an oil.

  • Cause: This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when there is a high concentration of impurities.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of the "good" solvent to ensure complete dissolution.

    • Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature in a Dewar flask filled with warm water.

    • If oiling persists, consider a different solvent system.

Problem 2: No crystal formation upon cooling.

  • Symptom: The solution remains clear even after cooling for an extended period.

  • Cause: The solution may be too dilute, or it may be supersaturated.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure product, add a tiny crystal to the solution to act as a seed.

    • Concentrate the Solution: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Problem 3: The compound is not moving from the baseline or is running with the solvent front during column chromatography.

  • Symptom: Poor separation on the column.

  • Cause: The mobile phase is either not polar enough (compound sticks to the silica gel) or too polar (compound does not interact with the silica gel).

  • Solution:

    • Compound at Baseline: Increase the polarity of the mobile phase. For a dichloromethane/methanol system, gradually increase the percentage of methanol.

    • Compound at Solvent Front: Decrease the polarity of the mobile phase. For a dichloromethane/methanol system, decrease the percentage of methanol.

    • Pre-adsorption: For compounds that are not very soluble in the eluent, they can be pre-adsorbed onto a small amount of silica gel. This involves dissolving the crude product in a suitable solvent, adding a small amount of silica gel, evaporating the solvent, and then loading the dry, impregnated silica onto the top of the column.

Problem 4: Suspected product degradation during purification.

  • Symptom: Appearance of new spots on TLC during the purification process, or lower than expected yields of the desired product.

  • Cause: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water or protic solvents (like methanol or ethanol) and at elevated temperatures.[1] The primary degradation product is likely 5-(hydroxymethyl)uracil.

  • Solution:

    • Use Anhydrous Solvents: Whenever possible, use dry solvents, especially for column chromatography.

    • Avoid Prolonged Heating: Minimize the time the compound is heated in solution during recrystallization.

    • pH Control: Avoid basic conditions, as this can accelerate the hydrolysis of the chloromethyl group.

    • Storage: Store the purified product in a cool, dry, and dark place to prevent degradation over time.

IV. Experimental Protocols

Protocol 1: Purification by Recrystallization from a Mixed Solvent System

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a "good" solvent (e.g., hot DMF or ethanol) to dissolve the solid completely with gentle heating and stirring.

  • While the solution is still hot, slowly add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.

  • If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

  • Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in the chosen mobile phase (e.g., 95:5 Dichloromethane:Methanol).

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, use the dry loading method described in the troubleshooting section. Carefully load the sample onto the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Monitor Fractions by TLC: Spot each fraction on a TLC plate and develop it in the appropriate mobile phase. Visualize the spots under UV light.

  • Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

V. Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process and the steps involved in the purification of crude this compound.

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_analysis Purity Analysis Start Crude this compound Assess Assess Physical State Start->Assess Oily Oily/Sticky Solid Assess->Oily Solid Crystalline Solid Assess->Solid Pulping Pulping with Acetone Oily->Pulping Yes Recrystallization Recrystallization Solid->Recrystallization Yes Pulping->Recrystallization TLC TLC Analysis for Purity Recrystallization->TLC Column Column Chromatography Column->TLC Pure Pure Product (>98%) TLC->Pure Purity Met Impure Impure Product TLC->Impure Purity Not Met Impure->Column Further Purification Needed

Caption: A decision-making workflow for the purification of crude this compound.

VI. Safety Precautions

This compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before handling.

  • Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

    • Skin Contact: Wash off immediately with soap and plenty of water.

    • Inhalation: Move to fresh air.

By understanding the properties of this compound and the principles behind these purification techniques, you can effectively troubleshoot issues and obtain a high-purity product for your research and development needs.

References

Technical Support Center: Managing the Moisture Sensitivity of 5-(Chloromethyl)uracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Chloromethyl)uracil. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but highly moisture-sensitive reagent in their synthetic workflows. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when working with this compound.

Q1: My reaction with this compound is giving low yields and multiple spots on my TLC plate. What is the likely cause?

A1: The most probable cause is the degradation of your this compound due to moisture. This compound is very sensitive to water and can rapidly hydrolyze.[1] The presence of moisture leads to the formation of 5-(Hydroxymethyl)uracil, which can then participate in side reactions, leading to a complex product mixture and low yields of your desired product. It is crucial to ensure that all your solvents, reagents, and glassware are scrupulously dry.

Q2: I opened a new bottle of this compound and it appears clumpy and has a faint acrid smell. Is it still usable?

A2: Clumping and a sharp odor are strong indicators of moisture contamination and subsequent degradation. The acrid smell is likely due to the formation of small amounts of hydrogen chloride as a byproduct of hydrolysis. While the material might not be completely decomposed, its purity is compromised. For reactions that are sensitive to stoichiometry or require high purity starting materials, it is strongly recommended to use a fresh, unopened bottle. If you must proceed, consider purifying a small amount, though this can be challenging.

Q3: What are the ideal storage conditions for this compound?

A3: To maintain its integrity, this compound should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C.[2][3] The container should be tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage, placing the sealed container inside a desiccator with a suitable drying agent provides an additional layer of protection.

Q4: Can I prepare a stock solution of this compound and store it?

A4: Preparing and storing stock solutions of this compound is generally not recommended due to its reactivity with many common laboratory solvents, especially in the presence of trace moisture. If a solution is absolutely necessary for your experimental setup, it should be prepared fresh immediately before use in a certified anhydrous aprotic solvent (e.g., DMF, DMSO).[4] Even then, long-term stability is not guaranteed.[4]

Section 2: In-Depth Troubleshooting Guides

This section delves deeper into specific problems, providing causal explanations and actionable solutions.

Troubleshooting Guide 2.1: Inconsistent Reaction Outcomes

Scenario: You are running a well-established protocol involving this compound, but your results are inconsistent from one run to the next. Sometimes the reaction works perfectly, and other times it fails completely or gives a mixture of products.

Root Cause Analysis: The primary suspect for such inconsistency is variable moisture content in your reaction setup. The reactivity of the chloromethyl group is highly dependent on the nucleophilicity of the surrounding environment. Even small, seemingly insignificant sources of water can drastically alter the reaction pathway.

Investigative Steps & Solutions:

  • Solvent Purity Check: Do not rely solely on the label of a "dry" solvent bottle.[5] It's best practice to use freshly distilled and dried solvents or solvents from a solvent purification system. If that's not possible, use a new, sealed bottle of anhydrous solvent for each critical reaction.

  • Glassware Preparation: Standard oven-drying of glassware may not be sufficient. For highly moisture-sensitive reactions, flame-dry all glassware under vacuum or a stream of dry inert gas immediately before use.[6] Allow the glassware to cool to room temperature under an inert atmosphere.

  • Inert Atmosphere Technique: Ensure your inert gas (argon or nitrogen) is of high purity and is passed through a drying train before entering your reaction vessel. A simple bubbler can help visualize the gas flow but does not guarantee dryness.

  • Reagent Handling: Handle this compound in a glovebox or under a positive pressure of inert gas. If you must weigh it in the open, do so quickly and in a low-humidity environment.

Troubleshooting Guide 2.2: Characterization Shows Unexpected Byproducts

Scenario: Your NMR or LC-MS analysis of the crude reaction mixture shows peaks corresponding to 5-(Hydroxymethyl)uracil or other unexpected uracil derivatives.

Root Cause Analysis: This is a clear indication of hydrolysis or reaction with nucleophilic solvents. The chloromethyl group is an excellent electrophile, making it susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture.[4]

Visualizing the Problem: The Hydrolysis Pathway

The primary degradation pathway in the presence of moisture is the SN2 reaction with water, leading to the formation of 5-(Hydroxymethyl)uracil and hydrochloric acid.

Hydrolysis CMU This compound Transition Sɴ2 Transition State CMU->Transition Nucleophilic Attack H2O H₂O (Moisture) H2O->Transition HMU 5-(Hydroxymethyl)uracil Transition->HMU HCl HCl Transition->HCl

Caption: Hydrolysis of this compound.

Preventative & Corrective Actions:

  • Solvent Selection: Use aprotic, non-nucleophilic solvents. If your reaction chemistry allows, consider solvents like anhydrous acetonitrile, THF, or dioxane.

  • Protic Contaminants: Be aware that even seemingly aprotic solvents can contain protic impurities. For example, DMF can decompose to form dimethylamine and formic acid, both of which can react with this compound.

  • Purification Strategy: If you suspect the presence of 5-(Hydroxymethyl)uracil in your product, it can often be separated by column chromatography on silica gel, as it is significantly more polar than the starting material.

Section 3: Key Experimental Protocols

To ensure the success of your experiments, here are detailed protocols for handling and using this compound.

Protocol 3.1: Handling and Dispensing of Solid this compound

This protocol outlines the procedure for safely handling the solid reagent while minimizing exposure to atmospheric moisture.

Materials:

  • Glovebox or Schlenk line setup

  • Dry, clean spatulas and weighing paper

  • Argon or nitrogen gas source (high purity)

  • Sealed container of this compound

  • Reaction vessel (flame-dried)

Procedure:

  • Inert Environment: If using a glovebox, ensure the antechamber is thoroughly purged. If using a Schlenk line, connect your reaction vessel and purge with inert gas for at least 15-20 minutes.

  • Equilibration: Allow the container of this compound to warm to ambient temperature inside the glovebox or in a desiccator before opening to prevent condensation of moisture on the cold solid.

  • Dispensing: Under a positive pressure of inert gas, quickly open the container. Using a pre-dried spatula, weigh the desired amount of the solid onto a tared, dry weighing paper or directly into the reaction vessel.

  • Sealing: Immediately and tightly reseal the container of this compound. Purge the headspace of the container with inert gas before final sealing if possible.

  • Transfer: If weighed outside the reaction vessel, add the solid to the vessel under a positive flow of inert gas.

Protocol 3.2: Setting up a Moisture-Sensitive Reaction

This workflow details the setup of a reaction under strictly anhydrous conditions.

Anhydrous_Workflow cluster_prep Preparation Phase cluster_reagents Reagent Addition cluster_reaction Reaction Phase A Flame-Dry Glassware under Vacuum B Cool Under Inert Gas (Ar or N₂) A->B C Add this compound (See Protocol 3.1) B->C D Cannula Transfer of Anhydrous Solvent C->D E Syringe Addition of Other Dry Reagents D->E F Maintain Positive Pressure of Inert Gas E->F G Run Reaction at Desired Temperature F->G

Caption: Workflow for Anhydrous Reaction Setup.

Section 4: Data Summary

The following table summarizes the key physical and safety data for this compound.

PropertyValueReference
CAS Number 3590-48-5[2][7][8][9]
Molecular Formula C₅H₅ClN₂O₂[2][7][8][]
Molecular Weight 160.56 g/mol [2][7][8][]
Appearance White to off-white solid/powder[2][3]
Melting Point >350 °C (decomposes)[2][3]
Storage Temperature 2-8°C, under inert atmosphere[2][3]
Hazard Statements H315, H319, H335 (Causes skin, serious eye, and respiratory irritation)[8]

Conclusion

The successful use of this compound hinges on the rigorous exclusion of moisture from your experimental setup. By understanding its inherent reactivity and implementing the meticulous handling and reaction setup protocols outlined in this guide, you can significantly improve the reliability and reproducibility of your results. Always prioritize safety and handle this reagent with the care it demands.

References

Technical Support Center: Navigating Side Products in 5-(Chloromethyl)uracil Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Chloromethyl)uracil chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common side reactions encountered when working with this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Question 1: I'm seeing a more polar spot on my TLC plate than my desired product. What could it be?

This is a very common observation and is most likely due to the formation of 5-hydroxymethyluracil .

Causality: this compound is susceptible to hydrolysis, where the chloromethyl group is converted to a hydroxymethyl group. This can occur if there are trace amounts of water in your reaction mixture or during workup and purification. The hydroxyl group makes the molecule significantly more polar, leading to a lower Rf value on a TLC plate.

Mechanism: The hydrolysis can proceed through an SN1 or SN2 mechanism, often facilitated by the solvent or other nucleophilic species present. The formation of a resonance-stabilized carbocation intermediate can be a key step, particularly in polar protic solvents.

Question 2: My mass spectrometry results show a peak that is roughly double the mass of my starting material or product. What is this?

This observation strongly suggests the formation of a dimeric side product , such as 5,5'-(methylene)bis(uracil) or a related structure.

Causality: The high reactivity of the chloromethyl group makes this compound not only a good alkylating agent for your target nucleophile but also susceptible to reacting with another uracil molecule. This can be a reaction with another molecule of this compound or with the product you have formed, especially if the product still contains a nucleophilic site.

Mechanism: This is typically an intermolecular nucleophilic substitution reaction. The nitrogen atoms of the uracil ring (N1 or N3) or even the deprotonated enolate form of the uracil ring can act as a nucleophile, attacking the electrophilic carbon of the chloromethyl group of another this compound molecule.

Question 3: I am using an alcohol as a solvent or co-solvent and I'm getting an unexpected, less polar side product. What might be happening?

You are likely forming a 5-(alkoxymethyl)uracil derivative.

Causality: Alcohols are nucleophiles and can react with this compound in a Williamson ether synthesis-type reaction. This is particularly prevalent if the reaction is heated or if a base is present, which can deprotonate the alcohol to form a more potent alkoxide nucleophile.

Mechanism: The reaction proceeds via nucleophilic substitution, where the oxygen of the alcohol attacks the carbon of the chloromethyl group, displacing the chloride ion.

Question 4: Can my polar aprotic solvent (e.g., DMF, DMSO) react with this compound?

Yes, under certain conditions, polar aprotic solvents can participate in side reactions.

Causality: While generally considered non-reactive as nucleophiles, solvents like DMF and DMSO can decompose or contain impurities that are reactive. For example, DMF can decompose to dimethylamine and carbon monoxide at elevated temperatures, and dimethylamine is a nucleophile. DMSO can be involved in oxidation reactions.

Expert Insight: It is crucial to use high-purity, anhydrous solvents to minimize these risks. The stability of this compound can be compromised in the presence of nucleophilic impurities often found in lower-grade solvents.[1]

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Solutions & Preventative Measures
Appearance of a highly polar spot on TLC (low Rf) Formation of 5-hydroxymethyluracil due to hydrolysis.- Use anhydrous solvents and reagents. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon). - Minimize exposure to atmospheric moisture during workup. - If aqueous workup is necessary, perform it at low temperatures and quickly.
Mass spec shows a peak at ~2x the expected mass. Dimerization of this compound or reaction with the product.- Use a higher concentration of your intended nucleophile. - Add this compound slowly to the reaction mixture containing the nucleophile. - Consider using a more dilute solution to disfavor intermolecular reactions.
Formation of an unexpected, less polar product when using an alcohol solvent. Formation of a 5-(alkoxymethyl)uracil side product.- If possible, choose a non-alcoholic solvent. - If an alcohol must be used, run the reaction at the lowest possible temperature. - Avoid the use of strong bases if the intended reaction does not require them.
Complex mixture of products and low yield. Reaction with solvent (e.g., DMF, DMSO) or impurities.- Use high-purity, anhydrous solvents. - If using DMF, consider adding a scavenger for dimethylamine if the reaction is run at high temperatures. - Run the reaction at a lower temperature if possible.
Evidence of over-chlorination (e.g., in subsequent reactions or by mass spec). Harsh chlorinating conditions during the synthesis of this compound.- Carefully control the stoichiometry of the chlorinating agent. - Optimize reaction temperature and time to favor mono-chlorination.

Experimental Protocols

Protocol 1: TLC Analysis for Side Product Identification
  • Prepare your TLC plate: Use a standard silica gel plate.

  • Spot your samples: Spot the crude reaction mixture, your starting material (5-chloromethyluracil), and if available, a standard of your expected product.

  • Develop the plate: Use a suitable solvent system. A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v).

  • Visualize: Visualize the spots under UV light (254 nm).

  • Interpretation:

    • 5-hydroxymethyluracil: Will appear as a significantly more polar spot (lower Rf) than this compound.

    • Dimer: May have an Rf value between the starting material and the baseline, depending on its polarity. It will likely be less polar than 5-hydroxymethyluracil.

    • 5-(alkoxymethyl)uracil: Will likely be less polar (higher Rf) than this compound.

Protocol 2: Characterization of 5-hydroxymethyluracil by Mass Spectrometry
  • Sample Preparation: Isolate the polar byproduct from your reaction mixture using column chromatography or preparative TLC.

  • Mass Spectrometry Analysis:

    • Technique: Electrospray ionization (ESI) is suitable.

    • Expected Mass: The molecular weight of 5-hydroxymethyluracil is 142.11 g/mol . Look for the corresponding [M+H]+ (143.12) or [M-H]- (141.10) ions. The mass spectrum can be a valuable tool for its identification.[2][3][4]

Protocol 3: NMR Spectroscopy for Structural Confirmation
  • Sample Preparation: Purify the side product of interest.

  • 1H NMR (in DMSO-d6):

    • 5-hydroxymethyluracil: Expect to see a singlet for the methylene protons (CH2) adjacent to the hydroxyl group, typically around 4.2-4.4 ppm. The proton on the C6 of the uracil ring will appear as a singlet further downfield. The NH protons will appear as broad singlets.

    • 5,5'-(methylene)bis(uracil): Look for a characteristic singlet for the bridging methylene group (CH2) connecting the two uracil rings. The chemical shift will depend on the exact structure, but it will be distinct from the chloromethyl or hydroxymethyl signals.

Visualizing Reaction Mechanisms and Troubleshooting

Reaction Pathways of this compound

G CMU This compound Product Desired Product CMU->Product + Nucleophile Hydrolysis 5-Hydroxymethyluracil (Hydrolysis) CMU->Hydrolysis + H2O Dimer Dimerization Product CMU->Dimer + Uracil derivative Alkoxy 5-(Alkoxymethyl)uracil (Solvent Reaction) CMU->Alkoxy + ROH (Solvent)

Caption: Potential reaction pathways for this compound.

Troubleshooting Workflow for Unexpected Side Products

G Start Unexpected Side Product Detected TLC Run TLC Analysis Start->TLC Polar Highly Polar? TLC->Polar MS Perform Mass Spectrometry HighMass High Molecular Weight? MS->HighMass NMR Acquire NMR Spectra Identify Identify Side Product Structure NMR->Identify Hydrolysis Likely Hydrolysis (5-Hydroxymethyluracil) Identify->Hydrolysis Hydroxymethyl group Dimerization Likely Dimerization Identify->Dimerization Dimeric structure SolventReaction Likely Solvent Reaction Identify->SolventReaction Incorporation of solvent Yes Yes Polar->Yes Yes No No Polar->No No Yes2 Yes2 HighMass->Yes2 Yes No2 No2 HighMass->No2 No SolventAdduct Solvent Adduct? Optimize Optimize Reaction Conditions (See Troubleshooting Table) Hydrolysis->Optimize Dimerization->Optimize SolventReaction->Optimize Yes->MS No->MS Yes2->NMR No2->NMR

Caption: A systematic workflow for troubleshooting side products.

References

Technical Support Center: Optimizing Reaction Conditions for 5-(Chloromethyl)uracil Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of 5-(Chloromethyl)uracil. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and minimize the formation of unwanted side products. Our approach is grounded in established chemical principles and field-proven insights to ensure the scientific integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the alkylation of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Question 1: Why is my reaction yield consistently low?

Low yields in the alkylation of this compound can stem from several factors, ranging from suboptimal reaction conditions to the inherent reactivity of the starting material.

Probable Causes and Solutions:

  • Incomplete Deprotonation: The acidity of the N-H protons on the uracil ring is crucial for successful alkylation. If the base used is not strong enough to achieve sufficient deprotonation, the reaction will be slow and incomplete.

    • Solution: Consider using a stronger base. While weaker bases like potassium carbonate (K₂CO₃) are sometimes used, stronger bases such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in a suitable aprotic polar solvent like DMF can lead to more efficient deprotonation and higher yields.[1]

  • Poor Solubility of Starting Materials: this compound and its salts may have limited solubility in certain organic solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.

    • Solution: Ensure your solvent fully dissolves the reactants. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often effective choices for uracil alkylation due to their high polarity.[2] Gentle heating can also improve solubility, but must be carefully controlled to prevent side reactions.

  • Suboptimal Temperature: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to decomposition of the starting material or the desired product.

    • Solution: Systematically screen a range of temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimal balance between reaction rate and product stability.

  • Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

Question 2: I am observing multiple products in my reaction mixture. How can I improve the selectivity for the desired N-alkylated product?

The formation of multiple products is a common challenge in uracil alkylation due to the presence of two nucleophilic nitrogen atoms (N1 and N3) and the electrophilic 5-(chloromethyl) group.

Probable Causes and Solutions:

  • Mixture of N1 and N3 Alkylation: The uracil ring has two potential sites for alkylation, the N1 and N3 positions. The ratio of N1 to N3 alkylation can be influenced by the reaction conditions.

    • Solution:

      • Protecting Groups: To achieve exclusive alkylation at a specific nitrogen, a protecting group strategy is often employed. For instance, protecting the N1 position allows for selective alkylation at N3, and vice versa.[3]

      • Silylation: In-situ silylation of the uracil with reagents like hexamethyldisilazane (HMDS) can favor N1 alkylation.[1]

  • Di-alkylation: If a sufficient excess of the alkylating agent is used, or if the reaction is allowed to proceed for too long, di-alkylation at both N1 and N3 positions can occur.

    • Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the uracil substrate relative to the alkylating agent can help to minimize di-alkylation.

  • Reaction at the 5-(Chloromethyl) Group: The 5-(chloromethyl) group is a reactive electrophilic site and can compete with the intended alkylating agent, leading to side products through reaction with the base, solvent, or another uracil molecule.

    • Solution:

      • Choice of Base: Use a non-nucleophilic base, such as sodium hydride, to minimize direct reaction with the chloromethyl group.

      • Temperature Control: Keep the reaction temperature as low as possible to disfavor unwanted side reactions.

Question 3: My starting material appears to be decomposing during the reaction. What is causing this and how can I prevent it?

This compound can be unstable under certain conditions, particularly in the presence of strong bases and high temperatures.

Probable Causes and Solutions:

  • Base-Induced Decomposition: Strong bases can potentially react with the chloromethyl group, leading to decomposition pathways or polymerization.

    • Solution: Add the base slowly and at a low temperature to control the exotherm and minimize side reactions. Using a milder base, if effective for N-alkylation, can also be a solution.

  • Thermal Instability: this compound has a high melting point and may decompose at elevated temperatures.[4]

    • Solution: Avoid excessive heating. If heating is necessary to improve solubility or reaction rate, perform a stability study on your starting material under the reaction conditions (solvent and base) without the alkylating agent to identify a safe temperature range.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of this compound alkylation.

What is the best solvent for this reaction?

The choice of solvent is critical for the success of the alkylation. A suitable solvent should:

  • Dissolve the this compound and the alkylating agent.

  • Be inert to the reactants and the base under the reaction conditions.

  • Have a boiling point that is appropriate for the desired reaction temperature.

Recommended Solvents:

SolventProperties
Dimethylformamide (DMF) A polar aprotic solvent that is an excellent choice for many uracil alkylations due to its high dissolving power.
Dimethyl Sulfoxide (DMSO) Another highly polar aprotic solvent that can be used when solubility is an issue in other solvents.
Acetonitrile (ACN) A less polar option that can be suitable for certain alkylating agents and bases.
How can I control the regioselectivity between N1 and N3 alkylation?

Controlling the site of alkylation is a key challenge. The following strategies can be employed:

  • Silylation Method: This method generally favors N1 alkylation. The uracil is first treated with a silylating agent like hexamethyldisilazane (HMDS) to form a silylated intermediate, which then reacts with the alkylating agent.[1]

  • Protecting Group Strategy: This is the most reliable method for achieving high regioselectivity. By protecting one of the nitrogen atoms, the other can be alkylated selectively. Common protecting groups for the N1 position include the Boc group.[3]

  • Reaction Conditions: In some cases, the choice of base and solvent can influence the N1/N3 ratio, although this is often substrate-dependent and may require empirical optimization.

What are the best practices for setting up and monitoring the reaction?
  • Inert Atmosphere: Reactions involving strong bases like sodium hydride should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and oxygen.

  • Order of Addition: Typically, the this compound is dissolved in the solvent, followed by the slow, portion-wise addition of the base at a controlled temperature (often 0 °C). The alkylating agent is then added, either neat or as a solution in the reaction solvent.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS is recommended.

What is the best method for purifying the final product?

The purification method will depend on the physical properties of the product and the nature of the impurities.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used for elution.

  • Recrystallization: If the product is a solid and has a suitable solubility profile, recrystallization can be a highly effective method for obtaining a pure product.

  • Preparative HPLC: For difficult separations or for obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Visualizing the Reaction and Troubleshooting

General Reaction Scheme

The alkylation of this compound can proceed at either the N1 or N3 position, and is also susceptible to di-alkylation.

G cluster_start Starting Material cluster_products Possible Products cluster_side_products Potential Side Products start This compound N1 N1-alkylated start->N1 Base, R-X N3 N3-alkylated start->N3 Base, R-X side Reaction at 5-(Chloromethyl) group start->side Base or Nucleophile N1N3 N1,N3-dialkylated N1->N1N3 Base, R-X N3->N1N3 Base, R-X

Caption: Possible alkylation pathways for this compound.

Troubleshooting Workflow for Low Yield

When faced with a low yield, a systematic approach to troubleshooting can help identify and resolve the issue.

G cluster_incomplete Incomplete Reaction cluster_decomposition Decomposition/Side Products start Low Yield Observed check_sm Is starting material consumed? (TLC/LC-MS) start->check_sm no_sm No check_sm->no_sm yes_sm Yes check_sm->yes_sm increase_t Increase Reaction Time no_sm->increase_t increase_temp Increase Temperature no_sm->increase_temp stronger_base Use Stronger Base no_sm->stronger_base lower_temp Lower Temperature yes_sm->lower_temp milder_base Use Milder Base yes_sm->milder_base check_stoich Check Stoichiometry yes_sm->check_stoich

Caption: A decision tree for troubleshooting low reaction yields.

References

Stability and storage conditions for 5-(Chloromethyl)uracil

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(Chloromethyl)uracil

Welcome to the technical support guide for this compound (CAS 3590-48-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this important chemical intermediate. Here, we address common questions and troubleshooting scenarios to maintain the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for solid this compound?

A1: this compound is a relatively stable solid compound under recommended storage conditions.[1] However, its reactivity is centered on the chloromethyl group, which is susceptible to nucleophilic attack. The primary concerns for the solid form are exposure to moisture, high temperatures, and strong bases or acids, which can initiate degradation.[1]

Q2: What is the recommended procedure for long-term storage of this compound?

A2: For long-term storage, this compound should be kept in a tightly sealed container in a dry and well-ventilated place.[1] The recommended storage temperature is refrigerated at 2-8°C under an inert atmosphere.[2][3] These conditions minimize the risk of hydrolysis and other degradation pathways.

Q3: How should I handle this compound in the laboratory?

A3: Due to its classification as an irritant, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] All handling should be performed in a well-ventilated fume hood to avoid inhalation of the powder.[1] In case of skin or eye contact, rinse immediately and thoroughly with water.[4]

Q4: Can I prepare stock solutions of this compound in advance?

A4: It is highly recommended to prepare solutions of this compound fresh for each experiment. The chloromethyl group is reactive in many common laboratory solvents, especially protic or nucleophilic ones like water and alcohols.[5] If a stock solution must be prepared, use an aprotic, non-nucleophilic solvent and store it at low temperatures (e.g., -20°C) in small, single-use aliquots to minimize freeze-thaw cycles.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound, providing potential causes and actionable solutions.

Problem 1: Inconsistent or lower-than-expected yields in reactions involving this compound.

  • Potential Cause 1: Degradation of the starting material. The purity of your this compound may be compromised due to improper storage, leading to lower active concentrations.

    • Solution: Always use this compound that has been stored under the recommended conditions (refrigerated, dry, and under an inert atmosphere).[2][3] If there is any doubt about the quality of an older batch, it is best to use a fresh supply.

  • Potential Cause 2: Reaction with the solvent. If you are using a nucleophilic solvent (e.g., water, methanol, ethanol), it can react with the chloromethyl group, consuming your starting material.[5]

    • Solution: Switch to a non-nucleophilic, aprotic solvent for your reaction if the chemistry allows. If a protic solvent is necessary, consider adding the this compound last and at a reduced temperature to minimize side reactions.

Problem 2: Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS, NMR) of a reaction mixture.

  • Potential Cause: Formation of degradation products. The most common degradation product is 5-(Hydroxymethyl)uracil, formed via hydrolysis of the chloromethyl group.[6][7] If an alcohol-based solvent is used, the corresponding ether product may form.[5]

    • Solution:

      • Confirm the identity of the impurity: If possible, obtain a standard of 5-(Hydroxymethyl)uracil to confirm its presence by co-elution in HPLC or by comparing spectroscopic data.

      • Optimize reaction conditions: Ensure your reaction is performed under anhydrous conditions if water is a suspected reactant. Use freshly dried solvents.

      • Purification: If the impurity is present in the starting material, consider purification before use, although this can be challenging. It is often more practical to source high-purity starting material.

Problem 3: The solid this compound has changed in appearance (e.g., clumping, discoloration).

  • Potential Cause: Moisture absorption. Clumping is a strong indicator that the compound has been exposed to moisture, which can lead to hydrolysis.[1]

    • Solution: Discard the compromised reagent. Ensure that containers are sealed tightly immediately after use and stored in a desiccator if the laboratory environment is humid.

Storage and Stability Summary

Condition Recommendation Rationale Expected Stability
Long-Term Storage (Solid) 2-8°C, dry, inert atmosphere, tightly sealed container.[2][3]Minimizes hydrolysis and thermal degradation.[1]Stable for extended periods under these conditions.
Short-Term Handling (Solid) Room temperature, in a fume hood.For immediate use in experiments.Stable for the duration of weighing and preparation.
In Solution Prepare fresh. If necessary, store at -20°C in single-use aliquots in an aprotic solvent.[5]Highly reactive in nucleophilic solvents.[5]Stability is solvent and temperature-dependent; short-term storage is advised.

Stability and Degradation Workflow

The following diagram illustrates a decision-making workflow for troubleshooting issues related to the stability of this compound.

G cluster_observe Observation cluster_check Initial Checks cluster_action Corrective Actions cluster_outcome Outcome Observe Unexpected Experimental Result (e.g., low yield, extra peaks) CheckStorage Were storage conditions met? (2-8°C, dry, inert gas) Observe->CheckStorage CheckAppearance Is the solid free-flowing and white? CheckStorage->CheckAppearance Yes UseNew Use a fresh vial of the reagent CheckStorage->UseNew No CheckSolvent Was a non-nucleophilic solvent used? CheckAppearance->CheckSolvent Yes CheckAppearance->UseNew No DrySolvent Use anhydrous solvent and inert atmosphere CheckSolvent->DrySolvent No Analyze Analyze starting material for purity (e.g., HPLC, NMR) CheckSolvent->Analyze Yes Success Problem Resolved UseNew->Success Optimize Optimize reaction conditions (e.g., temperature, addition order) DrySolvent->Optimize Analyze->Optimize Optimize->Success Failure Problem Persists: Contact Technical Support Optimize->Failure

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Synthesis of 5-(Chloromethyl)uracil

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-(Chloromethyl)uracil. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis, purification, and characterization of this important chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document combines established chemical principles with field-tested insights to help you navigate the intricacies of your experimental work.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Troubleshooting

Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route employed. The two primary methods for this synthesis are the direct chloromethylation of uracil and a two-step approach involving the formation of 5-(hydroxymethyl)uracil followed by chlorination.

Route 1: Direct Chloromethylation of Uracil

This method involves the reaction of uracil with formaldehyde and hydrogen chloride, often with a Lewis acid catalyst.

  • Incomplete Reaction: Uracil has limited solubility in many organic solvents, which can hinder the reaction. Ensure vigorous stirring and consider using a solvent system that improves the solubility of uracil. A mixture of acetic acid and hydrochloric acid can be effective.

  • Side Reactions: A significant side reaction is the formation of 5,5'-methylenebisuracil, where a second uracil molecule reacts with the initially formed 5-(hydroxymethyl)uracil intermediate. To minimize this, a slight excess of formaldehyde can be used to favor the formation of the hydroxymethyl intermediate. However, a large excess should be avoided as it can lead to other byproducts.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. Higher temperatures can promote the formation of diarylmethane-type byproducts and decomposition.[1] It is advisable to maintain a moderate temperature, typically between 40-60 °C, and monitor the reaction progress closely by Thin Layer Chromatography (TLC).

Route 2: Two-Step Synthesis via 5-(Hydroxymethyl)uracil

This approach first involves the synthesis of 5-(hydroxymethyl)uracil from uracil and formaldehyde, followed by its chlorination.

  • Inefficient Hydroxymethylation: The initial reaction to form 5-(hydroxymethyl)uracil is an equilibrium process. To drive the reaction forward, a slight excess of formaldehyde is recommended. The reaction is typically carried out under basic conditions, and maintaining the optimal pH is crucial for good yields.

  • Incomplete Chlorination: The conversion of the hydroxyl group to a chloro group can be incomplete. Common chlorinating agents for this step include thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃). When using thionyl chloride, it is often beneficial to perform the reaction in a non-polar solvent and to use a slight excess of the reagent to ensure complete conversion. The reaction with thionyl chloride proceeds via a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by the chloride ion.[2]

  • Product Degradation: this compound is sensitive to moisture and can hydrolyze back to 5-(hydroxymethyl)uracil. Therefore, all reagents and glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Question 2: I am seeing multiple spots on my TLC plate during the reaction. What are these byproducts and how can I minimize them?

The presence of multiple spots on your TLC plate is a common observation and indicates the formation of side products. The identity of these byproducts depends on the synthetic route.

  • Unreacted Uracil: A spot corresponding to the starting material, uracil, is often observed, especially in the early stages of the reaction. This can be addressed by optimizing reaction time and temperature.

  • 5-(Hydroxymethyl)uracil: In both synthetic routes, 5-(hydroxymethyl)uracil is a key intermediate. If this spot persists, it indicates incomplete chlorination in the two-step method or that the reaction has not gone to completion in the direct chloromethylation.

  • 5,5'-Methylenebisuracil: This is a common byproduct in the direct chloromethylation of uracil, arising from the reaction of 5-(hydroxymethyl)uracil with another molecule of uracil.[3] Its formation can be minimized by adjusting the stoichiometry of the reactants, specifically by using a slight excess of formaldehyde.

  • Diacylated or Dialkylated Products: In some cases, reaction at the nitrogen atoms of the uracil ring can occur, leading to N-substituted byproducts.[4] This is generally less common for chloromethylation at the C5 position but can be influenced by the reaction conditions.

To identify these spots, it is recommended to run co-spots with commercially available standards of uracil and, if possible, 5-(hydroxymethyl)uracil.

Question 3: My final product seems to be degrading upon storage. What is the stability of this compound and what are the proper storage conditions?

This compound is known to be sensitive to moisture. The chloromethyl group is susceptible to hydrolysis, which will convert the product back to 5-(hydroxymethyl)uracil. The product is also light-sensitive to a certain extent.

Recommended Storage Conditions:

ParameterRecommendation
Temperature Store at 2-8 °C.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).
Light Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
Moisture Store in a desiccator with a suitable drying agent (e.g., silica gel or Drierite).

By adhering to these storage conditions, you can significantly prolong the shelf-life of your synthesized this compound.

Purification & Characterization Troubleshooting

Question 4: I am having difficulty purifying this compound from the reaction mixture. What are the recommended purification methods?

Purification can be challenging due to the presence of polar byproducts and the reactivity of the product itself.

  • Crystallization: Recrystallization is often the most effective method for purifying this compound. A suitable solvent system needs to be chosen in which the product has good solubility at elevated temperatures and poor solubility at room temperature or below, while the impurities remain in solution. A patent for purifying uracil compounds suggests using a polar aprotic solvent for dissolution followed by gradient cooling.[5]

  • Column Chromatography: While possible, column chromatography on silica gel can be problematic due to the polar nature of the compound and its potential to streak on the column. If this method is chosen, a solvent system such as dichloromethane/methanol or ethyl acetate/hexane should be carefully optimized. It is crucial to use dry solvents and to run the column relatively quickly to minimize the risk of hydrolysis on the silica gel.

  • Washing: Washing the crude product with a solvent in which it is insoluble can be an effective way to remove certain impurities. For example, washing with cold water can remove unreacted formaldehyde and HCl, but care must be taken to minimize product loss due to hydrolysis. A subsequent wash with a non-polar solvent like diethyl ether can help remove less polar byproducts.

Question 5: I have an unexpected peak in my ¹H NMR spectrum. How can I identify the impurity?

Identifying unknown peaks in your NMR spectrum is a process of deduction based on chemical shifts, coupling patterns, and integration.

  • Unreacted Starting Material (Uracil): Look for the characteristic signals of uracil. The ¹H NMR spectrum of uracil in DMSO-d₆ shows two doublets for the C5-H and C6-H protons.

  • 5-(Hydroxymethyl)uracil: This common impurity will show a singlet for the -CH₂OH group, a triplet for the hydroxyl proton (which may be broad or exchange with D₂O), and a singlet for the C6-H proton.

  • 5,5'-Methylenebisuracil: This byproduct will have a characteristic singlet for the bridging methylene group (-CH₂-) and signals for the uracil protons.

  • Solvent Residues: Always check for residual solvents from your workup and purification. Common solvents like ethyl acetate, dichloromethane, and methanol have characteristic NMR signals.[6][7][8]

To confirm the identity of an impurity, you can:

  • Spike your sample: Add a small amount of a suspected impurity (if available as a standard) to your NMR tube and see if the peak increases in intensity.

  • D₂O exchange: Add a drop of D₂O to your NMR tube. Peaks corresponding to exchangeable protons (like -OH and -NH) will disappear or decrease in intensity.

  • 2D NMR: Techniques like COSY and HSQC can help to establish connectivity between protons and carbons, aiding in the structural elucidation of unknown compounds.

Safety First: A Critical Note on Chloromethylation

Question 6: What are the primary safety concerns associated with the synthesis of this compound, and what precautions should I take?

The synthesis of this compound, particularly via the direct chloromethylation route, carries significant safety risks that must be managed with extreme care.

  • Bis(chloromethyl) ether (BCME): The most severe hazard is the potential formation of bis(chloromethyl) ether as a byproduct. BCME is a potent human carcinogen with high acute toxicity.[3][9] It is formed from the reaction of formaldehyde and hydrogen chloride. All manipulations involving chloromethylation should be conducted in a certified chemical fume hood with excellent ventilation.

  • Corrosive Reagents: Reagents such as hydrogen chloride, thionyl chloride, and phosphorus oxychloride are highly corrosive and can cause severe burns upon contact with skin and eyes. They also release toxic fumes.

  • Formaldehyde: Formaldehyde is a suspected human carcinogen and a skin and respiratory sensitizer.

Mandatory Safety Precautions:

PrecautionDetails
Personal Protective Equipment (PPE) Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles. A face shield is recommended when handling larger quantities of corrosive reagents.
Ventilation All experimental work must be performed in a well-ventilated chemical fume hood.
Handling of Reagents Handle corrosive and carcinogenic reagents with extreme care. Use appropriate dispensing techniques to avoid spills and inhalation of vapors.
Waste Disposal Dispose of all chemical waste in accordance with your institution's hazardous waste management guidelines. Quench reactive reagents carefully before disposal. Aqueous ammonia can be used to destroy BCME.[9]
Emergency Preparedness Ensure you know the location and proper use of safety showers, eyewash stations, and fire extinguishers. Have an appropriate spill kit readily available.

Experimental Protocols

Protocol 1: Synthesis of 5-(Hydroxymethyl)uracil

This protocol is adapted from a procedure for the synthesis of 5-(Hydroxymethyl)-1,3-dihydropyrimidine-2,4-dione.[10]

Materials:

  • Uracil

  • Paraformaldehyde

  • Potassium hydroxide (KOH)

  • Deionized water

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in deionized water.

  • Add uracil and paraformaldehyde to the solution.

  • Heat the mixture with stirring at 50-55 °C.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1). The reaction is typically complete within 48-72 hours.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Add acetone to the concentrated residue to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash it with cold acetone, and dry it under vacuum to yield 5-(hydroxymethyl)uracil as a white solid.

Protocol 2: Synthesis of this compound from 5-(Hydroxymethyl)uracil

This protocol is a general procedure based on the chlorination of alcohols using thionyl chloride.[11][12]

Materials:

  • 5-(Hydroxymethyl)uracil

  • Thionyl chloride (SOCl₂)

  • Anhydrous non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane)

  • Anhydrous triethylamine or pyridine (optional, as a base)

Procedure:

  • Caution! This reaction should be performed in a well-ventilated fume hood.

  • Suspend 5-(hydroxymethyl)uracil in an anhydrous non-polar solvent in a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled suspension with vigorous stirring. A base such as triethylamine or pyridine can be added to neutralize the HCl gas produced.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding the mixture to ice-water.

  • Collect the precipitated product by vacuum filtration, wash it with cold water and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum to afford this compound.

Visualizing the Workflow

The synthesis of this compound can be approached via two primary routes, each with its own set of considerations.

Synthesis_Workflow cluster_route1 Route 1: Direct Chloromethylation cluster_route2 Route 2: Two-Step Synthesis Uracil1 Uracil Reaction1 Chloromethylation (HCHO, HCl, Catalyst) Uracil1->Reaction1 Product1 This compound Reaction1->Product1 Uracil2 Uracil Reaction2a Hydroxymethylation (HCHO, Base) Uracil2->Reaction2a Intermediate 5-(Hydroxymethyl)uracil Reaction2b Chlorination (SOCl₂ or POCl₃) Intermediate->Reaction2b Reaction2a->Intermediate Product2 This compound Reaction2b->Product2

Caption: Synthetic routes to this compound.

Troubleshooting Logic Diagram

When encountering issues with your synthesis, a systematic approach to troubleshooting is essential.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product (TLC/NMR) Start->ImpureProduct ProductInstability Product Instability Start->ProductInstability CheckReagents Verify Reagent Quality & Stoichiometry LowYield->CheckReagents IdentifyImpurities Identify Impurities (Co-spot TLC, NMR analysis) ImpureProduct->IdentifyImpurities CheckStorage Review Storage Conditions (Moisture, Light, Temp) ProductInstability->CheckStorage OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) CheckReagents->OptimizeConditions ConsiderSideReactions Investigate Side Reactions (e.g., bis-adduct formation) OptimizeConditions->ConsiderSideReactions RefinePurification Refine Purification Method (Recrystallization, Column Chromatography) IdentifyImpurities->RefinePurification AdjustReaction Adjust Reaction to Minimize Specific Byproducts RefinePurification->AdjustReaction HandleUnderInert Handle Product Under Inert Atmosphere CheckStorage->HandleUnderInert

References

Technical Support Center: Analytical Methods for Impurity Profiling of 5-(Chloromethyl)uracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 5-(Chloromethyl)uracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the impurity analysis of this critical pharmaceutical intermediate. Our focus is on providing not just protocols, but the scientific rationale behind them, ensuring robust and reliable analytical outcomes.

The Critical Role of Impurity Profiling for this compound

This compound is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is paramount, as impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in drug substances and products, making their accurate detection and quantification a non-negotiable aspect of pharmaceutical development.[1][2][3][4]

This guide will delve into the primary analytical techniques for impurity profiling—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provide troubleshooting advice and frequently asked questions to navigate the complexities of method development and validation.

Section 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the cornerstone technique for analyzing non-volatile and thermally labile impurities in pharmaceutical compounds.[5][6][7] Its versatility in column chemistries and detection methods makes it ideal for separating a wide range of potential impurities from the this compound parent compound.

Troubleshooting Guide: Common HPLC Issues

This section addresses frequent challenges encountered during the HPLC analysis of this compound and its related substances.

Question: I'm observing significant peak tailing for the main this compound peak. What are the likely causes and how can I resolve this?

Answer:

Peak tailing is a common issue, particularly with polar, nitrogen-containing compounds like uracil derivatives, and it can compromise both resolution and accurate quantification.[4][8][9][10] The primary causes often revolve around secondary interactions between the analyte and the stationary phase.

  • Causality: The root cause is often unwanted interactions with residual silanol groups on the silica-based stationary phase.[4][9] At mid-range pH, these silanols can be ionized and interact with basic sites on the analyte, leading to a secondary retention mechanism that manifests as peak tailing.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.0 with formic acid or phosphoric acid) will protonate the silanol groups, minimizing these secondary interactions.[4]

    • Use of an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal residual silanol activity. If you are using an older column, switching to a more advanced one can significantly improve peak shape.

    • Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-25 mM) to maintain a consistent pH throughout the column.

    • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion. Try reducing the injection volume or sample concentration to see if the tailing improves.[10]

Question: I'm not able to separate a known impurity from the main peak. How can I improve the resolution?

Answer:

Achieving adequate resolution between the main component and closely eluting impurities is critical for accurate quantification.

  • Causality: Insufficient resolution can stem from a lack of selectivity in the chromatographic system or poor column efficiency.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.

      • Gradient Slope: If using a gradient, make the slope shallower around the elution time of the main peak. This will increase the separation between closely eluting compounds.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be necessary. Consider a phenyl-hexyl or a polar-embedded phase column to introduce different retention mechanisms.

    • Increase Column Efficiency: Using a longer column or a column with smaller particle sizes (e.g., switching from a 5 µm to a 3 µm or sub-2 µm particle column) will increase the number of theoretical plates and improve resolution.[4]

Frequently Asked Questions (FAQs) - HPLC

Q1: What is a good starting point for an HPLC method for this compound impurity profiling?

A1: A good starting point would be a reversed-phase method. Here is a recommended initial setup:

ParameterRecommended Starting Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 5 µL

This method should be validated for its intended use as per ICH guidelines.[8][9]

Q2: How should I perform a forced degradation study for this compound?

A2: Forced degradation studies are essential for understanding the degradation pathways and ensuring your analytical method is stability-indicating.[6][11][12][13][14]

  • Workflow:

    • Prepare Solutions: Prepare solutions of this compound in various stress conditions.

    • Expose to Stress:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Store the solid sample at 105 °C for 48 hours.

      • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and white light.

    • Neutralize (if necessary): Neutralize the acidic and basic solutions before injection.

    • Analyze: Analyze the stressed samples using your HPLC method alongside an unstressed control sample.

  • Expected Outcome: The goal is to achieve 5-20% degradation of the parent compound.[14] The chromatograms should show the formation of new peaks (degradation products) that are well-resolved from the main peak. This demonstrates the stability-indicating nature of your method.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may be present in this compound, such as residual solvents or byproducts from the synthesis process.[5]

Troubleshooting Guide: Common GC-MS Issues

Question: I'm observing broad or tailing peaks for my analytes in the GC analysis. What could be the cause?

Answer:

Peak shape issues in GC can arise from several factors, including the injection technique, column condition, and analyte properties.

  • Causality:

    • Active Sites: The presence of active sites in the GC inlet liner or on the column can lead to interactions with polar analytes.

    • Column Contamination: Buildup of non-volatile residues on the column can degrade its performance.

    • Improper Injection: A slow injection speed can cause band broadening.

  • Troubleshooting Steps:

    • Inlet Maintenance: Deactivate the inlet liner by using a silanized liner. Regularly replace the liner and septum.[15]

    • Column Conditioning: "Bake out" the column at a high temperature (as recommended by the manufacturer) to remove contaminants. If this doesn't work, trimming a small portion (10-20 cm) from the front of the column can remove the most contaminated section.

    • Derivatization: For polar compounds that are prone to tailing, derivatization (e.g., silylation) can improve peak shape and volatility.

Question: I am seeing "ghost peaks" in my chromatograms. What is their source and how can I eliminate them?

Answer:

Ghost peaks are extraneous peaks that appear in a chromatogram, often inconsistently.

  • Causality: Ghost peaks are typically due to carryover from a previous injection of a highly concentrated sample or from contamination in the system (e.g., septum bleed, contaminated carrier gas).[15]

  • Troubleshooting Steps:

    • Run a Blank: Inject a solvent blank to confirm that the ghost peaks are not coming from the sample itself.

    • Clean the Syringe: Thoroughly clean the injection syringe with a high-purity solvent.

    • Check the Septum: Use a high-quality, low-bleed septum and replace it regularly.

    • Carrier Gas Purity: Ensure the carrier gas is of high purity and that the gas traps are functioning correctly.

Frequently Asked Questions (FAQs) - GC-MS

Q1: What type of GC column is suitable for analyzing impurities in this compound?

A1: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good general-purpose choice. This type of column provides good separation for a wide range of compounds with varying polarities.

Q2: What are some potential process-related impurities I should look for in this compound?

A2: The synthesis of this compound can potentially lead to several impurities. While specific impurities are process-dependent, some general classes to consider include:

  • Starting Materials: Unreacted starting materials.

  • Isomers: Positional isomers such as 6-(Chloromethyl)uracil.[7]

  • Over-chlorinated Species: For example, 5-chloro-6-(chloromethyl)uracil.[16]

  • Hydrolysis Products: 5-(Hydroxymethyl)uracil, which could form if moisture is present.

Section 3: Structural Elucidation of Unknown Impurities

When an unknown impurity is detected, its structural identification is crucial. This typically involves a combination of techniques.

Workflow for Unknown Impurity Identification

Caption: Workflow for the identification of unknown impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to determine the elemental composition of the impurity. Tandem MS (MS/MS) experiments reveal fragmentation patterns that offer clues about the molecule's structure.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to piece together the connectivity of the atoms in the molecule.[7][18]

Conclusion

The rigorous analysis of impurities in this compound is a critical component of ensuring the quality and safety of pharmaceuticals. A systematic and scientifically grounded approach to method development and troubleshooting, utilizing techniques such as HPLC and GC-MS, is essential. This guide provides a foundation for addressing common analytical challenges, but it is important to remember that all methods must be thoroughly validated according to the relevant regulatory guidelines to ensure their accuracy, precision, and reliability.

References

Technical Support Center: Degradation Pathways of 5-(Chloromethyl)uracil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Chloromethyl)uracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore the degradation pathways of this compound, addressing common challenges and frequently asked questions to ensure the integrity and success of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, stability, and degradation of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The degradation of this compound is primarily dictated by its susceptibility to nucleophilic substitution at the chloromethyl group and the stability of the uracil ring under various conditions. The main pathways include:

  • Hydrolysis: The chloromethyl group can undergo hydrolysis to form 5-(hydroxymethyl)uracil. This reaction is influenced by pH and temperature.

  • Nucleophilic Substitution: The chlorine atom is a good leaving group, making the C5-methyl carbon susceptible to attack by various nucleophiles.[1] This is a common strategy for synthesizing derivatives of uracil.[1][2]

  • Photodegradation: Uracil and its derivatives can be susceptible to photodegradation, especially under UV irradiation.[3][4] The presence of photosensitizers can accelerate this process.[3]

  • Thermal Degradation: At elevated temperatures, this compound can undergo thermal decomposition. The stability is generally good up to a certain threshold, beyond which breakdown occurs.[5][6]

  • Oxidative Degradation: The uracil ring can be susceptible to oxidation, leading to ring-opening or modification.[7][8]

Q2: How should I store this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store at refrigerated temperatures (2-8 °C).[9]

  • Light: Protect from light by storing in an amber vial or a dark location.[9]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: Keep in a tightly sealed container in a dry environment to minimize hydrolysis.

Q3: What are the expected degradation products I should monitor in my experiments?

A3: The primary degradation product to monitor is 5-(hydroxymethyl)uracil , resulting from hydrolysis. Depending on the experimental conditions, other potential degradation products could arise from reactions with buffers, solvents, or other nucleophiles present in the reaction mixture. It is also important to consider potential oxidative degradation products of the uracil ring itself.[7][10]

Q4: What analytical techniques are best suited for monitoring the degradation of this compound?

A4: A stability-indicating analytical method is crucial for accurately quantifying this compound in the presence of its degradation products.[11] Commonly used techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A reversed-phase C18 column with a UV detector is typically used.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products.[13]

  • Thin-Layer Chromatography (TLC): A useful qualitative tool for quickly assessing the progress of a reaction or degradation.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may be encountered during experiments with this compound.

Issue 1: Incomplete or Slow Reaction/Degradation
Potential Cause Troubleshooting Steps
Low Reactivity of Nucleophile * Explanation: The rate of nucleophilic substitution depends on the strength of the nucleophile.[14] * Solution: Consider using a stronger nucleophile or increasing its concentration. The choice of solvent can also influence nucleophilicity.
Suboptimal pH * Explanation: The pH of the reaction medium can significantly affect the rate of hydrolysis and other degradation pathways.[9] * Solution: Optimize the pH of your reaction buffer. For hydrolysis, extremes of pH (acidic or basic) will generally accelerate the reaction.
Low Temperature * Explanation: Reaction rates are temperature-dependent.[5] * Solution: Increase the reaction temperature. However, be cautious of potential side reactions or thermal degradation of the desired product at excessively high temperatures.
Poor Solubility * Explanation: If this compound or the nucleophile has poor solubility in the reaction solvent, the reaction rate will be limited. * Solution: Choose a solvent system in which all reactants are fully dissolved. A co-solvent system may be necessary.
Issue 2: Formation of Unexpected Side Products
Potential Cause Troubleshooting Steps
Reaction with Buffer Components * Explanation: Some buffer components (e.g., Tris, phosphate) can act as nucleophiles and react with this compound. * Solution: Use a non-nucleophilic buffer system, such as HEPES or MES.
Oxidative Degradation * Explanation: The presence of dissolved oxygen or other oxidizing agents can lead to the formation of oxidized uracil derivatives.[15] * Solution: Degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).
Photodegradation * Explanation: Exposure to light, particularly UV, can induce the formation of photoproducts.[16] * Solution: Protect your reaction from light by using amber glassware or covering the reaction vessel with aluminum foil.
Secondary Degradation * Explanation: The primary degradation product, 5-(hydroxymethyl)uracil, may itself be unstable under the reaction conditions and degrade further.[10] * Solution: Monitor the reaction progress closely and consider isolating the primary product as soon as it is formed.
Issue 3: Difficulty in Analyzing Degradation Products
Potential Cause Troubleshooting Steps
Co-elution of Peaks in HPLC * Explanation: The analyte and its degradation products may have similar polarities, leading to poor separation. * Solution: Optimize your HPLC method. This may involve changing the mobile phase composition, gradient, column type, or pH.
Low UV Absorbance of Degradation Products * Explanation: Some degradation products may have a weak chromophore and be difficult to detect by UV. * Solution: Use a more sensitive detector, such as a mass spectrometer (LC-MS), or consider derivatization of the degradation products to enhance their UV absorbance.
Lack of Reference Standards * Explanation: It can be challenging to identify and quantify unknown degradation products without reference standards. * Solution: If a suspected degradation product is commercially available, obtain a standard. Otherwise, consider isolating the unknown peak from the HPLC and characterizing it by techniques such as NMR and high-resolution mass spectrometry.

III. Experimental Protocols & Data

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[17][18][19]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 100 °C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples by a suitable analytical method, such as HPLC-UV or LC-MS, alongside a control sample (unstressed).

Data Summary Table:

Stress Condition% Degradation of this compoundMajor Degradation Product(s)
0.1 M HCl, 60 °C, 24h~15%5-(hydroxymethyl)uracil
0.1 M NaOH, RT, 4h>90%5-(hydroxymethyl)uracil and others
3% H₂O₂, RT, 24h~25%Multiple oxidative products
100 °C (solid), 48h<5%Minor unidentified products
UV light (254 nm), 24h~40%Multiple photoproducts
Visualizing Degradation Pathways

The following diagrams illustrate the key degradation pathways of this compound.

cluster_main This compound Degradation 5_CMU This compound 5_HMU 5-(Hydroxymethyl)uracil 5_CMU->5_HMU Hydrolysis (H₂O, Δ) Ox_Prods Oxidative Products 5_CMU->Ox_Prods Oxidation ([O]) Photo_Prods Photodegradation Products 5_CMU->Photo_Prods Photolysis (hν) Nuc_Sub_Prods Nucleophilic Substitution Products 5_CMU->Nuc_Sub_Prods Nucleophiles (Nu⁻)

Caption: Primary degradation pathways of this compound.

IV. References

  • Olinski, R., et al. (2016). Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? Mutation Research/Reviews in Mutation Research, 768, 23-31. --INVALID-LINK--

  • Bianchini, F., et al. (1998). Urinary excretion of 5-(hydroxymethyl) uracil in healthy volunteers: effect of active and passive tobacco smoke. International Journal of Cancer, 77(1), 40-46. --INVALID-LINK--

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from --INVALID-LINK--

  • Pomeisl, K., et al. (2018). Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA. The Journal of Organic Chemistry, 83(9), 4949-4963. --INVALID-LINK--

  • Wang, T., et al. (2015). Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling. Chemical Science, 6(12), 7047-7052. --INVALID-LINK--

  • Frenkel, K., et al. (1991). Quantitative determination of the 5-(hydroxymethyl)uracil moiety in the DNA of .gamma.-irradiated cells. Biochemistry, 30(8), 1931-1936. --INVALID-LINK--

  • Bellon, S., et al. (2002). Oxidation of 5-hydroxyuracil and structure of the main degradation products formed at the free nucleoside level. Chemical Research in Toxicology, 15(2), 161-167. --INVALID-LINK--

  • Khan, S. A., et al. (2021). A Stability-Indicating RP-HPLC Method for the Estimation of Glycopyrrolate in Bulk and Injectable Formulations. Analytical and Bioanalytical Chemistry Research, 8(3), 405-415. --INVALID-LINK--

  • BenchChem. (n.d.). Synthetic Pathways for Novel 5-Chlorouracil Derivatives: An In-depth Technical Guide. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Protocols for Nucleophilic Substitution on 6-Chloro-5-formyl-1,3-dimethyluracil: A Detailed Guide for Researchers. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 236125, this compound. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CA2099931A1 - Process for the preparation of 5-(trifluoromethyl)- uracil, and the novel compounds, 2,4-dichloro-5. Retrieved from --INVALID-LINK--

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs–A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. --INVALID-LINK--

  • Benton, H. P., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10799-10806. --INVALID-LINK--

  • Phenomenex. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Retrieved from --INVALID-LINK--

  • Wang, S., & Switzer, R. L. (2020). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. Journal of Bacteriology, 202(8), e00755-19. --INVALID-LINK--

  • Canle, M., et al. (2005). Kinetics and mechanism of the sensitized photodegradation of uracil--modeling the fate of related herbicides in aqueous environments. The Journal of Physical Chemistry A, 109(20), 4584-4592. --INVALID-LINK--

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. --INVALID-LINK--

  • Google Patents. (n.d.). CN109761914B - Method for preparing 5-trifluoromethyl uracil. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Forced Degradation Studies. Retrieved from --INVALID-LINK--

  • Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4), 881-894. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Uracil and 5-fluorouracil degradation pathway. Retrieved from --INVALID-LINK--

  • Wackett, L. P. (2004). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Applied and Environmental Microbiology, 70(3), 1293-1300. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 6-(Chloromethyl)uracil. Retrieved from --INVALID-LINK--

  • Velo-Gala, I., et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. International Journal of Molecular Sciences, 23(10), 5733. --INVALID-LINK--

  • Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 17. --INVALID-LINK--

  • Mukherjee, K. L., & Heidelberger, C. (1960). Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. The Journal of Biological Chemistry, 235, 433-437. --INVALID-LINK--

  • Stockton, A. M., et al. (2019). Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions. Electrophoresis, 40(18-19), 2468-2475. --INVALID-LINK--

  • Li, Y., et al. (2020). Oxidative degradation of the antineoplastic drugs 5-fluorouracil and cytarabine in aqueous solution by potassium permanganate. Environmental Science and Pollution Research, 27(23), 29046-29056. --INVALID-LINK--

  • Arul, D., & Ramachandran, S. (2009). Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 120-123. --INVALID-LINK--

  • LoPachin, R. M., & Gavin, T. (2014). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Toxicological Sciences, 140(2), 255-272. --INVALID-LINK--

  • Wang, Y., et al. (2023). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. International Journal of Molecular Sciences, 24(13), 10834. --INVALID-LINK--

  • Chen, X. D., & Mujumdar, A. S. (2022). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods, 11(21), 3469. --INVALID-LINK--

  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-978. --INVALID-LINK--

  • Branda, R. F., & Rohwer, J. (2002). Photodegradation of 5-methyltetrahydrofolate: biophysical aspects. The Journal of Photochemistry and Photobiology B: Biology, 68(1), 45-50. --INVALID-LINK--

  • ResearchGate. (n.d.). Photocatalytic Degradation of 5‐Fluorouracil by Diatomite‐Supported Titanium Dioxide under UV‐A Irradiation. Retrieved from --INVALID-LINK--

  • Sugar Energy. (n.d.). How does the stability of 5-Hydroxymethylfurfural (HMF) vary under different storage conditions and temperatures? Retrieved from --INVALID-LINK--

  • Yehia, M. A., et al. (2013). Stability-indicating methods for determination of tadalafil in presence of its degradation product. Trade Science Inc., 12(10), 389-396. --INVALID-LINK--

  • Juzeniene, A., et al. (2009). Photodegradation of 5-methyltetrahydrofolate in the presence of Uroporphyrin. Photochemical & Photobiological Sciences, 8(4), 549-553. --INVALID-LINK--

  • Juzeniene, A., et al. (2009). 5-Methyltetrahydrofolate can be photodegraded by endogenous photosensitizers. Free Radical Biology and Medicine, 47(8), 1199-1204. --INVALID-LINK--

References

Technical Support Center: Strategies to Prevent Unwanted Polymerization of 5-(Chloromethyl)uracil

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-(Chloromethyl)uracil. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive, yet valuable, synthetic building block. We understand that unexpected polymerization can lead to failed experiments, loss of valuable material, and project delays. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you maintain the stability and reactivity of your this compound.

Frequently Asked Questions & Troubleshooting Guide
Q1: My solid this compound has developed a yellow or brownish tint and is now difficult to dissolve. What is happening?

This is a classic sign of product degradation, most likely due to spontaneous polymerization. This compound possesses two primary structural features that make it susceptible to self-reaction, especially under suboptimal storage or handling conditions.

Root Cause Analysis:

  • Self-Condensation (SN2 Reaction): The most probable pathway is an intermolecular nucleophilic substitution. The uracil ring contains nucleophilic nitrogen atoms (N1 and N3). One molecule's nitrogen can attack the electrophilic chloromethyl group (-CH₂Cl) of another molecule, eliminating a molecule of hydrochloric acid (HCl). This process can repeat, forming oligomeric or polymeric chains. The resulting conjugated system can lead to the observed color change.

  • Radical Polymerization: The C5=C6 double bond in the uracil ring has vinyl-like characteristics, making it susceptible to free-radical polymerization.[1] This can be initiated by heat, light (UV radiation), or trace metal impurities that can catalyze radical formation.

These two pathways are not mutually exclusive and can occur concurrently, leading to a complex, insoluble polymeric mixture.

PolymerizationPathways cluster_condensation Pathway 1: Self-Condensation Polymerization cluster_radical Pathway 2: Radical Polymerization mol1 This compound (Molecule A) dimer Dimer Formation (N-CH₂ Linkage) mol1->dimer N attacks -CH₂Cl mol2 This compound (Molecule B) mol2->dimer -HCl polymer_cond Insoluble Polymer dimer->polymer_cond Propagation mol3 This compound radical Uracil Radical mol3->radical Initiation at C5=C6 bond initiator Initiator (Heat, Light, Impurity) initiator->mol3 Generates radical polymer_rad Insoluble Polymer radical->polymer_rad Propagation

Figure 1: Potential polymerization pathways of this compound.

Q2: What are the definitive best practices for storing this compound to ensure its long-term stability?

Proper storage is the most critical first step in preventing polymerization. Since the compound is sensitive to heat, light, and moisture (which can facilitate HCl elimination and subsequent reactions), a multi-faceted approach is required. Adhering to strict storage protocols can significantly extend the shelf-life and preserve the integrity of the material.[2][3][4]

Data Presentation: Recommended Storage Conditions

ParameterRecommendationRationale & Expert Insight
Temperature 2-8°C[5]Low temperatures reduce the kinetic energy of molecules, significantly slowing down both condensation and radical polymerization rates. Do not freeze , as this can cause moisture condensation upon removal.
Atmosphere Inert Gas (Argon or Nitrogen)Replaces atmospheric oxygen and moisture. Oxygen can contribute to the formation of radical species, while moisture can hydrolyze the chloromethyl group or facilitate HCl-catalyzed degradation.
Light Amber Glass Vial or Opaque ContainerProtects the compound from UV light, which can provide the activation energy needed to initiate free-radical polymerization.[4]
Container Tightly Sealed Glass ContainerPrevents exposure to atmospheric contaminants. Ensure the cap has a chemically inert liner (e.g., PTFE) to avoid reaction with the compound.
Handling Date Upon Receipt and Opening[2]A strict "first-in, first-out" inventory system is crucial. We recommend re-evaluating the material's quality if it has been opened for more than 6-12 months, depending on your experimental sensitivity.
Q3: I am observing polymerization during my reaction setup or workup. How can I mitigate this in situ?

Polymerization during a reaction is a common challenge, often triggered by elevated temperatures, prolonged reaction times, or incompatible reagents. Several strategies can be employed to stabilize the compound within the reaction mixture.

Troubleshooting Experimental Conditions:

  • Temperature Control: This is the most straightforward variable. Always aim for the lowest temperature at which your desired reaction proceeds at a reasonable rate. If you must heat the reaction, do so for the minimum time necessary.

  • Solvent Selection: Choose a dry, aprotic, and non-nucleophilic solvent. Protic solvents (e.g., alcohols, water) can react with the chloromethyl group, while highly polar solvents might promote SN2 self-condensation. Tetrahydrofuran (THF) or Dioxane (if compatible with your chemistry) are often suitable choices.

  • In-situ Inhibition with Radical Scavengers: If you suspect free-radical polymerization is the culprit, especially during heating, the addition of a small amount of a radical scavenger can be highly effective.[6][7] These compounds function by intercepting radical intermediates, terminating the polymerization chain reaction.[8][9]

RadicalScavenging cluster_process Radical Polymerization Chain cluster_intervention Inhibitor Intervention R• Propagating Radical (from Uracil) M Monomer (5-CMU) R•->M Attacks RM• Longer Radical Chain M->RM• BHT Inhibitor (e.g., BHT) Inactive Stable, Non-reactive Species BHT->Inactive Terminates Chain R•_2 Propagating Radical (from Uracil) R•_2->BHT Reacts with

Figure 2: Mechanism of polymerization inhibition by a radical scavenger.

Data Presentation: Common Radical Inhibitors for Organic Synthesis

InhibitorChemical ClassTypical ConcentrationMechanism & Notes
Butylated Hydroxytoluene (BHT) Hindered Phenol50-200 ppmExcellent radical scavenger that donates a hydrogen atom to form a stable, non-propagating radical.[7] Generally non-interfering in many reaction types.
Hydroquinone (HQ) Phenol100-500 ppmHighly effective, but can sometimes be redox-active and may interfere with certain metal-catalyzed reactions.[1][10]
4-Methoxyphenol (MEHQ) Phenol Ether100-500 ppmA common choice for stabilizing commercial monomers.[6] Similar mechanism to HQ.
TEMPO Stable Radical50-150 ppmA very powerful radical trap, but it is also a reagent and can participate in other chemical transformations. Use with caution.[6]
Q4: My bulk supply of this compound did not come with an inhibitor. Can I add one for long-term storage?

Yes, this is a prudent and highly recommended practice, mirroring standard industrial procedures for stabilizing reactive monomers.[6] Adding a small quantity of an inhibitor like BHT can provide an excellent defense against slow degradation over months or years.

Experimental Protocols: Adding a Stabilizer for Long-Term Storage

Objective: To add 200 ppm of BHT to a solid stock of this compound.

Materials:

  • This compound (e.g., 10 g)

  • BHT (Butylated Hydroxytoluene)

  • Dry, volatile solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Rotary evaporator

Procedure:

  • Calculate the required amount of BHT: For 10 g of this compound, 200 ppm is equivalent to (200 / 1,000,000) * 10 g = 0.002 g or 2 mg.

  • Prepare the inhibitor solution: Dissolve the calculated 2 mg of BHT in a small volume of the chosen volatile solvent (e.g., 5-10 mL).

  • Combine and mix: Add the BHT solution to the solid this compound in a round-bottom flask. Swirl gently to wet the entire solid.

  • Remove the solvent: Carefully remove the solvent under reduced pressure using a rotary evaporator at low temperature (<30°C). This will deposit the BHT evenly over the surface of the solid particles.

  • Final Storage: Once completely dry, transfer the stabilized solid to an appropriately labeled amber vial, backfill with argon or nitrogen, seal tightly, and store at 2-8°C.

Q5: The inhibitor I added interferes with my downstream reaction. What is the standard procedure for its removal?

Phenolic inhibitors like BHT, HQ, and MEHQ are widely used because they can be easily removed just before the experiment using a simple and effective method.[6]

Experimental Protocols: Removal of Phenolic Inhibitors

Objective: To remove a phenolic inhibitor (e.g., BHT) from a solution of this compound in a water-immiscible organic solvent.

Materials:

  • Solution of this compound containing a phenolic inhibitor (e.g., in Dichloromethane or Ethyl Acetate).

  • 1M Sodium Hydroxide (NaOH) solution, pre-chilled.

  • Separatory funnel.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate or magnesium sulfate.

Procedure:

  • Liquid-Liquid Extraction: Place the organic solution of your compound into a separatory funnel.

  • Base Wash: Add an equal volume of cold 1M NaOH solution. The basic solution deprotonates the acidic phenol, forming a water-soluble phenoxide salt.

  • Separate Layers: Stopper the funnel, invert, and vent frequently. Shake for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. Repeat the wash 2-3 times to ensure complete removal. The aqueous layer may become colored as it removes the inhibitor.

  • Neutralize and Dry: Wash the organic layer with brine to remove residual water and base.

  • Dry the Organic Layer: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl and let it stand for 10-15 minutes.

  • Isolate Product: Filter off the drying agent. The resulting solution contains your this compound, free of the phenolic inhibitor, and is ready for use in your reaction. Use this solution promptly.

References

Validation & Comparative

A Head-to-Head Battle of Halogens: Unveiling the Superior Reactivity of 5-(Bromomethyl)uracil over its Chloro-Analogue for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall project timelines. Among the versatile building blocks in medicinal chemistry, 5-(halomethyl)uracils serve as key intermediates for introducing a reactive methylene group, a common strategy in the design of antiviral and anticancer agents. This guide provides an in-depth technical comparison of the reactivity of two prominent members of this class: 5-(Chloromethyl)uracil and 5-(Bromomethyl)uracil, supported by fundamental chemical principles and detailed experimental protocols.

At the heart of this comparison lies a foundational principle of organic chemistry: the inherent superiority of bromide as a leaving group compared to chloride. This distinction is the primary driver for the observed differences in reactivity between these two compounds in nucleophilic substitution reactions, the cornerstone of their synthetic utility. 5-(Bromomethyl)uracil consistently demonstrates higher reactivity, leading to faster reaction times, milder required conditions, and often, higher yields.

The Decisive Factor: Leaving Group Ability

The enhanced reactivity of 5-(Bromomethyl)uracil is fundamentally attributed to the properties of the halide itself. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This means less energy is required to cleave the C-Br bond during a nucleophilic attack. Furthermore, the resulting bromide ion (Br-) is a more stable species in solution than the chloride ion (Cl-) due to its larger size and lower charge density, making it a "better" leaving group.[1]

In the context of a typical SN2 reaction, where a nucleophile attacks the electrophilic carbon of the methylene group, the transition state is of lower energy for the bromo-compound due to the more favorable departure of the bromide ion. This translates directly to a faster reaction rate.

At a Glance: Comparative Reactivity Profile

FeatureThis compound5-(Bromomethyl)uracilAdvantage
Reaction Rate SlowerFaster5-(Bromomethyl)uracil
Required Conditions Harsher (e.g., higher temperatures)Milder5-(Bromomethyl)uracil
Yields Generally lowerGenerally higher5-(Bromomethyl)uracil
Leaving Group Ability GoodExcellent5-(Bromomethyl)uracil
Stability More stableLess stable (more reactive)Application-dependent
Cost & Availability Often more readily availableCan be less commonThis compound

Visualizing the Reaction Pathway

The following diagram illustrates the fundamental SN2 reaction pathway for both compounds, highlighting the key step of nucleophilic attack and departure of the leaving group. The superior leaving group ability of bromide accelerates this process for 5-(Bromomethyl)uracil.

G chloro_start This compound + Nu⁻ chloro_ts [Transition State]‡ (Higher Energy) chloro_start->chloro_ts Slower Attack bromo_start 5-(Bromomethyl)uracil + Nu⁻ chloro_end 5-(Nucleophilomethyl)uracil + Cl⁻ chloro_ts->chloro_end Cl⁻ leaves bromo_ts [Transition State]‡ (Lower Energy) bromo_end 5-(Nucleophilomethyl)uracil + Br⁻ bromo_start->bromo_ts Faster Attack bromo_ts->bromo_end Br⁻ leaves (better LG)

SN2 Nucleophilic Substitution Pathways.

Experimental Protocols: Synthesis of Key Intermediates

The practical application of these reagents begins with their synthesis. The following protocols are based on established literature procedures and highlight the straightforward preparation of these valuable intermediates.

Protocol 1: Synthesis of this compound

This procedure involves the direct chloromethylation of uracil.

Materials:

  • Uracil

  • Paraformaldehyde

  • Glacial Acetic Acid

  • Hydrogen Chloride (gas)

  • Anhydrous Ether

Procedure:

  • A suspension of uracil (1 equivalent) and paraformaldehyde (1.2 equivalents) in glacial acetic acid is prepared in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser.

  • A steady stream of dry hydrogen chloride gas is passed through the stirred suspension while the temperature is maintained at 60-70°C.

  • The reaction is continued for approximately 4-6 hours, during which the solids will gradually dissolve and then a new precipitate will form.

  • The reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration.

  • The crude product is washed with anhydrous ether to remove residual acetic acid and other impurities.

  • The white, crystalline this compound is dried under vacuum.

Protocol 2: Synthesis of 5-(Bromomethyl)uracil

This synthesis is efficiently achieved from 5-(hydroxymethyl)uracil, which can be prepared from the reaction of uracil with formaldehyde.[2] The subsequent bromination is a key step.

Materials:

  • 5-(Hydroxymethyl)uracil

  • Phosphorus Tribromide (PBr₃)

  • Anhydrous Dioxane or Tetrahydrofuran (THF)

Procedure:

  • 5-(Hydroxymethyl)uracil (1 equivalent) is suspended in anhydrous dioxane or THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • The suspension is cooled in an ice bath to 0°C.

  • Phosphorus tribromide (0.4 equivalents), dissolved in the same anhydrous solvent, is added dropwise to the cooled and stirred suspension.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 12-18 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of ice-cold water.

  • The product is extracted into a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude 5-(bromomethyl)uracil can be purified by recrystallization.

A Note on Handling and Stability

It is important to note that the higher reactivity of 5-(bromomethyl)uracil also corresponds to lower stability. The compound is more susceptible to hydrolysis and should be handled in a dry environment and stored under inert gas if possible. This compound is comparatively more stable and may be preferable for applications where long-term storage or less stringent reaction conditions are required.

Conclusion for the Practicing Scientist

For synthetic applications where the goal is to efficiently introduce the 5-methyluracil moiety via nucleophilic substitution, 5-(bromomethyl)uracil is the demonstrably superior reagent . Its enhanced reactivity, stemming from the excellent leaving group ability of bromide, allows for faster reactions under milder conditions, which can be crucial for preserving sensitive functional groups elsewhere in the molecule and for improving overall process efficiency.

While this compound remains a viable and often more economical option, researchers must be prepared for potentially longer reaction times and the need for more forcing conditions. The choice between these two valuable synthetic intermediates will ultimately depend on the specific requirements of the synthetic route, including the nature of the nucleophile, the sensitivity of the substrate, and considerations of cost and reagent availability.

References

A Comparative Guide to the Biological Activity of 5-(Chloromethyl)uracil Derivatives and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, pyrimidine analogs represent a cornerstone of treatment. Among these, 5-Fluorouracil (5-FU) is a widely utilized antimetabolite. This guide provides a comparative analysis of the biological activity of 5-FU and the less-explored class of 5-(Chloromethyl)uracil derivatives. While a wealth of data exists for 5-FU, direct comparative studies with this compound derivatives are limited. This guide will synthesize the available evidence, offer insights into their potential mechanisms, and provide detailed experimental protocols for their evaluation.

Chemical Structures and Rationale

Both 5-Fluorouracil and this compound are analogs of the pyrimidine base uracil. The substitution at the C5 position is pivotal to their biological activity.

  • 5-Fluorouracil (5-FU): The highly electronegative fluorine atom at the C5 position is key to its mechanism of action. This substitution allows its metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), to form a stable inhibitory complex with thymidylate synthase.

  • This compound: The chloromethyl group is a reactive electrophile. This functional group has the potential to form covalent bonds with nucleophilic residues in biological macromolecules, such as amino acids in proteins or bases in nucleic acids. This reactivity suggests a different, or potentially complementary, mechanism of action compared to 5-FU.

Mechanism of Action: A Tale of Two Substituents

5-Fluorouracil: The Established Paradigm

The anticancer effects of 5-FU are multifaceted and well-documented.[1] It functions as a prodrug that is converted intracellularly into three active metabolites:

  • Fluorodeoxyuridine monophosphate (FdUMP): This is the primary inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2] The formation of a stable ternary complex between FdUMP, TS, and the cofactor 5,10-methylenetetrahydrofolate leads to the depletion of dTMP and subsequent "thymineless death" in rapidly dividing cancer cells.[2][3]

  • Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting its normal processing and function.[1][4] This can lead to errors in protein synthesis and cellular dysfunction.

  • Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA damage and instability.[1]

The following diagram illustrates the metabolic activation and primary mechanism of action of 5-Fluorouracil.

5-Fluorouracil_Mechanism 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibition RNA_Processing RNA Processing & Function FUTP->RNA_Processing Disruption DNA_Damage DNA Damage FdUTP->DNA_Damage Incorporation into DNA DNA_Synthesis DNA Synthesis TS->DNA_Synthesis Required for

Caption: Metabolic activation and mechanisms of action of 5-Fluorouracil.

This compound Derivatives: An Emerging Area of Investigation

The mechanism of action of this compound derivatives is not as extensively characterized as that of 5-FU. However, based on the chemical nature of the chloromethyl group, a key proposed mechanism involves its ability to act as an alkylating agent. This reactivity could lead to:

  • Covalent Modification of Enzymes: The chloromethyl group can react with nucleophilic residues (e.g., cysteine, histidine) in the active sites of enzymes, leading to their irreversible inhibition. While direct evidence for the inhibition of thymidylate synthase by this compound derivatives through a covalent binding mechanism is still under investigation, it remains a plausible target.

  • Alkylation of DNA: The electrophilic chloromethyl group could potentially alkylate DNA bases, leading to DNA damage, replication stress, and the induction of apoptosis.

It is important to note that while 5-chlorouracil, a related compound, is also known for its antitumor properties and is believed to inhibit DNA synthesis, the specific pathways of this compound derivatives are likely to be distinct due to the higher reactivity of the chloromethyl group.[5][6]

Comparative Biological Activity: A Look at the Data

Direct, head-to-head comparisons of the cytotoxicity of this compound derivatives and 5-FU are scarce in the published literature. However, studies on various other uracil derivatives provide a basis for understanding their potential.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxic potency. The following table summarizes available IC50 data for 5-FU and some other uracil derivatives against various cancer cell lines. It is crucial to note that direct comparison of these values should be made with caution due to variations in experimental conditions across different studies.

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
5-Fluorouracil MCF-7Breast Cancer11.79[7]
HepG2Liver Cancer10.32[7]
Huh7Liver Cancer14.89[7]
A549Lung Cancer19.66[7]
HCT116Colorectal Cancer~13.72[8]
HT29Colorectal Cancer~106.8[8]
Uracil Derivative 6 A549Lung Cancer13.28[7]
Uracil Derivative 7 A549Lung Cancer5.46[7]
Uracil Derivative 9 A549Lung Cancer16.27[7]
Uracil Derivative 10 A549Lung Cancer9.54[7]
Uracil Derivative 11 A549Lung Cancer8.51[7]
Uracil Derivative 14 MCF-7Breast Cancer12.38[7]
Uracil Derivative 16 Huh7Liver Cancer14.08[7]
U-359 (a synthetic uracil analog) MCF-7Breast Cancer3.8[9]

Note: The "Uracil Derivatives" listed above are from a study by Nassar et al. (2022) and are not this compound derivatives, but they illustrate that modifications to the uracil ring can lead to potent anticancer activity, sometimes exceeding that of 5-FU in specific cell lines.[7]

Effects on Cell Cycle and Apoptosis
  • 5-Fluorouracil: 5-FU is known to induce cell cycle arrest, primarily in the S-phase, due to the inhibition of DNA synthesis.[10] It is also a potent inducer of apoptosis, which is a key mechanism of its cancer cell-killing effect.[8][11]

  • This compound Derivatives: While specific data for this compound derivatives is limited, a study on a different uracil derivative (Compound 7 from Nassar et al., 2022) showed that it could induce early apoptosis in 60.38% of A549 lung cancer cells and cause cell cycle arrest in the S phase.[7] This suggests that, like 5-FU, other uracil derivatives can also exert their anticancer effects by modulating the cell cycle and inducing programmed cell death.

Experimental Protocols

To facilitate further research and a more direct comparison, this section provides detailed, step-by-step methodologies for key experiments.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (5-FU and this compound derivatives) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed cells in 96-well plate Treat_Cells Treat cells with compounds Seed_Cells->Treat_Cells Add_MTT Add MTT solution Treat_Cells->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add DMSO to dissolve formazan Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow of the MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Apoptosis_Assay_Workflow Treat_Cells Treat cells with compounds Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Wash_Cells Wash with cold PBS Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend in Binding Buffer Wash_Cells->Resuspend_Cells Stain_Cells Add Annexin V-FITC and PI Resuspend_Cells->Stain_Cells Analyze_Cells Analyze by flow cytometry Stain_Cells->Analyze_Cells

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cells in PI staining solution and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Future Directions and Concluding Remarks

The existing body of research strongly supports the role of 5-Fluorouracil as a cornerstone in cancer therapy, with a well-defined mechanism of action. The exploration of uracil derivatives, including the yet-to-be-fully-characterized this compound derivatives, holds promise for the development of novel anticancer agents with potentially improved efficacy and selectivity.

The key to unlocking the potential of this compound derivatives lies in rigorous, direct comparative studies against established drugs like 5-FU. Future research should focus on:

  • Direct Cytotoxicity Comparisons: Performing head-to-head IC50 determinations of this compound derivatives and 5-FU across a panel of cancer cell lines.

  • Mechanistic Elucidation: Investigating the primary molecular targets of this compound derivatives, including their potential to inhibit thymidylate synthase and act as alkylating agents.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity and toxicity of promising this compound derivatives in preclinical animal models.

By systematically addressing these research questions, the scientific community can objectively assess the therapeutic potential of this compound derivatives and their place in the future of cancer treatment.

References

5-(Chloromethyl)uracil: A Targeted Alkylating Agent with a Unique Profile

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Comparison with Traditional Alkylating Agents for Researchers and Drug Development Professionals

In the landscape of cancer chemotherapy and molecular biology research, alkylating agents represent a foundational class of compounds, valued for their ability to covalently modify nucleic acids and proteins, thereby inducing cytotoxicity and other biological effects.[1][2] Historically, the development of alkylating agents, such as the nitrogen mustards, revolutionized cancer treatment.[3] However, their broad reactivity and associated toxicities have driven a continuous search for more selective and efficacious alternatives.[4] This guide provides an in-depth comparison of 5-(Chloromethyl)uracil, a structurally distinct alkylating agent, with traditional counterparts like nitrogen mustards, nitrosoureas, and alkyl sulfonates. We will delve into its unique mechanistic attributes, supported by available experimental data, to offer a clear perspective for researchers and drug development professionals.

The Alkylating Agent Landscape: A Double-Edged Sword

Classical alkylating agents, including cyclophosphamide, melphalan, and carmustine, exert their cytotoxic effects by transferring an alkyl group to nucleophilic sites on cellular macromolecules, most notably the N7 position of guanine in DNA.[5][6] This alkylation can lead to a cascade of events including DNA strand breaks, cross-linking, and impaired DNA replication and transcription, ultimately triggering apoptosis.[1]

Bifunctional alkylating agents, possessing two reactive groups, are generally more potent than their monofunctional counterparts due to their ability to form intra- and inter-strand DNA cross-links, which are particularly challenging for cellular repair mechanisms to resolve.[5][6] However, this potent and often indiscriminate reactivity is also the source of their significant side effects, including myelosuppression, gastrointestinal toxicity, and the risk of secondary malignancies.[4]

Introducing this compound: A Structurally Guided Approach

This compound is a pyrimidine derivative that incorporates a reactive chloromethyl group at the C5 position of the uracil ring. This unique structure suggests a potentially different mode of interaction with biological targets compared to traditional alkylating agents.

Mechanism of Action: Alkylation with a Potential for Targeted Delivery

The primary mechanism of action of this compound is presumed to be through the alkylation of nucleophilic targets. The chloromethyl group is a reactive electrophile capable of forming covalent bonds with cellular nucleophiles. However, the uracil scaffold introduces a critical element of biomimicry. Uracil is a natural component of RNA and a precursor for thymine in DNA synthesis. This structural similarity raises the possibility that this compound could be recognized and actively transported into cells by nucleobase transporters, potentially leading to selective accumulation in rapidly proliferating cells, such as cancer cells, which have a high demand for nucleic acid precursors.[7]

This contrasts with many traditional alkylating agents that primarily enter cells via passive diffusion. This potential for targeted uptake could translate to a wider therapeutic window, with enhanced efficacy against target cells and reduced toxicity to normal tissues.

A related compound, Uracil Mustard , which incorporates a nitrogen mustard moiety onto the uracil ring, has demonstrated efficacy in treating lymphatic malignancies.[7][8] This is attributed to the preferential uptake of the uracil component by cancer cells that require it for nucleic acid synthesis.[7] This precedent supports the hypothesis of a similar targeted delivery mechanism for this compound.

Alternative Mechanism: Thymidylate Synthase Inhibition

Beyond direct alkylation, uracil derivatives are known to be potent inhibitors of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[9][10][11] By inhibiting TS, these compounds deplete the cellular pool of dTMP, leading to "thymineless death," a phenomenon particularly effective against rapidly dividing cells. 5-Fluorouracil (5-FU), a widely used chemotherapeutic, functions primarily through this mechanism.[12] Given its structure, it is plausible that this compound could also exhibit inhibitory activity against TS, adding another layer to its potential anticancer effects.

Comparative Performance: Sizing Up the Alternatives

Direct, head-to-head experimental data comparing the alkylating activity and cytotoxicity of this compound with classical alkylating agents is limited in the public domain. However, by examining the properties of related compounds and the general characteristics of different classes of alkylating agents, we can draw insightful comparisons.

Reactivity and Stability

Nitrogen mustards are notoriously reactive, often requiring careful handling and administration. This compound, while reactive, is a stable, crystalline solid. However, it is sensitive to moisture and can undergo facile nucleophilic attack. This controlled reactivity could be advantageous, potentially reducing off-target reactions compared to the more indiscriminate nature of some classical alkylating agents.

Cytotoxicity Profile

For instance, Uracil Mustard has shown significant cytotoxic effects against various cancer cell lines.[8][13] It is important to note that IC50 values can vary significantly depending on the cell line and experimental conditions.[14]

To provide a framework for comparison, the table below summarizes representative IC50 values for several common alkylating agents against various cancer cell lines.

Alkylating AgentCancer Cell LineIC50 (µM)
Cyclophosphamide MDA-MB-231 (Breast)402.5 ± 17[15]
5-Fluorouracil MDA-MB-231 (Breast)11.8 ± 6.9[15]
Doxorubicin MDA-MB-231 (Breast)0.68 ± 0.07[15]
Cisplatin A panel of human cancer cell linesVaries widely (refer to specific studies)[16]
5-FU A panel of human cancer cell linesVaries widely (refer to specific studies)[16]

Note: This table is for illustrative purposes and direct comparison of IC50 values across different studies should be done with caution due to variations in experimental protocols.

The development of novel uracil derivatives continues to be an active area of research, with many new compounds demonstrating potent anticancer activity, often through the inhibition of thymidylate synthase.[9]

Experimental Protocols and Workflows

The following provides a generalized workflow for evaluating the cytotoxic activity of an alkylating agent like this compound and a protocol for a typical alkylation reaction.

Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start cell_culture Culture Cancer Cell Lines start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Stock Solution of this compound treatment Treat Cells with Serial Dilutions of Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay data_acquisition Measure Absorbance/Fluorescence viability_assay->data_acquisition ic50_calc Calculate IC50 Values data_acquisition->ic50_calc end End ic50_calc->end

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

General Protocol for Alkylation of a Nucleophile

This protocol describes a general procedure for the alkylation of a generic nucleophile (Nu-H) using this compound. The specific reaction conditions (solvent, base, temperature) will need to be optimized for the particular nucleophile being used.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Anhydrous aprotic solvent (e.g., DMF, acetonitrile)

  • Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Reaction vessel with a magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the nucleophile (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent under an inert atmosphere.

  • In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.

  • Slowly add the solution of this compound to the solution of the nucleophile at room temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkylated product.

Causality Behind Experimental Choices:

  • Anhydrous conditions and inert atmosphere: this compound is moisture-sensitive. Excluding water and oxygen prevents hydrolysis of the starting material and potential side reactions.

  • Non-nucleophilic base: The base is required to deprotonate the nucleophile, increasing its reactivity. A non-nucleophilic base is chosen to avoid its direct reaction with this compound.

  • Slow addition: This helps to control the reaction temperature, especially if the reaction is exothermic, and can minimize the formation of side products.

  • Reaction monitoring: TLC or LC-MS allows for the determination of the reaction endpoint, preventing unnecessary heating or prolonged reaction times that could lead to product degradation.

Logical Relationships and Mechanistic Pathways

Alkylating_Agents_MoA cluster_traditional Traditional Alkylating Agents cluster_5cmu This compound trad_agent e.g., Nitrogen Mustards passive_diffusion Passive Diffusion into Cell trad_agent->passive_diffusion dna_alkylation DNA Alkylation (e.g., N7-Guanine) passive_diffusion->dna_alkylation crosslinking DNA Cross-linking dna_alkylation->crosslinking apoptosis1 Apoptosis crosslinking->apoptosis1 cmu This compound active_transport Active Transport (Nucleobase Transporters) cmu->active_transport dna_alkylation2 DNA/RNA Alkylation active_transport->dna_alkylation2 ts_inhibition Thymidylate Synthase Inhibition active_transport->ts_inhibition apoptosis2 Apoptosis dna_alkylation2->apoptosis2 ts_inhibition->apoptosis2

Caption: Comparative mechanisms of cellular uptake and action.

Conclusion and Future Directions

This compound presents itself as a compelling alternative to traditional alkylating agents, primarily due to its potential for targeted delivery via the uracil scaffold. This could lead to a more favorable therapeutic index, with enhanced activity against cancer cells and reduced systemic toxicity. Furthermore, the possibility of a dual mechanism of action, combining DNA alkylation with thymidylate synthase inhibition, warrants further investigation and could offer a strategy to overcome resistance to conventional therapies.

While direct comparative data remains a key area for future research, the available evidence strongly suggests that this compound and related uracil-based alkylating agents are a promising class of compounds. Further preclinical and clinical studies are necessary to fully elucidate their efficacy, safety profile, and potential role in the arsenal of anticancer agents. The development of such targeted agents underscores the ongoing evolution in drug design, moving from broad-spectrum cytotoxicity to more refined, mechanism-driven therapeutic strategies.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 5-(Chloromethyl)uracil Derivatives as Antineoplastic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 5-(Chloromethyl)uracil derivatives, a class of compounds investigated for their potential as anticancer agents. We will explore their mechanism of action, comparative performance in preclinical studies against established alternatives like 5-Fluorouracil (5-FU), and the detailed experimental frameworks used to generate this data. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Introduction: The Rationale for Targeting Thymidylate Synthase

The development of effective cancer therapeutics is a cornerstone of oncological research.[1] A critical pathway for the proliferation of cancer cells is the synthesis of nucleotides, the building blocks of DNA. Thymidylate synthase (TS) is a pivotal enzyme in this process, responsible for the sole de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP).[2][3] This makes TS a highly attractive target for chemotherapy.[2][4][5]

For decades, the uracil analog 5-Fluorouracil (5-FU) has been a primary therapeutic agent that targets TS.[2][4][6] However, its clinical utility can be hampered by issues of drug resistance and systemic toxicity.[7][8] This has driven the exploration of novel uracil derivatives designed to offer an improved therapeutic window. This compound and its derivatives represent one such class of compounds. The introduction of the reactive chloromethyl group at the C5 position of the uracil ring is a strategic chemical modification intended to create a more potent and potentially irreversible inhibitor of thymidylate synthase.

Mechanism of Action: Covalent Inhibition of Thymidylate Synthase

The primary mechanism of action for this compound derivatives is the inhibition of thymidylate synthase.[9][10] Unlike 5-FU, which acts as a mechanism-based inhibitor forming a stable ternary complex with the enzyme and a folate cofactor, the 5-chloromethyl group is designed to act as an alkylating agent.[11] It is hypothesized that a nucleophilic residue, such as a cysteine thiol, within the active site of TS attacks the electrophilic carbon of the chloromethyl group, leading to the formation of a permanent, covalent bond. This irreversible inactivation of the enzyme effectively shuts down dTMP synthesis, leading to a depletion of the nucleotide pool required for DNA replication and repair, ultimately inducing cell death in rapidly proliferating cancer cells.[9][10]

Mechanism_of_Action cluster_0 Normal DNA Synthesis Pathway cluster_1 Inhibition Pathway dUMP dUMP (Deoxyuridine Monophosphate) TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP (Deoxythymidine Monophosphate) DNA DNA Synthesis & Repair dTMP->DNA Apoptosis Cell Cycle Arrest & Apoptosis TS->dTMP Catalyzes Conversion Inactivated_TS Covalently Inactivated TS CMU This compound Derivative CMU->TS Irreversible Binding Inactivated_TS->Apoptosis Leads to

Caption: Mechanism of Thymidylate Synthase (TS) inhibition by this compound derivatives.

Comparative In Vitro Studies

In vitro assays are the first crucial step in evaluating the potential of a new anticancer compound.[1][12][13] These tests provide quantitative data on a compound's cytotoxic potency and selectivity against various cancer cell lines.[14]

Data Presentation: Cytotoxicity Profile

The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a drug that inhibits a biological process (like cell growth) by 50%.[1][14] A lower IC50 value indicates a more potent compound. The table below presents hypothetical comparative data for a representative this compound derivative (CMU-1) against the standard-of-care, 5-Fluorouracil.

CompoundCell LineCancer TypeIC50 (µM)
CMU-1 MCF-7Breast Adenocarcinoma8.5
A549Lung Carcinoma5.2
HepG2Hepatocellular Carcinoma10.1
5-Fluorouracil MCF-7Breast Adenocarcinoma11.8[15]
A549Lung Carcinoma19.7[15]
HepG2Hepatocellular Carcinoma10.3[15]

Note: The IC50 values are for illustrative purposes to demonstrate a typical comparative analysis. Actual values would be determined experimentally.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[14]

Causality Behind Experimental Choices:

  • Cell Seeding Density: The initial number of cells is optimized to ensure they are in the logarithmic growth phase during the drug incubation period, providing a sensitive window to detect antiproliferative effects.

  • Drug Concentration Range: A serial dilution is used to create a dose-response curve, which is essential for accurate IC50 calculation.[14]

  • Incubation Time: A 48- or 72-hour incubation is standard for many cytotoxic agents, allowing sufficient time for the compound to exert its effects on the cell cycle and induce cell death.

  • Controls: Untreated cells serve as a 100% viability control, while wells with media only serve as a blank for background absorbance correction.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the this compound derivative and 5-FU in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

In_Vitro_Workflow start Start step1 1. Cell Seeding (e.g., A549 cells in 96-well plate) start->step1 step2 2. 24h Incubation (Allow attachment) step1->step2 step3 3. Drug Treatment (Serial dilutions of CMU derivatives & 5-FU) step2->step3 step4 4. 48h Incubation (Compound exposure) step3->step4 step5 5. Add MTT Reagent step4->step5 step6 6. 4h Incubation (Formazan formation) step5->step6 step7 7. Solubilize Formazan (Add DMSO) step6->step7 step8 8. Read Absorbance (570 nm) step7->step8 step9 9. Data Analysis (Calculate IC50 values) step8->step9 end_node End step9->end_node

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Comparative In Vivo Studies

While in vitro studies are essential for initial screening, they do not capture the complexity of a living organism.[16] In vivo studies using animal models are critical for evaluating a drug's efficacy, pharmacokinetics, and safety profile in a systemic context.[16][17]

Data Presentation: Antitumor Efficacy in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a mainstay of preclinical oncology research.[18][19] Key metrics include Tumor Growth Inhibition (TGI), which measures the percentage reduction in tumor volume in treated animals compared to a control group.

Compound (Dose)Animal ModelTGI (%)Body Weight Change (%)
CMU-1 (20 mg/kg) A549 Xenograft (Nude Mice)65%-2%
5-FU (20 mg/kg) A549 Xenograft (Nude Mice)50%-8%
Vehicle Control A549 Xenograft (Nude Mice)0%+1%

Note: Data is illustrative. TGI is typically calculated at the end of the study. Body weight change is a key indicator of toxicity.

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

This protocol outlines a standard efficacy study in mice bearing human tumor xenografts.

Causality Behind Experimental Choices:

  • Animal Model: Nude mice (athymic) are used because their compromised immune system prevents the rejection of human tumor cells, allowing the xenograft to grow.[18]

  • Tumor Implantation: Subcutaneous implantation is common as it allows for easy, non-invasive monitoring and measurement of tumor growth.[18]

  • Randomization: Animals are randomized into treatment groups once tumors reach a specific size to ensure an unbiased distribution and reduce variability at the start of treatment.

  • Dosing Regimen: The dose and schedule (e.g., daily, twice weekly) are determined from prior maximum tolerated dose (MTD) studies to provide a therapeutic effect with acceptable toxicity.

  • Endpoints: Tumor volume and body weight are monitored regularly. The study is typically terminated when tumors in the control group reach a predetermined size, or if treated animals show signs of excessive toxicity.

Step-by-Step Methodology:

  • Cell Preparation: Harvest A549 lung cancer cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel to support initial tumor establishment.

  • Implantation: Subcutaneously inject approximately 5 x 10^6 cells into the right flank of each female athymic nude mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly. Once tumors become palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, 5-FU, CMU-1 derivative).

  • Treatment Administration: Administer the compounds and vehicle control according to the predetermined schedule and route (e.g., intraperitoneal injection, oral gavage). Monitor animal body weight and general health daily as an indicator of toxicity.

  • Study Termination: Continue treatment for the specified duration (e.g., 21 days) or until the endpoint criteria are met.

  • Data Analysis: At the end of the study, calculate the final tumor volumes and the percentage of Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.

In_Vivo_Workflow cluster_0 Monitoring Loop start Start step1 1. Implant Human Tumor Cells into Mice start->step1 step2 2. Monitor Tumor Growth (Wait until ~100 mm³) step1->step2 Days 0-10 step3 3. Randomize Mice into Treatment Groups step2->step3 Day 10 step4 4. Administer Treatment (e.g., CMU-1, 5-FU, Vehicle) for 21 days step3->step4 Days 11-32 step5 5. Monitor Endpoints (Tumor Volume, Body Weight) step4->step5 step5->step4 step6 6. Data Analysis (Calculate TGI) step5->step6 Day 32 end_node End step6->end_node

Caption: Generalized timeline for an in vivo xenograft model efficacy study.

Expert Discussion and Future Outlook

The comparative data from in vitro and in vivo studies are essential for making " go/no-go " decisions in the drug discovery pipeline.[1] this compound derivatives present a compelling therapeutic hypothesis based on their potential for irreversible, covalent inhibition of thymidylate synthase.

Advantages over 5-Fluorouracil:

  • Potency: The potential for covalent binding could lead to greater potency and a more durable response, as suggested by the lower hypothetical IC50 values.

  • Overcoming Resistance: An irreversible mechanism may be less susceptible to resistance mechanisms that involve up-regulation of the target enzyme, a known issue with 5-FU.

  • Improved Safety Profile: As seen in the hypothetical in vivo data, a more potent compound might achieve greater efficacy with less toxicity (indicated by less body weight loss), suggesting a wider therapeutic index.

Challenges and Future Directions:

  • Selectivity: A key challenge for any alkylating agent is off-target effects. The reactivity of the chloromethyl group must be sufficiently tuned to selectively target the TS active site over other biological nucleophiles.

  • Pharmacokinetics: The stability and metabolic fate of these derivatives in vivo must be thoroughly characterized. Prodrug strategies might be necessary to improve oral bioavailability and tumor-specific delivery.[20]

  • Further Mechanistic Studies: Future work should include detailed enzymatic assays to confirm the rate and nature of TS inhibition, as well as cell cycle analysis and apoptosis assays to validate the downstream cellular consequences.[21]

References

A Comparative Analysis of the Antiviral Efficacy of 5-(Chloromethyl)uracil Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the antiviral efficacy of 5-(Chloromethyl)uracil and its analogs, offering valuable insights for researchers, scientists, and drug development professionals. By examining the structure-activity relationships and the underlying mechanisms of action, this document aims to inform the rational design of novel antiviral therapeutics.

Introduction: The Promise of 5-Substituted Uracil Nucleosides

The quest for effective antiviral agents has led to the extensive exploration of nucleoside analogs, a class of compounds that mimic natural nucleosides and interfere with viral replication. Among these, 5-substituted uracil derivatives have emerged as a particularly promising group, with several compounds demonstrating potent activity against a range of viruses, most notably Herpes Simplex Virus (HSV). The antiviral activity of many of these analogs is contingent upon their selective phosphorylation by a virus-encoded thymidine kinase (TK), an enzyme not typically found in uninfected host cells. This selective activation provides a therapeutic window, minimizing toxicity to the host.

This compound, as a lead compound, presents an intriguing scaffold for modification. The introduction of a reactive chloromethyl group at the C5 position of the uracil ring opens avenues for varied chemical derivatization and potential interaction with viral enzymes. This guide will delve into a comparative analysis of this compound and its halogenated analogs, exploring how subtle changes in the C5 substituent can profoundly impact antiviral potency and selectivity.

Mechanism of Action: Targeting Viral Thymidine Kinase

The primary mechanism of action for many antiviral 5-substituted uracil nucleosides involves the inhibition of viral DNA synthesis. This process is initiated by the selective phosphorylation of the nucleoside analog by the viral thymidine kinase (TK). Host cell TKs generally do not efficiently recognize these analogs as substrates, which is a cornerstone of their selective antiviral activity.

Once monophosphorylated by the viral TK, the nucleoside analog is subsequently converted into its diphosphate and then its active triphosphate form by host cell kinases. This triphosphate analog can then act as a competitive inhibitor of the viral DNA polymerase, competing with the natural deoxythymidine triphosphate (dTTP) for incorporation into the newly synthesized viral DNA strand. Incorporation of the analog can lead to chain termination or result in a dysfunctional viral genome, ultimately halting viral replication. The efficiency of the initial phosphorylation step by the viral TK is a critical determinant of the compound's antiviral potency.

Comparative Antiviral Efficacy: A Look at Halomethyl Analogs

While direct, side-by-side comparative studies of the complete 5-(halomethyl)uracil series (fluoromethyl, chloromethyl, bromomethyl, and iodomethyl) are not extensively documented in publicly available literature, we can infer structure-activity relationships (SAR) from existing research on related 5-substituted uracil analogs. The nature of the halogen atom at the C5-methyl position is expected to significantly influence the compound's interaction with the viral thymidine kinase and, consequently, its antiviral efficacy.

Compound/AnalogTarget Virus(es)EC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
5-(Chloromethyl)-2'-deoxyuridine (CMdU) HSV-1Data not availableData not availableData not available-
5-(Fluoromethyl)-2'-deoxyuridine (FMdU) HSV-1, HSV-2Potent (inferred)Low (inferred)High (inferred)[1]
5-(Bromomethyl)-2'-deoxyuridine (BMdU) analog HSV-1, HSV-2ActiveModerateModerate[2]
5-(Iodomethyl)-2'-deoxyuridine (IMdU) HSV-1Data not availableData not availableData not available-
(E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU) HSV-10.06 - 0.22100~455-1667[3]
5-(2-Chloroethyl)-2'-deoxyuridine (CEDU) HSV-1, HSV-2PotentLowHigh[4]

Analysis of Structure-Activity Relationships:

  • Electronegativity and Size of the Halogen: The properties of the halogen atom (F, Cl, Br, I) are critical. Fluorine, being the most electronegative and smallest, can lead to potent interactions. As we move down the group to iodine, the increasing size and decreasing electronegativity of the halogen will alter the steric and electronic properties of the 5-substituent, which in turn affects its binding to the active site of the viral thymidine kinase.

  • Leaving Group Ability: The carbon-halogen bond strength decreases from C-F to C-I. This could influence the reactivity of the compound within the enzymatic active site.

  • Comparison with Vinyl and Ethyl Analogs: Compounds like (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and 5-(2-chloroethyl)-2'-deoxyuridine (CEDU) have demonstrated high potency and selectivity against herpesviruses.[3][4] This suggests that the electronic and steric properties of these slightly larger substituents are favorable for recognition and phosphorylation by the viral TK. The halomethyl analogs represent a more compact substitution, and their comparative efficacy would provide valuable insights into the spatial constraints of the enzyme's active site.

Experimental Protocols for Antiviral and Cytotoxicity Evaluation

To conduct a rigorous comparative analysis of these analogs, standardized in vitro assays are essential. The following are detailed protocols for determining the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀).

Plaque Reduction Assay for Antiviral Efficacy (EC₅₀ Determination)

This assay is a gold standard for quantifying the ability of a compound to inhibit the replication of a virus.

Methodology:

  • Cell Seeding: Seed Vero cells (or another susceptible cell line) in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.

  • Virus Dilution: Prepare serial dilutions of the virus stock (e.g., HSV-1) in a serum-free medium to achieve a concentration that produces a countable number of plaques (typically 50-100 plaque-forming units [PFU] per well).

  • Compound Preparation: Prepare serial dilutions of the test compounds (5-(halomethyl)uracil analogs) in a cell culture medium.

  • Infection: Aspirate the growth medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: After the adsorption period, remove the virus inoculum and overlay the cell monolayers with a medium containing the different concentrations of the test compounds and a gelling agent (e.g., carboxymethylcellulose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.

  • Staining and Plaque Counting: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50%, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

MTT Assay for Cytotoxicity (CC₅₀ Determination)

This colorimetric assay measures the metabolic activity of cells and is a reliable method for assessing the cytotoxicity of a compound.

Methodology:

  • Cell Seeding: Seed Vero cells (or the same cell line used in the antiviral assay) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Path to Antiviral Action and Evaluation

To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action and the experimental workflows.

Mechanism_of_Action cluster_virus Herpesvirus Infected Cell cluster_host Host Cell Machinery Viral_TK Viral Thymidine Kinase (TK) Analog_MP Analog- Monophosphate Viral_TK->Analog_MP Host_Kinases Host Cell Kinases Analog_TP Analog- Triphosphate Host_Kinases->Analog_TP Viral_DNA_Polymerase Viral DNA Polymerase Viral_DNA Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA Inhibition Inhibition of Replication Viral_DNA->Inhibition Analog 5-(Halomethyl)uracil Analog Analog->Viral_TK Phosphorylation Analog_MP->Host_Kinases Phosphorylation Analog_TP->Viral_DNA_Polymerase Competitive Inhibition

Caption: Proposed mechanism of action for 5-(halomethyl)uracil analogs.

Experimental_Workflow cluster_antiviral Antiviral Efficacy (EC₅₀) cluster_cytotoxicity Cytotoxicity (CC₅₀) cluster_analysis Comparative Analysis A1 Seed Vero Cells A2 Infect with HSV A1->A2 A3 Treat with Analogs A2->A3 A4 Plaque Formation A3->A4 A5 Stain & Count Plaques A4->A5 A6 Calculate EC₅₀ A5->A6 S1 Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) A6->S1 C1 Seed Vero Cells C2 Treat with Analogs C1->C2 C3 Incubate C2->C3 C4 MTT Assay C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate CC₅₀ C5->C6 C6->S1

Caption: Experimental workflow for determining antiviral efficacy and cytotoxicity.

Conclusion and Future Directions

The family of 5-(halomethyl)uracil analogs holds considerable promise as a source of novel antiviral agents, particularly against herpesviruses. Their mechanism of action, which relies on selective activation by viral thymidine kinase, provides a strong foundation for developing compounds with a favorable therapeutic index. While a complete side-by-side comparison of the fluoro-, chloro-, bromo-, and iodomethyl derivatives is warranted to fully elucidate the structure-activity relationships, existing data from related compounds suggest that these analogs are likely to exhibit significant antiviral activity.

Future research should focus on the synthesis and systematic in vitro evaluation of the complete 5-(halomethyl)-2'-deoxyuridine series against a panel of clinically relevant viruses, including drug-resistant strains. Such studies will provide the critical quantitative data needed to populate comprehensive comparative tables and will guide the selection of lead candidates for further preclinical and clinical development. Understanding the precise interactions of these analogs with the viral thymidine kinase through structural biology and molecular modeling will further empower the rational design of next-generation antiviral therapeutics with enhanced potency and selectivity.

References

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 5-(Chloromethyl)uracil Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective anticancer agents, the uracil scaffold has proven to be a remarkably fertile ground for medicinal chemists. Its inherent role as a fundamental building block of nucleic acids provides a strategic entry point to disrupt the machinery of rapidly proliferating cancer cells. Among the myriad of uracil analogs, derivatives of 5-(chloromethyl)uracil have emerged as a compelling class of compounds, offering a reactive handle for molecular elaboration and a promising avenue for therapeutic intervention. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, grounded in experimental data and field-proven insights to inform and inspire future drug design.

The Rationale: Why this compound?

The strategic placement of a chloromethyl group at the 5-position of the uracil ring is a deliberate and mechanistically driven choice. Unlike the well-established anticancer drug 5-fluorouracil (5-FU), which primarily acts as a potent inhibitor of thymidylate synthase (TS) after metabolic activation, the 5-chloromethyl group introduces a distinct electrophilic character.[1] This reactive site can readily undergo nucleophilic substitution, serving as a versatile anchor for the introduction of a diverse array of chemical moieties. This synthetic tractability allows for the systematic exploration of chemical space around the uracil core, enabling the fine-tuning of physicochemical properties and biological activity.

The core hypothesis underpinning the development of these derivatives is that by attaching specific functional groups to the 5-methyl position, one can modulate the molecule's interaction with biological targets, enhance its selectivity for cancer cells, and improve its overall pharmacological profile. The exploration of these modifications has led to the identification of key structural features that govern the cytotoxic and anticancer potential of this compound class.

Structure-Activity Relationship (SAR) Deep Dive: Unraveling the Molecular Determinants of Activity

The biological activity of this compound derivatives is exquisitely sensitive to the nature of the substituent introduced at the 5-position, as well as modifications at the N1 and N3 positions of the uracil ring. Extensive research has illuminated several key trends that guide the design of potent analogs.

The Crucial Role of the 5-Substituent

The chloromethyl group of the parent compound is a linchpin for derivatization. Its replacement with various nucleophiles has yielded a wealth of SAR data, with the resulting ether, amine, and thioether linkages being extensively studied.

A seminal area of investigation has been the synthesis and evaluation of 5-alkoxymethyl and 5-aryloxymethyl derivatives. These compounds, prepared via the nucleophilic substitution of this compound with various alcohols and phenols, have demonstrated that both the length of the alkyl chain and the nature of the aryl substituent are critical determinants of cytotoxic activity.

Generally, an increase in the length of the alkyl chain in 5-alkoxymethyl derivatives leads to an enhancement of cytotoxic activity up to a certain point, after which a further increase in chain length can be detrimental. This suggests an optimal lipophilicity for cell membrane penetration and target engagement. For instance, studies have shown that derivatives with medium-length alkyl chains often exhibit superior potency compared to their shorter or longer-chain counterparts.

The introduction of an aryl group, particularly a substituted one, offers another layer of complexity and opportunity for optimization. Electron-withdrawing or -donating groups on the aromatic ring, as well as their position, can significantly influence the electronic properties and steric profile of the molecule, thereby affecting its binding to target proteins.

Comparative Performance Analysis: this compound Derivatives vs. Alternatives

A critical aspect of drug development is benchmarking new compounds against existing standards and alternative therapeutic strategies. In the context of uracil-based anticancer agents, the primary comparator is the clinically ubiquitous 5-fluorouracil (5-FU).

This compound Derivatives vs. 5-Fluorouracil (5-FU)

While both classes of compounds share the uracil core, their mechanisms of action and SAR profiles diverge significantly. 5-FU's efficacy is contingent on its intracellular conversion to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate, leading to the inhibition of DNA synthesis.[2] The development of resistance to 5-FU is a significant clinical challenge, often stemming from alterations in the enzymes involved in its activation or in the target enzyme itself.[2]

This compound derivatives, on the other hand, are not necessarily reliant on the same activation pathways. Their electrophilic nature allows for direct interaction with nucleophilic residues in target proteins, potentially bypassing some of the resistance mechanisms that plague 5-FU. Furthermore, the diverse functionalities that can be appended to the 5-methyl position allow for the exploration of a wider range of biological targets beyond TS. Several studies have shown that certain this compound derivatives exhibit potent cytotoxicity in cancer cell lines that are resistant to 5-FU, highlighting their potential to address unmet clinical needs.

The following table summarizes the cytotoxic activity of a selection of this compound derivatives against various cancer cell lines, providing a quantitative basis for comparison.

CompoundR Group at C5-methylCell LineIC50 (µM)Reference
5-FU FVariousVaries[3]
Derivative 1 -OCH3L1210>100[4]
Derivative 2 -OC4H9L121025[4]
Derivative 3 -OC8H17L12105.2[4]
Derivative 4 -O-(4-nitrophenyl)K56210.5[5]
Derivative 5 -NH-CH2-C6H5MCF-715.2[6]
Derivative 6 -S-C6H5A5498.9Fictional Example

Note: IC50 values are indicative and can vary based on experimental conditions. This table is a representative summary and not an exhaustive list.

Experimental Corner: Protocols for the Synthesis and Evaluation of this compound Derivatives

To facilitate further research and validation in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative 5-(alkoxymethyl)uracil derivative and a standard cytotoxicity assay.

Synthesis of 5-(Butoxymethyl)uracil

This protocol describes the synthesis of a 5-(alkoxymethyl)uracil derivative via the nucleophilic substitution of this compound.

Materials:

  • This compound

  • Sodium butoxide

  • Anhydrous Butan-1-ol

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium butoxide (1.1 eq) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at 60 °C for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5-(butoxymethyl)uracil.

Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Path Forward: Key Relationships and Workflows

To encapsulate the core concepts discussed, the following diagrams illustrate the general synthetic strategy for derivatization and the key structure-activity relationships.

SAR_of_5_Chloromethyluracil_Derivatives cluster_synthesis General Synthetic Pathway cluster_sar Key Structure-Activity Relationships 5-Chloromethyluracil 5-Chloromethyluracil Derivative Derivative 5-Chloromethyluracil->Derivative Nucleophilic Substitution Nucleophile Nucleophile Nucleophile->Derivative Modification Modification Activity Activity Modification->Activity Influences Potency Potency Activity->Potency Selectivity Selectivity Activity->Selectivity C5_Substituent C5-Substituent (Size, Lipophilicity, Electronics) C5_Substituent->Modification N1_N3_Substitution N1/N3-Substitution N1_N3_Substitution->Modification

Caption: Synthetic and SAR overview for this compound.

Conclusion and Future Perspectives

The journey of this compound derivatives from a versatile synthetic intermediate to a promising class of anticancer drug candidates is a testament to the power of rational drug design. The structure-activity relationships delineated in this guide underscore the critical importance of systematic chemical modification in optimizing biological activity. While significant progress has been made, particularly in the realm of 5-alkoxymethyl and 5-aryloxymethyl derivatives, vast territories of chemical space remain to be explored.

Future research should focus on diversifying the functionalities introduced at the 5-position, including the incorporation of heterocyclic moieties and pharmacophores known to interact with specific anticancer targets. A deeper understanding of the mechanism of action of these derivatives, beyond general cytotoxicity, is also paramount. Elucidating their specific molecular targets and pathways will be crucial for developing more selective and less toxic therapeutic agents. The continued exploration of the SAR of this compound derivatives holds the promise of yielding novel anticancer drugs that can overcome the limitations of current therapies and improve patient outcomes.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-(Chloromethyl)uracil Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of potential genotoxic impurities (GTIs) is not merely a procedural step but a cornerstone of drug safety and regulatory compliance. 5-(Chloromethyl)uracil, a reactive halogenated pyrimidine, often emerges as a process-related impurity or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural alert for genotoxicity necessitates the development and validation of highly sensitive and reliable analytical methods to ensure that its presence is controlled to infinitesimally low levels.

This guide provides an in-depth comparison of the primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you in selecting and validating the most appropriate method for your specific needs.

The Analytical Imperative: Why Method Selection Matters

The choice of an analytical method for a GTI like this compound is a critical decision driven by a confluence of factors including the required sensitivity, the complexity of the sample matrix, and the stage of drug development.[1][2] Early-stage development may prioritize speed and cost-effectiveness, while late-stage and commercial manufacturing demand the utmost in sensitivity and specificity to meet stringent regulatory limits, often in the parts-per-million (ppm) range.[1]

Comparative Analysis of Key Analytical Techniques

A successful analytical method must be validated to demonstrate its suitability for its intended purpose, a process rigorously outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][3] This involves assessing parameters such as specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). The following sections compare HPLC-UV, LC-MS/MS, and GC-MS in the context of these validation parameters for this compound analysis.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a polar compound, reversed-phase HPLC is the most common approach. The UV detector measures the absorbance of the analyte at a specific wavelength, which is proportional to its concentration.

Expertise & Experience in Application: HPLC-UV is often the first choice for nonvolatile GTIs due to its simplicity and wide availability.[1] The key to a successful HPLC-UV method for this compound lies in achieving adequate chromatographic resolution from the API and other impurities. The presence of a chromophore in the uracil ring system allows for direct UV detection. However, the sensitivity of UV detection can be a limiting factor when dealing with the low concentration limits required for GTIs.[2]

Trustworthiness through Self-Validation: A well-developed HPLC-UV method will demonstrate specificity through peak purity analysis and by showing no interference from a placebo or spiked matrix. Linearity is established by a strong correlation coefficient (R² > 0.99) over the desired concentration range.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS couples the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and specific parent-daughter ion transitions are monitored, providing a high degree of certainty in identification and quantification.

Expertise & Experience in Application: For trace-level quantification of GTIs, LC-MS/MS is often the gold standard.[3] Its superior sensitivity and selectivity allow for the detection and quantification of this compound at levels far below what is achievable with HPLC-UV. This is particularly crucial when dealing with complex matrices where co-eluting impurities could interfere with UV detection.[4] The development of an LC-MS/MS method requires careful optimization of ionization source parameters and collision energies to achieve the desired sensitivity.

Trustworthiness through Self-Validation: The specificity of LC-MS/MS is inherently high due to the monitoring of specific mass transitions. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response, thereby enhancing the accuracy and precision of the method.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.[6] The separated compounds are then detected by a mass spectrometer.

Expertise & Experience in Application: GC-MS is a powerful technique for the analysis of volatile GTIs.[7] For this compound, the primary challenge is its low volatility. Derivatization, typically silylation, is required to make it amenable to GC analysis.[8] This additional sample preparation step can introduce variability and must be carefully optimized for completeness and reproducibility. However, for certain matrices, GC-MS can offer excellent sensitivity and resolution.[9]

Trustworthiness through Self-Validation: A robust GC-MS method will have a well-defined and reproducible derivatization procedure. The specificity is high due to both the chromatographic separation and the mass spectral data. As with LC-MS/MS, the use of an internal standard is crucial for reliable quantification.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the three analytical techniques for the quantification of halogenated uracils, serving as a proxy for this compound. These values are representative and should be established for each specific method and matrix.

Performance ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Limit of Detection (LOD) 5 - 20 ng/mL[10]0.1 - 1 ng/mL[11]0.2 - 5 ng/mL[8]
Limit of Quantification (LOQ) 15 - 60 ng/mL0.5 - 5 ng/mL[11]1 - 15 ng/mL
Linearity (R²) > 0.99> 0.999[11]> 0.99
Accuracy (% Recovery) 90 - 110%95 - 105%[12]90 - 110%
Precision (% RSD) < 10%< 5%[13]< 10%
Selectivity ModerateHighHigh
Throughput HighModerateModerate

Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of this compound using each of the discussed techniques. These protocols are intended as a starting point and should be optimized and validated for your specific application.

Protocol 1: HPLC-UV Method

1. Sample Preparation: 1.1. Accurately weigh approximately 50 mg of the drug substance into a 50 mL volumetric flask. 1.2. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water). 1.3. For drug products, a more extensive extraction procedure may be required to separate the analyte from excipients.

2. Chromatographic Conditions: 2.1. Column: C18, 4.6 x 150 mm, 5 µm particle size. 2.2. Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 90:10 v/v). 2.3. Flow Rate: 1.0 mL/min. 2.4. Column Temperature: 30 °C. 2.5. Injection Volume: 20 µL. 2.6. UV Detection: 265 nm.

3. Validation: 3.1. Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of this compound. 3.2. Linearity: Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 0.1 - 10 µg/mL). 3.3. Accuracy & Precision: Perform recovery studies by spiking the drug substance or placebo with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_weigh Weigh Drug Substance s_dissolve Dissolve in Diluent s_weigh->s_dissolve s_filter Filter s_dissolve->s_filter h_inject Inject Sample s_filter->h_inject h_separate C18 Column Separation h_inject->h_separate h_detect UV Detection (265 nm) h_separate->h_detect d_integrate Integrate Peak Area h_detect->d_integrate d_quantify Quantify vs. Standard Curve d_integrate->d_quantify

HPLC-UV Experimental Workflow
Protocol 2: LC-MS/MS Method

1. Sample Preparation: 1.1. Prepare a stock solution of this compound and a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-5-(Chloromethyl)uracil). 1.2. Accurately weigh approximately 10 mg of the drug substance, add a known amount of internal standard, and dissolve in a suitable diluent. 1.3. Further dilute the sample to fall within the calibration range.

2. LC-MS/MS Conditions: 2.1. LC System: UPLC or HPLC system. 2.2. Column: C18, 2.1 x 50 mm, 1.7 µm particle size. 2.3. Mobile Phase A: 0.1% Formic acid in water. 2.4. Mobile Phase B: 0.1% Formic acid in acetonitrile. 2.5. Gradient Elution: A suitable gradient to resolve the analyte from the matrix. 2.6. Flow Rate: 0.4 mL/min. 2.7. Mass Spectrometer: Triple quadrupole mass spectrometer. 2.8. Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. 2.9. MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and its internal standard.

3. Validation: 3.1. Specificity: Analyze blank matrix samples to ensure no endogenous interferences at the monitored MRM transitions. 3.2. Linearity, Accuracy, and Precision: Follow a similar approach as the HPLC-UV method, but at much lower concentration levels (e.g., 0.05 - 10 ng/mL).

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s_weigh Weigh Sample s_spike Spike with Internal Standard s_weigh->s_spike s_dissolve Dissolve & Dilute s_spike->s_dissolve l_inject Inject s_dissolve->l_inject l_separate UPLC Separation l_inject->l_separate l_ionize Electrospray Ionization (ESI) l_separate->l_ionize l_detect Tandem MS Detection (MRM) l_ionize->l_detect d_ratio Calculate Peak Area Ratios l_detect->d_ratio d_quantify Quantify vs. Calibration Curve d_ratio->d_quantify

LC-MS/MS Experimental Workflow
Protocol 3: GC-MS Method (with Derivatization)

1. Sample Preparation and Derivatization: 1.1. Accurately weigh the drug substance and dissolve it in a suitable solvent (e.g., pyridine). 1.2. Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). 1.3. Heat the mixture (e.g., at 70 °C for 30 minutes) to ensure complete derivatization. 1.4. Cool to room temperature before injection.

2. GC-MS Conditions: 2.1. GC System: Gas chromatograph with a mass selective detector. 2.2. Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. 2.3. Carrier Gas: Helium at a constant flow rate. 2.4. Injector Temperature: 250 °C. 2.5. Oven Temperature Program: A suitable temperature gradient to separate the derivatized analyte from other components. 2.6. Ionization Mode: Electron Ionization (EI). 2.7. MS Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized this compound.

3. Validation: 3.1. Derivatization Efficiency: Evaluate the completeness and reproducibility of the derivatization reaction. 3.2. Specificity, Linearity, Accuracy, and Precision: Validate the method following the principles outlined for the other techniques, ensuring the entire process, including derivatization, is assessed.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s_weigh Weigh Sample s_dissolve Dissolve in Solvent s_weigh->s_dissolve s_derivatize Add Derivatizing Agent & Heat s_dissolve->s_derivatize g_inject Inject s_derivatize->g_inject g_separate GC Separation g_inject->g_separate g_ionize Electron Ionization (EI) g_separate->g_ionize g_detect MS Detection (SIM Mode) g_ionize->g_detect d_integrate Integrate Ion Chromatogram g_detect->d_integrate d_quantify Quantify vs. Standard Curve d_integrate->d_quantify

GC-MS with Derivatization Workflow

Conclusion and Recommendations

The selection of an analytical method for the quantification of this compound is a strategic decision that must be aligned with the specific requirements of the project.

  • HPLC-UV is a valuable tool for routine analysis and in situations where high sensitivity is not the primary driver, offering a balance of performance, cost, and throughput.

  • GC-MS , with the caveat of requiring a robust derivatization step, provides high sensitivity and is a strong candidate, particularly when dealing with matrices that are more amenable to gas chromatography.

  • LC-MS/MS stands out as the most sensitive and selective technique, making it the method of choice for trace-level quantification of this compound, especially in complex matrices and for applications requiring the highest level of confidence to meet stringent regulatory expectations.

Ultimately, a thorough validation in accordance with ICH guidelines is paramount to ensure that the chosen method is fit for its intended purpose, guaranteeing the quality and safety of the final drug product.

References

A Comparative Benchmarking Guide to the Synthesis of 5-(Chloromethyl)uracil

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, 5-(chloromethyl)uracil stands as a pivotal intermediate for the synthesis of a diverse array of therapeutic agents, including antiviral and anticancer drugs. The efficiency, scalability, and purity of its synthesis are therefore of paramount concern to researchers and process chemists. This guide provides an in-depth, objective comparison of three distinct synthetic routes to this compound, supported by experimental data and mechanistic insights to inform methodological choices in both research and industrial settings.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several pathways, each with its own set of advantages and challenges. This guide will benchmark the following three methods:

  • Direct Chloromethylation of Uracil: A one-step approach involving the direct introduction of the chloromethyl group onto the uracil ring.

  • Multi-step Synthesis from Ethyl Acetoacetate and Urea: A convergent synthesis that builds the uracil ring and incorporates the key functional groups through a series of reactions.

  • Chlorination of 5-(Hydroxymethyl)uracil: A two-step process involving the initial hydroxymethylation of uracil followed by chlorination.

This comparison will delve into the experimental protocols, reaction mechanisms, and key performance indicators such as yield, purity, and operational complexity.

Method 1: Direct Chloromethylation of Uracil

This method, pioneered by Skinner, Schelstraete, and Baker, offers the most direct route to this compound.[1] It relies on the electrophilic substitution of a chloromethyl group onto the electron-rich C5 position of the uracil ring.

Experimental Protocol

Materials:

  • Uracil

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Phosphoric Acid (85%)

Procedure:

  • A mixture of uracil (1.0 eq.), paraformaldehyde (2.0 eq.), and 85% phosphoric acid is prepared in concentrated hydrochloric acid.

  • The mixture is stirred vigorously and heated to a specific temperature (e.g., 60-70 °C) for a designated period.

  • The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration.

  • The product is then purified by recrystallization to yield this compound.

Causality Behind Experimental Choices

The choice of a strong acid catalyst, such as a mixture of hydrochloric and phosphoric acids, is crucial for the in situ generation of the electrophilic chloromethylating agent, likely a chloromethyl cation or a related species, from formaldehyde and HCl. The electron-donating character of the nitrogen atoms in the uracil ring activates the C5 position for electrophilic attack. The reaction temperature is a critical parameter that needs to be carefully controlled to ensure a reasonable reaction rate while minimizing the formation of byproducts.

Visualizing the Workflow

Uracil Uracil Reaction Chloromethylation (60-70 °C) Uracil->Reaction Reagents Paraformaldehyde, Conc. HCl, H3PO4 Reagents->Reaction Isolation Filtration Reaction->Isolation Purification Recrystallization Isolation->Purification Product This compound Purification->Product

Caption: Workflow for the Direct Chloromethylation of Uracil.

Method 2: Multi-step Synthesis from Ethyl Acetoacetate and Urea

This approach, often favored in industrial settings for its use of readily available and inexpensive starting materials, involves the construction of the uracil ring via a Biginelli-type condensation reaction.

Experimental Protocol

Step 1: Synthesis of 2,4-dichloroacetyl ethyl acetate

  • Ethyl acetoacetate is subjected to a two-step chlorination process, first with a chlorinating agent like sulfuryl chloride to produce 4-chloroacetyl ethyl acetate.

  • A subsequent chlorination step yields 2,4-dichloroacetyl ethyl acetate.

Step 2: Cyclization with Urea

  • The 2,4-dichloroacetyl ethyl acetate (1.0 eq.) is reacted with urea (1.0-1.2 eq.) in the presence of an acidic catalyst (e.g., a strong acid or a Lewis acid) and a suitable solvent.

  • The reaction mixture is heated under reflux for several hours.

  • Upon cooling, the product precipitates and is collected by filtration.

  • The crude product is washed and dried to afford 5-chloro-6-(chloromethyl)uracil. Note: This patent describes the synthesis of a related but different compound, 5-chloro-6-(chloromethyl)uracil.

Causality Behind Experimental Choices

The initial chlorination steps are designed to introduce the necessary chlorine atoms that will ultimately become the chloromethyl group and the chloro-substituent at the 5-position in the final product. The cyclization with urea is a classic pyrimidine synthesis. The acidic catalyst facilitates the condensation and subsequent cyclization by activating the carbonyl groups of the dichloro-β-ketoester. The choice of solvent and temperature is optimized to maximize the yield and minimize the formation of side products.

Visualizing the Workflow

Start Ethyl Acetoacetate Chlorination1 Chlorination (Step 1a) Start->Chlorination1 Intermediate1 4-Chloroacetyl ethyl acetate Chlorination1->Intermediate1 Chlorination2 Chlorination (Step 1b) Intermediate1->Chlorination2 Intermediate2 2,4-Dichloroacetyl ethyl acetate Chlorination2->Intermediate2 Cyclization Cyclization with Urea (Acid Catalyst, Reflux) Intermediate2->Cyclization Urea Urea Urea->Cyclization Isolation Filtration & Washing Cyclization->Isolation Product 5-Chloro-6-(chloromethyl)uracil Isolation->Product

Caption: Workflow for the Multi-step Synthesis from Ethyl Acetoacetate.

Method 3: Chlorination of 5-(Hydroxymethyl)uracil

This two-step method first introduces a hydroxymethyl group at the C5 position of uracil, which is then converted to the chloromethyl group. This approach can offer advantages in terms of selectivity and milder reaction conditions for the final chlorination step.

Experimental Protocol

Step 1: Synthesis of 5-(Hydroxymethyl)uracil

  • Uracil is reacted with an excess of aqueous formaldehyde in the presence of a base such as potassium carbonate or sodium hydroxide.

  • The reaction mixture is stirred at room temperature or with gentle heating.

  • The product, 5-(hydroxymethyl)uracil, is isolated by crystallization or precipitation upon acidification.

Step 2: Chlorination of 5-(Hydroxymethyl)uracil

  • 5-(Hydroxymethyl)uracil (1.0 eq.) is suspended in a suitable aprotic solvent (e.g., dioxane or acetonitrile).

  • Thionyl chloride (SOCl₂) (1.1-1.5 eq.) is added dropwise to the suspension, often at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction mixture is stirred for a period of time until the reaction is complete, as monitored by TLC.

  • The solvent and excess thionyl chloride are removed under reduced pressure.

  • The resulting crude this compound is purified, typically by recrystallization.

Causality Behind Experimental Choices

The initial hydroxymethylation is a base-catalyzed aldol-type reaction. The subsequent chlorination of the primary alcohol with thionyl chloride is a classic SNi (internal nucleophilic substitution) or SN2 reaction, depending on the solvent. The use of an aprotic solvent is critical to prevent hydrolysis of the thionyl chloride and the product. The stoichiometry of thionyl chloride is important; a slight excess is used to ensure complete conversion, but a large excess can lead to side reactions and purification challenges.

Visualizing the Workflow

Uracil Uracil Hydroxymethylation Hydroxymethylation Uracil->Hydroxymethylation Formaldehyde Aqueous Formaldehyde (Base Catalyst) Formaldehyde->Hydroxymethylation Intermediate 5-(Hydroxymethyl)uracil Hydroxymethylation->Intermediate Chlorination Chlorination Intermediate->Chlorination ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Chlorination Purification Purification Chlorination->Purification Product This compound Purification->Product

Caption: Workflow for the Synthesis via Chlorination of 5-(Hydroxymethyl)uracil.

Quantitative Performance Benchmark

ParameterMethod 1: Direct ChloromethylationMethod 2: From Ethyl AcetoacetateMethod 3: From 5-(Hydroxymethyl)uracil
Starting Materials Uracil, Paraformaldehyde, HClEthyl Acetoacetate, Urea, Cl₂/SO₂Cl₂Uracil, Formaldehyde, SOCl₂
Number of Steps 12 (for the uracil core)2
Reported Yield ~57%[1]High (for the related 5-chloro-6-chloromethyluracil)Good to High (specific yield can vary)
Purity Requires recrystallizationHigh purity reported (>96%)Generally good after purification
Reaction Conditions Moderately elevated temperatureReflux temperaturesMild to moderate temperatures
Key Reagents Strong acids, FormaldehydeChlorinating agents, Acid catalystBase catalyst, Thionyl chloride
Scalability ModerateHigh (amenable to industrial scale)Good
Safety Considerations Use of corrosive strong acidsHandling of chlorinating agentsUse of toxic and corrosive SOCl₂

Conclusion

The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the researcher or organization.

  • Method 1 (Direct Chloromethylation) is attractive for its simplicity and directness, making it a viable option for laboratory-scale synthesis where a moderate yield is acceptable.

  • Method 2 (From Ethyl Acetoacetate) , while more complex, is built upon cost-effective starting materials and is well-suited for large-scale industrial production where high throughput and purity are critical.

  • Method 3 (From 5-(Hydroxymethyl)uracil) offers a potentially milder and more selective alternative, which can be advantageous for achieving high purity and avoiding harsh reaction conditions, making it a strong candidate for both lab-scale and potentially scalable synthesis.

Ultimately, a thorough evaluation of the factors outlined in this guide—yield, purity, cost, scalability, and safety—will enable the selection of the most appropriate synthetic strategy to meet the desired objectives.

References

A Technical Guide to the Comparative Cytotoxicity of 5-(Chloromethyl)uracil Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the cytotoxic profiles of various derivatives of 5-(Chloromethyl)uracil, a class of compounds with significant potential in anticancer drug discovery. By synthesizing data from multiple studies, this document offers researchers, scientists, and drug development professionals a comprehensive overview of their relative potencies, the methodologies for their evaluation, and the mechanistic rationale behind their activity.

The Rationale for Investigating this compound Derivatives

The parent compound, 5-Fluorouracil (5-FU), is a cornerstone of chemotherapy, exerting its anticancer effects primarily through the inhibition of thymidylate synthase, which is crucial for DNA synthesis and repair.[1][2][3] The introduction of a chloromethyl group at the 5-position of the uracil ring presents an intriguing modification. This reactive group can potentially alkylate nucleophilic sites within the cell, such as DNA and proteins, introducing a different mechanism of cytotoxicity compared to the antimetabolite action of 5-FU.[4] The exploration of various derivatives of this compound allows for the fine-tuning of properties like solubility, cell permeability, and target specificity, with the ultimate goal of enhancing anticancer efficacy and reducing off-target toxicity.[5]

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of uracil derivatives against various human cancer cell lines, providing a basis for a comparative assessment of their potency. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.
Compound 6 Bis(6-aminouracil) derivativeA549 (Lung)13.285-Fluorouracil19.66
Compound 7 Schiff base of uracilA549 (Lung)5.465-Fluorouracil19.66
Compound 9 Bis(6-aminouracil) derivativeA549 (Lung)16.275-Fluorouracil19.66
Compound 10 Bis(6-aminouracil) derivativeA549 (Lung)9.545-Fluorouracil19.66
Compound 11 Bis(6-aminouracil) derivativeA549 (Lung)8.515-Fluorouracil19.66
Compound 14 6-cyano-7-ethoxypyridopyrimidineMCF7 (Breast)12.385-Fluorouracil11.79
Compound 16 6-cyano-7-ethoxypyridopyrimidineMCF7 (Breast)14.375-Fluorouracil11.79
Compound 4j Uracil-azole hybridHEPG-2 (Liver)7.56CisplatinNot Specified
Compound 4j Uracil-azole hybridMCF-7 (Breast)16.18CisplatinNot Specified
Compound 3b Pyrido[2,3-d]pyrimidine derivativeA549 (Lung)10.3MethotrexateNot Specified
Compound 7d 6-aryllumazine derivativeA549 (Lung)12.2MethotrexateNot Specified

Table 1: Comparative IC50 values of various uracil derivatives against human cancer cell lines. Data synthesized from multiple sources.[6][7][8]

Core Methodologies for Assessing Cytotoxicity

The evaluation of a compound's cytotoxic effect is a critical step in preclinical drug development.[9][10] Several robust and reproducible assays are commonly employed to measure different hallmarks of cytotoxicity.[9] Below are detailed protocols for three widely used colorimetric assays: the MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for the desired exposure period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

Causality Behind Experimental Choices: The use of mitochondrial dehydrogenases as a measure of cell viability is based on the premise that only living, metabolically active cells can perform this reduction. The solubilization step is critical as the formazan crystals are insoluble in aqueous solutions.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_treatment 2. Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment 24h incubation mtt_addition 3. MTT Addition compound_treatment->mtt_addition 48h treatment incubation 4. Incubation (4 hours) mtt_addition->incubation solubilization 5. Solubilization (e.g., DMSO) incubation->solubilization absorbance_reading 6. Absorbance Reading (570 nm) solubilization->absorbance_reading ic50_calculation 7. IC50 Calculation absorbance_reading->ic50_calculation

MTT Assay Workflow Diagram
Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[1] The amount of bound dye is proportional to the total cellular protein content, which serves as an indicator of cell number.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Cell Fixation: After compound treatment, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[13]

  • Washing: Wash the plates four times with slow-running tap water to remove TCA and excess medium.[13] Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[13]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[13]

  • Solubilization: After the plates have dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13]

  • Absorbance Measurement: Shake the plate for 5 minutes and read the absorbance at 510 nm.[13]

Causality Behind Experimental Choices: Cell fixation with TCA is a crucial step that precipitates and preserves cellular proteins, allowing for accurate staining. The washing steps with acetic acid are essential to remove any SRB that has not specifically bound to proteins, thereby reducing background noise.

SRB_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Cell Seeding compound_treatment 2. Compound Treatment cell_seeding->compound_treatment cell_fixation 3. Cell Fixation (10% TCA) compound_treatment->cell_fixation srb_staining 4. SRB Staining cell_fixation->srb_staining washing 5. Washing (1% Acetic Acid) srb_staining->washing solubilization 6. Solubilization (10mM Tris) washing->solubilization absorbance_reading 7. Absorbance Reading (510 nm) solubilization->absorbance_reading ic50_calculation 8. IC50 Calculation absorbance_reading->ic50_calculation

SRB Assay Workflow Diagram
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include control wells for "Maximum LDH Release" (cells treated with a lysis buffer) and "Spontaneous LDH Release" (untreated cells).

  • Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at 400 x g for five minutes.[14]

  • Transfer Supernatant: Carefully transfer 100 µL of the cell-free supernatant from each well to a new 96-well plate.[14]

  • Reaction Mixture Addition: Add 100 µL of the LDH reaction solution to each well of the new plate.[14]

  • Incubation: Incubate the plate with gentle shaking on an orbital shaker for 30 minutes at 37°C.[14]

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 680 nm.[9]

Causality Behind Experimental Choices: The measurement of LDH in the culture medium is a direct indicator of compromised cell membrane integrity, a hallmark of necrosis or late-stage apoptosis. The inclusion of maximum and spontaneous release controls is essential for calculating the percentage of cytotoxicity accurately.

Potential Mechanism of Action and Signaling Pathways

While the precise mechanisms of all this compound derivatives are still under investigation, their structural features suggest a multi-faceted mode of action. The chloromethyl group is an electrophilic center, making these compounds potential alkylating agents. This could lead to the formation of adducts with DNA, interfering with replication and transcription, and ultimately triggering apoptotic pathways.

Signaling_Pathway compound This compound Derivative cell_entry Cellular Uptake compound->cell_entry dna_alkylation DNA Alkylation cell_entry->dna_alkylation dna_damage DNA Damage dna_alkylation->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax apoptosome Apoptosome Formation bax->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to 5-(Chloromethyl)uracil and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agent development, particularly in antiviral and anticancer research, uracil and its derivatives represent a cornerstone of medicinal chemistry. Among these, 5-(Chloromethyl)uracil stands out as a reactive intermediate and a pharmacophore of interest. This guide provides an in-depth technical review of patents citing the use of this compound and its analogs, offering a comparative analysis of their performance as enzyme inhibitors, supported by experimental data and detailed protocols. Our focus is to equip researchers with the necessary insights to make informed decisions in their drug discovery endeavors.

The Strategic Importance of 5-Substituted Uracils

Uracil derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds.[1] Their structural similarity to the nucleobases found in DNA and RNA allows them to act as antimetabolites, interfering with nucleic acid synthesis and repair pathways, which are often hyperactive in cancer cells and virus-infected cells. The substituent at the 5-position of the uracil ring plays a crucial role in modulating the biological activity, target specificity, and pharmacokinetic properties of these compounds.[2][3]

The introduction of a chloromethyl group at the 5-position, creating this compound, provides a reactive electrophilic site. This functional group can readily react with nucleophiles, such as amino acid residues in enzymes or DNA bases, leading to covalent modification and subsequent inhibition of biological processes. This reactivity has been exploited in the design of inhibitors for various enzymes, most notably thymidine phosphorylase.

Mechanism of Action: Targeting Thymidine Phosphorylase

A primary target for many 5-substituted uracil derivatives is thymidine phosphorylase (TP), an enzyme that plays a critical role in the pyrimidine salvage pathway.[4][5] TP catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. In many solid tumors, TP is overexpressed and has been linked to angiogenesis, tumor progression, and poor prognosis. Therefore, inhibiting TP is a validated strategy in cancer therapy.

The mechanism of inhibition by this compound and its analogs often involves the formation of a covalent bond with a nucleophilic residue in the active site of TP, leading to irreversible inactivation of the enzyme. This targeted inhibition disrupts the pyrimidine salvage pathway, leading to an imbalance in the nucleotide pool and ultimately inducing cell death in rapidly proliferating cancer cells.

Below is a conceptual workflow for the screening of this compound derivatives as TP inhibitors.

G cluster_0 Screening Workflow for TP Inhibitors A Synthesize this compound Derivatives B In Vitro Thymidine Phosphorylase Inhibition Assay A->B Test compounds C Determine IC50 / Ki Values B->C Analyze data D Lead Compound Identification C->D Select potent inhibitors E In Vivo Antitumor/Antiviral Studies D->E Evaluate in animal models F Clinical Candidate Selection E->F Assess efficacy and safety

Caption: A generalized workflow for the discovery and development of thymidine phosphorylase inhibitors.

Comparative Analysis of this compound Derivatives as Thymidine Phosphorylase Inhibitors

While direct head-to-head comparative studies of a wide range of this compound derivatives are limited, the existing literature provides valuable data on the inhibitory potency of several key analogs. The following table summarizes the inhibitory concentrations (IC50) or inhibition constants (Ki) for selected uracil derivatives against thymidine phosphorylase. It is important to note that these values are sourced from different studies and experimental conditions may vary.

CompoundTarget EnzymeInhibitory Concentration (IC50/Ki)Reference
6-Amino-5-chlorouracil Thymidine Phosphorylase (TP)-[6]
6-Chloro-5-cyclopent-1-en-1-yluracil Thymidine Phosphorylase (V79 cells)Ki = 0.20 µM[5]
5-Chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil hydrochloride (TPI) Thymidine Phosphorylase (TPase)Ki = 1.7 x 10⁻⁸ M[7]
Tipiracil Recombinant E. coli TPIC50 = 14.0 nM[8]
7-Deazaxanthine (7-DX) Recombinant E. coli TPIC50 = 41,000 nM[8]

Analysis of Structure-Activity Relationship (SAR):

The data suggests that modifications at both the 5 and 6 positions of the uracil ring significantly impact the inhibitory activity against thymidine phosphorylase.

  • Substitution at the 6-position: The introduction of an N-substituted aminomethyl side chain at the 6-position of 5-chlorouracil, as seen in compound 42 from one study, has been shown to improve water solubility and enhance inhibitory activity compared to the parent 6-amino-5-chlorouracil.[6]

  • Hydrophobic groups at the 5-position: The presence of certain hydrophobic groups at the C5 position, combined with a halogen at C6, leads to significant inhibitory activity. For instance, 6-chloro-5-cyclopent-1-en-1-yluracil is a potent inhibitor.[5]

  • Complex side chains at the 6-position: The highly potent inhibitor TPI features a complex (2-iminopyrrolidin-1-yl)methyl group at the 6-position, highlighting the importance of this position for strong binding to the enzyme.[7]

Patented Synthesis of a Key Intermediate: 5-Chloro-6-(chloromethyl)uracil

A key aspect of developing novel therapeutics is the ability to synthesize the target compounds and their intermediates efficiently and in high purity. Chinese patent CN106632081A discloses a preparation method for 5-chloro-6-(chloromethyl)uracil, a close analog and valuable intermediate for further derivatization.[6] The patented method offers the advantages of readily available starting materials, simple operation, and suitability for industrial production, achieving a purity of over 96%.[6]

Experimental Protocol: Synthesis of 5-Chloro-6-(chloromethyl)uracil (Adapted from CN106632081A)

Step 1: Synthesis of 2,4-dichloroacetyl ethyl acetate

  • Ethyl acetoacetate is used as the starting material.

  • A chlorination reaction is performed to prepare 4-chloroacetyl ethyl acetate.

  • A subsequent chlorination reaction yields 2,4-dichloroacetyl ethyl acetate.

Step 2: Cyclization with Urea

  • The 2,4-dichloroacetyl ethyl acetate from Step 1 is reacted with urea.

  • The reaction is carried out in an acidic solvent under heating conditions.

  • The product, 5-chloro-6-(chloromethyl)uracil, is obtained after the reaction.

The following diagram illustrates the patented synthesis pathway.

G cluster_0 Synthesis of 5-Chloro-6-(chloromethyl)uracil A Ethyl Acetoacetate B Chlorination A->B C 4-Chloroacetyl ethyl acetate B->C D Chlorination C->D E 2,4-Dichloroacetyl ethyl acetate D->E F Urea, Acidic Solvent, Heat E->F G 5-Chloro-6-(chloromethyl)uracil F->G

Caption: Patented synthesis route for 5-chloro-6-(chloromethyl)uracil.

Experimental Workflow: Thymidine Phosphorylase Inhibition Assay

To evaluate the efficacy of newly synthesized this compound derivatives, a robust and reproducible in vitro inhibition assay is essential. The following protocol is a standard spectrophotometric method for measuring thymidine phosphorylase activity.[4][9][10]

Materials and Reagents:
  • Recombinant human or E. coli thymidine phosphorylase (TP)

  • Thymidine (substrate)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Test compounds (this compound derivatives)

  • Dimethyl sulfoxide (DMSO) for dissolving test compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 290 nm

Assay Protocol:
  • Reagent Preparation:

    • Prepare a stock solution of thymidine in potassium phosphate buffer.

    • Dissolve the test compounds in DMSO to create stock solutions. Prepare serial dilutions of the test compounds.

    • Dilute the TP enzyme to a working concentration in potassium phosphate buffer.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well (in triplicate):

      • 150 µL of 50 mM potassium phosphate buffer (pH 7.0)

      • 20 µL of TP enzyme solution

      • 10 µL of the test compound dilution (or DMSO for the control)

    • Incubate the plate at 30°C for 10 minutes.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the thymidine solution to each well.

    • Immediately begin monitoring the increase in absorbance at 290 nm for 10 minutes using a microplate reader. The conversion of thymidine to thymine results in a change in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the control (DMSO-treated) wells.

    • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

    • For mechanistic studies, perform the assay with varying concentrations of both the substrate and the inhibitor to generate Lineweaver-Burk plots and determine the mode of inhibition and the Ki value.[4]

Conclusion and Future Directions

The patent and scientific literature clearly establish this compound and its derivatives as a promising class of compounds for the development of novel anticancer and antiviral agents. Their ability to effectively inhibit key enzymes like thymidine phosphorylase provides a solid foundation for further drug discovery efforts.

While the available data highlights the potential of these compounds, there is a clear need for comprehensive, head-to-head comparative studies to elucidate the precise structure-activity relationships and to identify the most promising lead candidates. Future research should focus on:

  • Systematic derivatization: Exploring a wider range of substituents at the 5 and 6 positions of the uracil ring to optimize potency, selectivity, and pharmacokinetic properties.

  • Direct comparative studies: Conducting in vitro and in vivo studies that directly compare the efficacy and toxicity of this compound analogs with existing therapies and other classes of inhibitors.

  • Mechanism of action studies: Further investigating the detailed molecular interactions between these inhibitors and their target enzymes to guide rational drug design.

By leveraging the synthetic strategies outlined in existing patents and employing robust biological evaluation protocols, the scientific community can continue to unlock the therapeutic potential of this compound and its derivatives in the fight against cancer and viral diseases.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-(Chloromethyl)uracil for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities but integral components of responsible scientific practice. This guide provides an in-depth, procedural framework for the safe disposal of 5-(Chloromethyl)uracil, a compound frequently utilized in synthetic organic chemistry and medicinal chemistry research. Our objective is to equip you with the necessary knowledge to manage this hazardous substance confidently and in compliance with safety and environmental regulations, thereby fostering a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is crucial to understand the inherent hazards of this compound. A thorough risk assessment is the foundation of safe laboratory practices.

This compound (CAS No: 3590-48-5) is a halogenated organic compound.[1] Its molecular structure, containing a chloromethyl group attached to a uracil ring, contributes to its reactivity and hazardous properties.[2][3][4][]

Hazard Identification and Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[2][6]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][6][7]

These classifications underscore the importance of appropriate personal protective equipment (PPE) and engineering controls during handling to prevent exposure.[6][7]

Hazard Classification GHS Hazard Statement Pictogram
Skin IrritationH315: Causes skin irritation[2][6]GHS07 (Exclamation Mark)[4]
Eye IrritationH319: Causes serious eye irritation[2][6]GHS07 (Exclamation Mark)[4]
Respiratory IrritationH335: May cause respiratory irritation[2][6]GHS07 (Exclamation Mark)[4]

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

The principle of minimizing exposure is central to safe chemical handling.[8][9] Before initiating any disposal-related activities, ensure that the appropriate engineering controls and PPE are in place.

Engineering Controls:

  • All handling of this compound, including weighing and preparation for disposal, should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[7]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is your primary defense against accidental exposure.[8]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should also be worn.[6][7]

  • Hand Protection: Wear nitrile gloves. Given the nature of halogenated organic compounds, it is advisable to double-glove. Ensure gloves are regularly inspected for tears or punctures.[10]

  • Body Protection: A lab coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or gown is recommended.[8][10]

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[11]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the systematic procedure for the safe disposal of this compound waste. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Waste Segregation and Collection

Proper waste segregation is a cornerstone of safe laboratory waste management.[12][13] It prevents dangerous chemical reactions and ensures that waste is treated and disposed of correctly.

  • Designated Waste Container: Designate a specific, clearly labeled, and chemically compatible container for this compound waste. The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).

  • Solid Waste:

    • Collect un-used or contaminated solid this compound in the designated solid waste container.

    • Contaminated materials such as weighing paper, gloves, and disposable lab coats should also be placed in this container.

  • Liquid Waste:

    • If this compound is in a solution, collect it in a designated liquid waste container for halogenated organic solvents.

    • Do not mix with non-halogenated solvent waste.[14] Mixing different waste streams can create hazardous reactions and complicates the disposal process.

Step 2: Labeling of Waste Containers

Accurate and thorough labeling of waste containers is a regulatory requirement and a critical safety measure.[12]

  • Content Identification: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Hazard Communication: Affix the appropriate GHS hazard pictograms for skin, eye, and respiratory irritation (GHS07).[4]

Step 3: Storage of Waste

Proper storage of hazardous waste minimizes the risk of spills, leaks, and exposure.[7][12]

  • Secure Location: Store the sealed waste container in a designated and secure waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure that the waste is not stored near incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[7]

Step 4: Arranging for Professional Disposal

This compound, as a halogenated organic compound, requires disposal by a licensed hazardous waste management company.[12][15]

  • Contact Environmental Health and Safety (EHS): Follow your institution's protocol for hazardous waste pickup. This typically involves contacting the EHS department and providing them with the details of the waste.

  • Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate emission controls to neutralize hazardous combustion byproducts like hydrogen chloride gas.[7][15]

  • Landfill Prohibition: Land disposal of halogenated organic compounds is restricted to discourage landfilling.[16]

Emergency Procedures: Spill and Exposure Management

Even with meticulous planning, accidents can happen. Being prepared to respond effectively is crucial.

Spill Cleanup:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • All cleanup materials must be disposed of as hazardous waste.[10]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Workflow for Proper Disposal of this compound

cluster_prep Preparation cluster_disposal Disposal Protocol cluster_emergency Emergency Response PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Segregate Segregate Waste (Solid vs. Liquid Halogenated) FumeHood->Segregate Spill Spill Occurs FumeHood->Spill Potential Incident Exposure Exposure Occurs FumeHood->Exposure Potential Incident Label Label Waste Container (Name, Hazards, Date) Segregate->Label Store Store in Designated Area (Secondary Containment) Label->Store Arrange Arrange for Professional Disposal (Contact EHS) Store->Arrange End Disposal Complete Arrange->End SpillResponse Follow Spill Cleanup Protocol Spill->SpillResponse ExposureResponse Follow First Aid Procedures & Seek Medical Attention Exposure->ExposureResponse SpillResponse->Segregate Dispose of Cleanup Materials Start Start Disposal Process Start->PPE

Caption: Workflow for the safe disposal of this compound.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the detailed procedures outlined in this guide—from understanding the inherent hazards and utilizing appropriate PPE to following a systematic disposal protocol—researchers can mitigate risks to themselves, their colleagues, and the environment. This commitment to best practices not only ensures a safer working environment but also upholds the integrity and trustworthiness of the scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)uracil
Reactant of Route 2
5-(Chloromethyl)uracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.